(R)-(+)-Celiprolol Hydrochloride
Description
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Properties
IUPAC Name |
3-[3-acetyl-4-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJHTUVLJYWAEY-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)(C)C)O)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925196 | |
| Record name | N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylcarbamimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125638-91-7 | |
| Record name | Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125638917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylcarbamimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Unique Profile of (R)-(+)-Celiprolol
An In-Depth Technical Guide to the Synthesis of (R)-(+)-Celiprolol Hydrochloride
Celiprolol is a third-generation β-adrenoceptor antagonist distinguished by its unique pharmacological profile.[1][2] It exhibits cardioselectivity as a β1-receptor antagonist while also possessing partial β2-receptor agonist activity, which contributes to its vasodilatory effects.[2][3] Clinically, it is utilized in the management of hypertension and angina pectoris.[4][5] More recently, Celiprolol has garnered significant attention for its potential therapeutic benefit in patients with vascular Ehlers-Danlos syndrome (vEDS), a rare genetic disorder characterized by fragile connective tissues.[1][5] The therapeutic activity of Celiprolol resides primarily in the (R)-(+)-enantiomer. Therefore, the efficient and stereocontrolled synthesis of this specific isomer is of paramount importance for pharmaceutical development and production.
This guide provides a detailed examination of the synthetic pathways leading to this compound, focusing on the core chemical transformations, stereochemical control, and process optimization. We will explore both classical resolution techniques and modern asymmetric synthesis strategies, offering insights into the rationale behind key experimental choices.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to any synthesis begins with a retrosynthetic analysis. The structure of Celiprolol can be conceptually disconnected at key bonds to reveal simpler, more readily available starting materials. The primary disconnections are at the ether linkage and the secondary amine, identifying two key fragments: the aromatic core and the chiral aminopropanol side-chain.
Caption: Retrosynthetic analysis of (R)-(+)-Celiprolol.
This analysis highlights two fundamental strategies:
-
Racemic Synthesis followed by Chiral Resolution: Synthesize the racemic Celiprolol base and then separate the (R) and (S) enantiomers.
-
Asymmetric Synthesis: Incorporate the chiral center from a stereochemically pure starting material, such as (R)-glycidol.
Pathway I: Racemic Synthesis and Subsequent Chiral Resolution
This is a classical and robust approach where the synthesis is first focused on constructing the molecular backbone without concern for stereochemistry. The final, and critical, step is the separation of the desired enantiomer from the racemic mixture.
Step 1: Synthesis of the Aromatic Core
Several routes have been developed to synthesize the key intermediate, N-[3-acetyl-4-hydroxyphenyl]-N',N'-diethylurea. One common pathway starts from 4-nitrophenol.[6]
-
Acetylation: 4-nitrophenol is acetylated to form 4-nitrophenyl acetate.
-
Fries Rearrangement: The acetate undergoes a Fries rearrangement to introduce the acetyl group ortho to the hydroxyl group, yielding 3-acetyl-4-hydroxynitrobenzene. This step can be a bottleneck, and improved, more environmentally friendly conditions have been developed to increase its efficiency.[7]
-
Reduction: The nitro group is reduced to an amine, typically using catalytic hydrogenation (H₂ over Pd/C), to give 3-acetyl-4-hydroxyaniline.[6]
-
Urea Formation: The aniline is reacted with N,N-diethylcarbamoyl chloride to form the final urea derivative.[6]
An alternative, improved route starts from the less expensive 4-chloronitrobenzene, which involves hydrolysis, acetylation, reduction, acylation, and the critical Fries rearrangement.[7]
Step 2: Assembly of Racemic Celiprolol
With the aromatic core in hand, the aminopropanol side-chain is installed.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the urea intermediate is reacted with epichlorohydrin in the presence of a base (e.g., K₂CO₃) to form the corresponding glycidyl ether, N-[3-acetyl-4-(2,3-epoxypropoxy)phenyl]-N',N'-diethylurea.[6][8]
-
Epoxide Ring Opening: The epoxide ring is opened by nucleophilic attack with tert-butylamine. This reaction establishes the final carbon skeleton of racemic Celiprolol base.[6][8]
Caption: Key steps in the racemic synthesis of Celiprolol.
Step 3: Chiral Resolution
Chiral resolution is a technique that separates a racemic mixture into its individual enantiomers.[9] For Celiprolol, this is achieved by forming diastereomeric salts with a chiral resolving agent. The differing physical properties (primarily solubility) of these diastereomers allow for their separation by fractional crystallization.
Protocol: Chiral Resolution via Diastereomeric Salt Formation [10]
-
Salt Formation: Racemic Celiprolol base is dissolved in a suitable solvent, such as ethanol or methanol. A solution of a chiral acid, typically (+)-Di-O,O'-p-toluoyl-D-tartaric acid or (+)-O,O'-dibenzoyl-D-tartaric acid, in the same solvent is added.
-
Crystallization: The solution is cooled, often with seeding, to induce the crystallization of one of the diastereomeric salts. The S-Celiprolol-Di-O,O'-p-toluoyl-D-tartrate salt is often the less soluble diastereomer and precipitates out of the solution.[10]
-
Isolation: The crystallized salt is isolated by filtration and washed with a cold solvent.
-
Liberation of the Free Base: The isolated diastereomeric salt is treated with a base (e.g., NaOH or KOH) to neutralize the chiral acid and liberate the enantiomerically pure S(-)-Celiprolol free base.[10] The resolving agent can then be recovered. The desired (R)-(+)-Celiprolol remains in the mother liquor from the initial crystallization and can be isolated and purified.
-
Final Salt Formation: The purified (R)-(+)-Celiprolol base is dissolved in a solvent like acetone and treated with hydrochloric acid to precipitate the final product, this compound.[11]
| Parameter | Chiral Resolution | Asymmetric Synthesis |
| Principle | Separation of pre-formed enantiomers | Direct synthesis of one enantiomer |
| Starting Material | Racemic Celiprolol | Chiral building block (e.g., (R)-Glycidol) |
| Theoretical Max Yield | 50% (without racemization of unwanted enantiomer) | 100% |
| Key Challenge | Finding an effective resolving agent and optimizing crystallization | Sourcing a high-purity chiral starting material |
| Industrial Preference | Less common for new processes due to waste | Often preferred for efficiency and atom economy |
Table 1. Comparison of Chiral Resolution and Asymmetric Synthesis Strategies.
Pathway II: Asymmetric (Enantioselective) Synthesis
To circumvent the inherent 50% yield limitation of classical resolution, asymmetric synthesis aims to create the desired stereocenter selectively. This is the preferred industrial approach for its superior atom economy. The most common strategy involves using a chiral starting material that already contains the required stereocenter.
Key Chiral Building Block: (R)-Glycidol
(R)-Glycidol is a versatile and widely used chiral C3 building block in pharmaceutical synthesis.[12] It contains the necessary epoxide and alcohol functionalities with the correct (R)-configuration.
Protocol: Asymmetric Synthesis from (R)-Glycidol Derivative
-
Activation of Glycidol: (R)-Glycidol is often converted to a more reactive derivative, such as (R)-glycidyl tosylate or nosylate, by reaction with the corresponding sulfonyl chloride. This enhances the electrophilicity of the terminal carbon of the epoxide.
-
Ether Formation: The activated (R)-glycidol derivative is reacted with the N-[3-acetyl-4-hydroxyphenyl]-N',N'-diethylurea intermediate under basic conditions. This Williamson ether synthesis proceeds via an SN2 reaction, forming the chiral epoxypropoxy side-chain with retention of stereochemistry.
-
Ring Opening and Final Steps: The resulting chiral epoxide is then reacted with tert-butylamine. The nucleophilic attack occurs at the less sterically hindered terminal carbon of the epoxide, yielding (R)-(+)-Celiprolol base directly.
-
Salt Formation: The final conversion to the hydrochloride salt is performed as previously described.[11]
An alternative route starts from D-mannitol, which is converted through several steps into an acetonide of (R)-glyceraldehyde.[6] This chiral aldehyde is then elaborated to form the desired side-chain, which is subsequently coupled with the aromatic core.
Caption: Asymmetric synthesis pathway using a chiral epoxide.
Purification and Analytical Characterization
Purification
The final product, this compound, is typically purified by recrystallization from a suitable solvent system, such as acetone-water, to achieve high chemical and polymorphic purity.[11] Controlling crystallization conditions is crucial for obtaining the desired crystal form (e.g., Form I), which has implications for the drug's stability and bioavailability.
Characterization and Quality Control
Ensuring the identity, purity, and enantiomeric excess of the final product is critical.
-
Structural Confirmation: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the chemical structure.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining chemical purity and quantifying any impurities.
-
Enantiomeric Purity: The enantiomeric excess (e.e.) is determined using chiral HPLC. This involves using a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. Polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenyl carbamate) (Chiralpak IC), have proven effective for the baseline separation of Celiprolol enantiomers.[13][14]
Conclusion
The synthesis of this compound can be accomplished through multiple strategic pathways. While the racemic synthesis followed by chiral resolution remains a viable method, modern pharmaceutical manufacturing increasingly favors asymmetric synthesis for its efficiency and reduced waste. The use of chiral building blocks like (R)-glycidol provides a direct and stereocontrolled route to the desired enantiomer. A thorough understanding of the reaction mechanisms, optimization of key steps like the Fries rearrangement, and rigorous analytical control are essential for the successful and scalable production of this important therapeutic agent.
References
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Babu, A. R., & S, N. (2013). HPLC METHOD FOR ANALYSIS OF CELIPROLOL ENANTIOMERS IN BIOLOGICAL FLUIDS AND PHARMACEUTICAL FORMULATION USING IMMOBILIZED POLYSACCHARIDE-BASED CHIRAL STATIONARY PHASE AND FLUORESCENCE DETECTION. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 433-439. [Link]
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Jia, L., Mao, X., Qian, C., & Chen, X. (2011). An improved synthesis of a β-blocker celiprolol hydrochloride. Journal of Chemical Research, 2011(11), 640-643. [Link]
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Drug Synthesis Database. (n.d.). Celiprolol hydrochloride. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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Wikipedia. (n.d.). Celiprolol. Retrieved from [Link]
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Pepine, C. J. (2015). Celiprolol: A Unique Selective Adrenoceptor Modulator. American Journal of Cardiovascular Drugs, 15(4), 217–223. [Link]
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Harms, K., & Yildiz, H. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 468. [Link]
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PubChem. (n.d.). Celiprolol. Retrieved from [Link]
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Pittner, H., et al. (1983). Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties. Journal of Cardiovascular Pharmacology, 5(4), 582-589. [Link]
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Wikipedia. (n.d.). Glycidol. Retrieved from [Link]
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Servier, B. L., & Vo, D. (1999). Experimental design for enantioselective separation of celiprolol by capillary electrophoresis using sulfated beta-cyclodextrin. Electrophoresis, 20(17), 3424-3431. [Link]
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A Technical Guide to the Stereochemistry of Celiprolol Hydrochloride: An Enantiomeric Perspective
Executive Summary
Celiprolol Hydrochloride is a third-generation β-adrenergic blocker distinguished by a unique pharmacological profile that sets it apart from its predecessors.[1][2] Marketed as a racemic mixture, its therapeutic action is a composite of selective β1-receptor antagonism, partial β2-receptor agonism, and weak α2-receptor antagonism.[3][4] This multifaceted activity, which confers vasodilatory and bronchosparing properties, is intrinsically linked to its stereochemistry.[1][5] This guide provides an in-depth technical analysis of the (R)-(+)- and (S)-(-)-enantiomers of Celiprolol, elucidating the distinct roles each stereoisomer plays in the drug's overall pharmacodynamic and pharmacokinetic profile. We will explore the stereoselective mechanisms of action, strategies for enantioselective synthesis and resolution, and the analytical methodologies required for their discrimination, offering a comprehensive resource for researchers and drug development professionals.
Introduction to Celiprolol Hydrochloride
Celiprolol, chemically described as 3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea hydrochloride, is classified as a cardioselective β-blocker.[1][3] Unlike traditional β-blockers, its dual capacity to block β1 receptors while simultaneously stimulating β2 receptors allows it to lower blood pressure without inducing the common side effects of bronchoconstriction or significant cardiac depression.[2][6] This has led to its characterization as a "selective adrenoceptor modulator."[1] The drug is primarily prescribed for the management of mild to moderate hypertension and angina pectoris.[5][7] More recently, its unique vascular effects have prompted investigation into its use for rare connective tissue disorders like vascular Ehlers-Danlos syndrome (vEDS), where it is thought to promote normal collagen synthesis and reduce stress on fragile blood vessels.[4]
The Stereochemical Dimension of Celiprolol
The pharmacological complexity of Celiprolol originates from a single stereocenter located at the C2 position of the propanolamine side chain. This chirality means the drug exists as two non-superimposable mirror images: (R)-(+)-Celiprolol and (S)-(-)-Celiprolol.
Physicochemical Properties of Celiprolol Enantiomers
While enantiomers share identical physical properties in an achiral environment (e.g., melting point, solubility), their interaction with plane-polarized light and chiral environments differs. The hydrochloride salt is a white crystalline solid, freely soluble in water and methanol.[3]
| Property | (R,S)-Celiprolol Hydrochloride |
| Molecular Formula | C₂₀H₃₄ClN₃O₄ |
| Molecular Weight | 415.95 g/mol |
| Melting Point | 197-200°C (decomposes)[3] |
| Appearance | White Crystalline Solid[3] |
| Chirality | Contains one stereocenter, exists as a racemic mixture[4][8] |
Stereoselective Pharmacology and Mechanism of Action
The therapeutic effects of racemic Celiprolol are not simply an average of its components; rather, they result from the distinct and complementary actions of each enantiomer at adrenergic receptors.
Enantiomer-Specific Receptor Interactions
For the broader class of aryloxyaminopropanol β-blockers, it is a well-established principle that the (S)-(-) enantiomer possesses substantially higher affinity for β-adrenergic receptors.[9][10] This holds true for Celiprolol, where the β-blocking activity is predominantly attributed to the (S)-(-) isomer. One study in guinea pigs demonstrated that the (S)-(-)-isomer has significantly higher anti-isoprenaline activity (a measure of β-blockade) compared to the (R)-(+)-isomer.[3]
The unique vasodilatory and bronchosparing effects of Celiprolol are linked to its partial agonist activity at β2-receptors.[1][2] While the specific contributions of each enantiomer to this β2 agonism are not fully detailed in available literature, the overall effect is a relaxation of vascular and bronchial smooth muscle.[2] Furthermore, racemic Celiprolol exhibits weak α2-adrenoceptor antagonism, which may contribute to its vasodilatory profile by increasing norepinephrine release from nerve terminals.[11]
The "Selective Adrenoceptor Modulator" (SAM) Profile
The combination of β1 antagonism (primarily from the S-enantiomer) and β2 partial agonism results in a unique clinical profile. The β1 blockade reduces heart rate and cardiac contractility, lowering blood pressure and myocardial oxygen demand. Simultaneously, the β2 agonism counteracts potential negative effects by promoting vasodilation and bronchodilation. This sophisticated mechanism is visualized below.
Comparative Pharmacokinetics
Stereoselectivity can influence a drug's absorption, distribution, metabolism, and excretion (ADME).[12] For many β-blockers, the pharmacokinetic differences between enantiomers are modest but can be clinically relevant.[3][10] Celiprolol is a hydrophilic molecule that undergoes negligible metabolism.[8] Its absorption is dose-dependent, and it is a known substrate for transport proteins like P-glycoprotein (P-gp) and organic anion transporting polypeptide (OATP), which can exhibit stereoselectivity.[8][12] While specific pharmacokinetic parameters for the individual enantiomers of Celiprolol are not extensively reported, the reliance on active transport for absorption and excretion suggests that stereoselective differences are plausible.[8]
Enantioselective Synthesis and Resolution Strategies
The production of single-enantiomer drugs is a major focus in pharmaceutical manufacturing, achievable through either asymmetric synthesis or chiral resolution of a racemate.[13]
Asymmetric Synthesis Approach
Asymmetric synthesis aims to create a specific enantiomer directly from achiral or prochiral starting materials using a chiral catalyst or auxiliary.[6][14] A highly effective method for installing the chiral hydroxyl group found in Celiprolol and other β-blockers is the Sharpless Asymmetric Dihydroxylation.[15][16] This reaction converts an alkene to a vicinal diol with high enantioselectivity, controlled by the choice of a chiral quinine ligand (e.g., AD-mix-α or AD-mix-β).[17][18] The resulting chiral diol is a key intermediate that can be further elaborated to yield the desired enantiomer of Celiprolol.
Chiral Resolution Workflow
An alternative strategy is to synthesize the racemic mixture and then separate the enantiomers. This is commonly achieved via preparative chiral chromatography. The workflow involves passing the racemic mixture through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and enabling their separation.
Analytical Methodologies for Enantiomeric Discrimination
Robust analytical methods are critical for quantifying the enantiomers of Celiprolol in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most widely used technique.
Chiral High-Performance Liquid Chromatography (HPLC)
Polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenyl carbamate) (marketed as Chiralpak IC), have proven highly effective for resolving Celiprolol enantiomers.[19][20] The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, and steric effects between the enantiomers and the chiral polymer backbone of the stationary phase.[19][21]
Detailed Protocol: HPLC-FLD Analysis using a Chiralpak IC Stationary Phase
This protocol is adapted from a validated method for the determination of Celiprolol enantiomers in biological fluids and pharmaceutical formulations.[19][20]
1. System Preparation:
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.
- Chiral Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Prepare a mixture of n-hexane, ethanol, and triethylamine in a ratio of 70:30:0.4 (v/v/v).
- System Equilibration: Filter and degas the mobile phase. Equilibrate the column at a flow rate of 0.5 mL/min until a stable baseline is achieved. Maintain column temperature at 25°C.
2. Sample Preparation:
- Pharmaceuticals: Dissolve the tablet powder in methanol to achieve a known concentration (e.g., 1 mg/mL stock). Dilute further with the mobile phase.
- Plasma: Perform protein precipitation by adding acetonitrile to the plasma sample. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.
- Internal Standard: Use S-(-)-acebutolol as the internal standard.[19]
3. Chromatographic Analysis:
- Flow Rate: 0.5 mL/min.
- Injection Volume: 20 µL.
- Detection: Fluorescence detector set to an excitation wavelength of 350 nm and an emission wavelength of 450 nm.
- Data Analysis: Integrate the peak areas for (R)-(+)-Celiprolol, (S)-(-)-Celiprolol, and the internal standard. Construct a calibration curve using standards of known concentrations.
4. Causality and Validation:
- Why Chiralpak IC? This cellulose-based CSP provides a rigid chiral structure with phenylcarbamate groups that can form selective hydrogen bonds and π-π interactions with the aromatic ring and polar groups of Celiprolol enantiomers.[21]
- Why a Normal-Phase Mobile Phase? The non-polar n-hexane with a polar modifier (ethanol) allows for fine-tuning of the interactions between the analyte and the CSP, enhancing enantioselectivity. Triethylamine is added as a basic modifier to improve peak shape by minimizing interactions with residual silanol groups on the silica support.
- Why Fluorescence Detection? Celiprolol possesses native fluorescence, allowing for highly sensitive and selective detection, which is crucial for analyzing low concentrations in biological samples.[19]
- Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and limits of detection and quantification.[19][20]
Clinical and Research Implications
The administration of Celiprolol as a racemate is a deliberate therapeutic choice. The potent β1-antagonism of the (S)-enantiomer is balanced by the vasodilatory properties conferred by the β2-agonism of the mixture, creating a favorable hemodynamic profile.[1][3] Developing a single enantiomer product would require demonstrating a superior risk-benefit profile compared to the well-established racemate, a significant regulatory and clinical challenge.
Future research should focus on quantifying the precise receptor binding affinities (Ki) and functional activities (EC50/IC50) of the individual (R)- and (S)-enantiomers at β1-, β2-, and α2-adrenoceptors. Furthermore, detailed stereoselective pharmacokinetic studies in human subjects are needed to clarify whether differences in absorption, distribution, or excretion exist and if they are clinically significant.
Conclusion
The pharmacological identity of Celiprolol Hydrochloride is inextricably tied to its stereochemistry. The racemic drug is a sophisticated composite, where the potent (S)-(-)-enantiomer provides the primary β1-blocking effect, complemented by the beneficial β2-agonist properties of the enantiomeric pair. This guide has detailed the stereoselective interactions, synthetic strategies, and analytical techniques that define our understanding of this unique therapeutic agent. A thorough appreciation of the distinct properties of the (R)-(+)- and (S)-(-)-enantiomers is essential for any scientist engaged in the research, development, or analysis of Celiprolol and other chiral β-blockers.
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Zhao, Y., Li, S., Wang, X., Yu, J., Song, Y., & Guo, X. (2019). Enantioseparation and molecular modeling study of five β-adrenergic blockers on Chiralpak IC column. Chirality, 31(7), 502-512. [Link]
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Kopecký, F., Kovaříková, P., Imramovský, A., & Nemecek, J. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 733. [Link]
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Khedr, A., Darwish, I., & Al-Majed, A. (2013). HPLC METHOD FOR ANALYSIS OF CELIPROLOL ENANTIOMERS IN BIOLOGICAL FLUIDS AND PHARMACEUTICAL FORMULATION USING IMMOBILIZED POLYSACCHARIDE-BASED CHIRAL STATIONARY PHASE AND FLUORESCENCE DETECTION. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1313-1320. [Link]
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Hirvensalo, P., Tornio, A., Launiainen, T., Tapaninen, T., Paasolainen, L., Neuvonen, M., ... & Niemi, M. (2022). Pharmacogenomics of celiprolol–evidence for a role of P‐glycoprotein and organic anion transporting polypeptide 1A2 in celiprolol pharmacokinetics. Clinical and Translational Science, 15(2), 409-421. [Link]
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Khedr, A., Darwish, I., & Al-Majed, A. (2013). HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase and fluorescence detection. ResearchGate. [Link]
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Beridze, N., & Frishman, W. H. (2012). Celiprolol: A Unique Selective Adrenoceptor Modulator. Cardiology in Review, 20(1), 4-7. [Link]
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Daly, M. J., Djuric, S. W., & Wyman, M. (1987). Partial Agonist Activity of Celiprolol. Journal of Cardiovascular Pharmacology, 9, S19-S23. [Link]
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Smith, R. D. (1991). Preclinical pharmacology of celiprolol: a cardioselective beta-adrenergic antagonist and mild vasodilator. The American Journal of Cardiology, 67(8), 11B-18B. [Link]
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Ciriolo, M. R., Perna, D., & Serafini, M. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. International Journal of Molecular Sciences, 22(16), 8693. [Link]
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Rawat, S., Kumar, R., & Kumar, R. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 19(5), 452-475. [Link]
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Encyclopedia.pub. (2023). Sharpless Asymmetric Dihydroxylation. [Link]
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Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]
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Tang, W. (2018). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 23(1), 113. [Link]
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de Boer, J., van der Velden, J. W., van der Veen, F. H., & Zaagsma, J. (1991). Pharmacological actions of the selective and non-selective beta-adrenoceptor antagonists celiprolol, bisoprolol and propranolol on human bronchi. British Journal of Pharmacology, 103(3), 1721-1726. [Link]
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(R)-(+)-Celiprolol Hydrochloride stability under different conditions
An In-Depth Technical Guide on the Stability of (R)-(+)-Celiprolol Hydrochloride
Foreword: The Imperative of Stability in Pharmaceutical Sciences
In the realm of drug development and manufacturing, the stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured; it is the very foundation upon which its quality, safety, and efficacy are built. An unstable compound can degrade over time, leading to a loss of therapeutic potency and, more critically, the formation of potentially toxic impurities. This guide provides a comprehensive technical overview of the stability profile of this compound, a selective β1-adrenoceptor antagonist with partial β2 agonist activity.[1] Our objective is to synthesize field-proven insights with rigorous scientific data to equip researchers, scientists, and drug development professionals with a deep understanding of this molecule's behavior under various stress conditions. The methodologies and interpretations presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory alignment and scientific validity.[2][3]
Physicochemical and Pharmacological Profile of this compound
This compound is the R-enantiomer of Celiprolol, a third-generation beta-blocker.[1] Its unique pharmacological profile, which includes vasodilation properties, distinguishes it from other agents in its class.[1]
Key Properties:
-
Chemical Name: 3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea hydrochloride[4]
-
Molecular Formula: C₂₀H₃₃N₃O₄ · HCl
-
Appearance: White to beige powder
-
Solubility: Freely soluble in water, which is a key consideration for its behavior in aqueous solutions during hydrolytic stress testing.[1]
Understanding these fundamental properties is the first step in designing logical and effective stability studies. The presence of multiple functional groups—an ether, a secondary alcohol, a secondary amine, and a urea moiety—suggests potential susceptibility to hydrolysis and oxidation.
Forced Degradation (Stress Testing): Unveiling Intrinsic Stability
Forced degradation, or stress testing, is an indispensable tool in the pharmaceutical scientist's arsenal. By subjecting the API to conditions more severe than those used for accelerated stability testing, we can rapidly identify likely degradation products, establish degradation pathways, and validate the specificity of our analytical methods.[5][6] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to detect and characterize the resulting impurities.[7]
A study that performed a comprehensive forced degradation analysis of Celiprolol Hydrochloride found it to be labile under hydrolytic (acidic and basic), oxidative, and photolytic conditions, but stable under thermal stress.[4][8][9]
Hydrolytic Degradation: Susceptibility to pH Extremes
Hydrolysis is a primary pathway for drug degradation, involving the reaction of a molecule with water.[10] For Celiprolol, the urea and ether linkages are potential sites for hydrolytic cleavage. Studies are conducted across a range of pH values to simulate conditions the drug might encounter.
Findings Summary: Celiprolol demonstrates significant degradation under both acidic and basic conditions, with the highest susceptibility observed in basic media.[4][8][9] Neutral hydrolysis also leads to degradation, albeit at a slower rate.
| Stress Condition | Reagent/Method | Temperature | Observation |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 80°C | Significant Degradation |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 80°C | Maximum Degradation Observed |
| Neutral Hydrolysis | Purified Water | 80°C | Degradation Observed |
Experimental Protocol: Acid/Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[10]
-
Stress Application: For acidic conditions, mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. For basic conditions, use 0.2 M NaOH. For neutral conditions, use purified water.
-
Incubation: Incubate the solutions in a thermostatically controlled water bath at 80°C.[4]
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralization: Immediately cool the samples and neutralize the acid- and base-stressed samples with an equivalent amount of NaOH or HCl, respectively, to halt further degradation.[6]
-
Analysis: Dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Oxidative Degradation: Reaction to Oxidative Stress
Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides. Hydrogen peroxide (H₂O₂) is commonly used as the stressing agent to simulate this process.[10] The secondary alcohol and amine groups in Celiprolol are potential targets for oxidation.
Findings Summary: Celiprolol is susceptible to degradation under strong oxidative conditions. One study found that the drug degraded upon exposure to hydrogen peroxide but remained stable when challenged with AIBN, a radical initiator.[4][8][9]
| Stress Condition | Reagent/Method | Temperature | Observation |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂) | Room Temperature | Degradation observed, dependent on H₂O₂ concentration |
Experimental Protocol: Oxidative Stress Testing
-
Preparation: Prepare a 1 mg/mL stock solution of the API.
-
Stress Application: Mix the stock solution with an equal volume of a suitable concentration of H₂O₂ (e.g., starting with 3% and increasing if no degradation is observed).[4]
-
Incubation: Maintain the solution at room temperature, protected from light.
-
Sampling: Withdraw and analyze aliquots at appropriate time points.
-
Analysis: Analyze directly or after appropriate dilution using a validated stability-indicating HPLC method.
Photolytic Degradation: Sensitivity to Light
Photostability is a critical parameter, as exposure to light during manufacturing, storage, or administration can lead to degradation. ICH Q1B provides a clear framework for this testing, requiring exposure to a combination of visible and ultraviolet light.[11][12]
Findings Summary: Celiprolol is photolabile, with degradation being particularly significant in acidic and basic solutions exposed to light.[4][8][9] The neutral solution, however, was reported to be stable to light exposure.[4]
| Stress Condition | Reagent/Method | Conditions | Observation |
| Photolysis (Acidic) | 0.01 M HCl solution | UV/Visible Light Exposure | Significant Degradation |
| Photolysis (Basic) | 0.01 M NaOH solution | UV/Visible Light Exposure | Significant Degradation |
| Photolysis (Solid State) | API powder | UV/Visible Light Exposure | Degradation Observed |
Experimental Protocol: Photostability Testing
-
Sample Preparation: Prepare samples of the solid API and solutions (e.g., in water, 0.01 M HCl, 0.01 M NaOH) in chemically inert, transparent containers.
-
Control Samples: Prepare identical control samples wrapped in aluminum foil to serve as dark controls.[4]
-
Exposure: Place the samples in a photostability chamber and expose them to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12]
-
Analysis: After the exposure period, compare the light-exposed samples to the dark controls using a validated stability-indicating HPLC method.
Thermal Degradation: Behavior at Elevated Temperatures
Thermal stress testing evaluates the stability of the API when exposed to high temperatures, which can occur during certain manufacturing processes (like drying) or during shipping and storage in hot climates.[13]
Findings Summary: this compound is thermally stable. Studies have shown no significant degradation when the solid drug substance is subjected to heat stress (e.g., 80°C).[4][8][9]
| Stress Condition | Reagent/Method | Temperature | Observation |
| Thermal (Solid State) | API powder in a dry heat oven | 80°C | Stable, no significant degradation |
Elucidating the Degradation Pathway
The ultimate goal of forced degradation is to map the chemical transformations the drug undergoes. For Celiprolol, comprehensive studies using advanced analytical techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS), tandem mass spectrometry (MSⁿ), and Nuclear Magnetic Resonance (NMR) have successfully identified and characterized seven major degradation products, designated CPL I–VII.[4][8]
The characterization of these products provides critical insights into the degradation mechanism, which likely involves hydrolysis of the urea moiety and other transformations. This knowledge is paramount for setting appropriate specifications for impurities in the final drug product.
Caption: Primary degradation pathways of Celiprolol under stress.
The Central Role of Stability-Indicating Analytical Methods
A stability-indicating method (SIM) is an analytical procedure capable of accurately and selectively quantifying the decrease in the amount of the active ingredient due to degradation.[5] It must be able to separate the intact API from its degradation products and any process impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[14]
The development of a robust SIM is a direct outcome of forced degradation studies. The stressed samples, containing a mixture of the API and its degradation products, are used to challenge and optimize the chromatographic separation.
Caption: Workflow for developing a stability-indicating HPLC method.
Formal Stability Studies and Shelf-Life Determination
Once the intrinsic stability is understood through forced degradation, the API must undergo formal stability testing under ICH-prescribed long-term and accelerated conditions.[2][11] These studies are performed on multiple batches in the proposed container closure system to establish a re-test period or shelf-life.[5][15]
-
Long-Term Testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[11]
-
Accelerated Testing: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months. Data from accelerated studies are used to predict the long-term stability profile.[11]
Caption: Logical flow from stress testing to shelf-life assignment.
Final Recommendations for Storage and Handling
Based on the comprehensive stability profile, the following recommendations are critical for maintaining the integrity of this compound:
-
Protection from Light: The API is photolabile. It must be stored in light-resistant containers and protected from light during all stages of handling and manufacturing.[4][12]
-
Control of pH: The compound shows marked instability in basic and, to a lesser extent, acidic conditions. Care must be taken in formulation development to buffer the system to a pH range of optimal stability.
-
Oxidative Protection: Given its susceptibility to oxidation, consideration should be given to using packaging with low oxygen permeability or including an inert gas headspace (e.g., nitrogen) in the primary packaging.
-
Temperature: While thermally stable, storage should still adhere to the conditions established during long-term stability studies (e.g., controlled room temperature).
References
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Foreword: Deconstructing a Unique Adrenoreceptor Modulator
An In-Depth Technical Guide to the Pharmacological Profiling of (R)-(+)-Celiprolol Hydrochloride
Prepared by: Senior Application Scientist
Celiprolol stands apart from traditional beta-blockers. Its classification as a third-generation agent stems from a unique pharmacological profile that combines selective β1-adrenergic receptor antagonism with a distinct partial agonism at β2-adrenergic receptors.[1][2][3][4][5][6][7][8][9][10][11] This duality confers the expected antihypertensive and antianginal benefits of β1-blockade while mitigating common side effects like bronchoconstriction through β2-mediated smooth muscle relaxation.[2][5][12][13] Furthermore, evidence points to vasodilatory actions mediated by the release of nitric oxide (NO) and a mild α2-adrenoceptor antagonism, rounding out a multifaceted mechanism of action.[1][2][14][15]
This guide provides a comprehensive framework for the preclinical pharmacological profiling of the (R)-(+)-enantiomer of Celiprolol Hydrochloride. As drug activity is often stereospecific, focusing on a single enantiomer is critical for precise mechanistic understanding.[16] We will move beyond a simple recitation of methods to a logical, causality-driven exploration of the experimental choices required to fully characterize this compound, from molecular interactions to integrated physiological responses.
Part 1: In Vitro Characterization: From Receptor Affinity to Cellular Function
The initial phase of profiling focuses on dissecting the compound's activity at a molecular and cellular level. These assays are foundational, providing quantitative data on receptor interaction and the immediate downstream consequences of that binding.
Defining Target Engagement: Radioligand Binding Assays
Expertise & Experience: Before assessing function, we must quantify affinity. A radioligand binding assay is the gold standard for determining the binding affinity of a test compound for a specific receptor.[17] This competitive displacement experiment allows us to calculate the inhibitory constant (Ki), a direct measure of binding affinity. By performing these assays across multiple adrenergic receptor subtypes (β1, β2, α1, α2), we can establish a quantitative selectivity profile.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human β1 and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Utilize cell membranes from a stable cell line recombinantly expressing high densities of either human β1- or β2-adrenergic receptors (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.
-
Perform differential centrifugation to isolate the membrane fraction, which is then resuspended and protein concentration is determined via a BCA or Bradford assay.[18][19] Store aliquots at -80°C.
-
-
Competitive Binding Reaction:
-
Set up assay tubes or a 96-well plate containing:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[18]
-
Receptor Membranes: A predetermined optimal amount of membrane protein (e.g., 10-20 µg).
-
Radioligand: A non-selective β-antagonist radioligand, such as [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP), at a concentration near its Kd.
-
Competitor: Increasing concentrations of this compound.
-
-
Controls:
-
Total Binding: Contains buffer, membranes, and radioligand only.
-
Non-Specific Binding (NSB): Contains buffer, membranes, radioligand, and a high concentration of a saturating, non-labeled antagonist (e.g., 10 µM propranolol) to block all specific binding.[17]
-
-
-
Incubation and Termination:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[18][19]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the receptor-bound radioligand.[18][19]
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of (R)-(+)-Celiprolol. Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness: This protocol is self-validating. The inclusion of total and non-specific binding controls ensures that the calculated specific binding is accurate. The final Ki value should be reproducible across multiple experiments.
Data Presentation: Adrenergic Receptor Binding Profile
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Selectivity Ratio |
| Human β1 | [¹²⁵I]-CYP | (R)-(+)-Celiprolol HCl | Value | - |
| Human β2 | [¹²⁵I]-CYP | (R)-(+)-Celiprolol HCl | Value | β2 Ki / β1 Ki |
| Human α2 | [³H]-Rauwolscine | (R)-(+)-Celiprolol HCl | Value | α2 Ki / β1 Ki |
Note: Hypothetical values are shown. Actual experimental data must be populated.
Elucidating Functional Activity: cAMP Accumulation Assays
Expertise & Experience: Affinity does not equal function. A compound can be an antagonist, a partial agonist, or a full agonist. Since β-adrenergic receptors are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity, measuring intracellular cyclic AMP (cAMP) is the definitive functional readout.[20][21][22] For β1 and β2 receptors, which couple to the stimulatory G-protein (Gs), agonists increase cAMP.[21] This assay will allow us to confirm β1 antagonism (blocking an agonist-induced cAMP increase) and quantify the partial agonist activity at β2 receptors (a submaximal cAMP increase).
Signaling Pathway Visualization
Caption: Workflow for ex vivo vascular reactivity assessment.
By comparing the relaxation curves between endothelium-intact and denuded vessels, one can quantify the contribution of endothelium-derived factors (like NO) to the overall vasodilatory effect of (R)-(+)-Celiprolol. A significantly attenuated response in denuded rings would strongly support an endothelium-dependent mechanism.
Part 3: In Vivo Confirmation: Integrated Cardiovascular Response
The final stage of profiling involves assessing the compound's effects in a living organism, which integrates all pharmacokinetic and pharmacodynamic factors.
Expertise & Experience: In vivo models are essential to confirm that the activities observed in vitro and ex vivo translate into the desired therapeutic effect, namely a reduction in blood pressure and modulation of heart rate. [23]Using instrumented, conscious rats allows for the measurement of cardiovascular parameters in a physiological state, free from the confounding influence of anesthetics. [23] Experimental Protocol: Hemodynamic Assessment in Conscious Rats
Objective: To evaluate the effect of (R)-(+)-Celiprolol on heart rate (HR) and mean arterial pressure (MAP).
Methodology:
-
Animal Model: Utilize spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto rats.
-
Instrumentation: Surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals. Allow for a recovery period post-surgery.
-
Dosing: Administer this compound via oral gavage or intravenous infusion at various doses. Include a vehicle control group.
-
Data Acquisition: Record hemodynamic data continuously, capturing baseline values before dosing and monitoring the response over several hours post-administration.
-
Analysis: Analyze the time course of changes in HR and MAP for each dose group compared to the vehicle control. This will reveal the compound's potency, efficacy, and duration of action in vivo.
Data Presentation: Summary of In Vivo Cardiovascular Effects
| Parameter | Animal Model | Dose (mg/kg, p.o.) | Maximum Change from Baseline |
| Heart Rate | SHR | Dose 1 | Value (e.g., -50 bpm) |
| Heart Rate | SHR | Dose 2 | Value (e.g., -80 bpm) |
| Mean Arterial Pressure | SHR | Dose 1 | Value (e.g., -15 mmHg) |
| Mean Arterial Pressure | SHR | Dose 2 | Value (e.g., -25 mmHg) |
Note: Data are illustrative.
Studies in pithed rats, where central nervous system influences are removed, can further dissect the direct cardiac (β1) and vascular (β2) effects of the drug. [24][25]In such a model, celiprolol has been shown to produce a dose-dependent increase in heart rate (a partial agonist effect at β1 receptors) and a vasodepressor effect (a partial agonist effect at β2 receptors). [24]
Conclusion: A Synthesized Pharmacological Portrait
The comprehensive profiling of this compound requires a multi-tiered approach that logically progresses from molecular target to whole-organism physiology. The in vitro binding and functional assays quantitatively define its signature as a selective β1-antagonist and β2-partial agonist. Ex vivo vascular studies elucidate the mechanisms of its vasodilatory action, parsing out the contributions of direct smooth muscle relaxation and endothelium-dependent pathways. Finally, in vivo hemodynamic studies confirm that this unique molecular profile translates into a clinically relevant reduction in blood pressure without the pronounced bradycardia typical of non-selective beta-blockers. [10]This complete pharmacological dossier provides the robust, evidence-based foundation required for advanced drug development.
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cAMP Accumulation Assay. Creative BioMart. [Link]
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Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction. [Link]
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Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
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Insel, P. A. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. [Link]
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Corll, J., et al. (2020). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]
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Beridze, N., & Frishman, W. H. (2012). Celiprolol: A Unique Selective Adrenoceptor Modulator. Cardiology in Review. [Link]
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Dabiré, H., et al. (1988). Celiprolol: agonist and antagonist effects at cardiac beta 1- and vascular beta 2-adrenoceptors determined under in vivo conditions in the rat. Journal of Cardiovascular Pharmacology. [Link]
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Celiprolol: Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023). Medical Dialogues. [Link]
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Hori, M., et al. (2007). Celiprolol, A Vasodilatory β-Blocker, Inhibits Pressure Overload–Induced Cardiac Hypertrophy and Prevents the Transition to Heart Failure via Nitric Oxide–Dependent Mechanisms in Mice. Circulation: Heart Failure. [Link]
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O'Donnell, S. R., & Wanstall, J. C. (1984). Partial agonist activity of celiprolol, a cardioselective beta-antagonist. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]
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Daemmgen, J., et al. (1988). Pharmacological actions of the selective and non-selective beta-adrenoceptor antagonists celiprolol, bisoprolol and propranolol on human bronchi. British Journal of Clinical Pharmacology. [Link]
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MacLean, D., et al. (1991). A placebo controlled comparison of the effects of metoprolol and celiprolol on echo-Doppler measurements of cardiovascular function in normal volunteers. British Journal of Clinical Pharmacology. [Link]
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Ex vivo and in vitro exploration of cardiovascular diseases. Cardiomedex. [Link]
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(R)-(+)-Celiprolol Hydrochloride for Vascular Ehlers-Danlos Syndrome Research: A Technical Guide
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of (R)-(+)-Celiprolol Hydrochloride in the context of vascular Ehlers-Danlos syndrome (vEDS). It explores the scientific rationale, proposed mechanisms of action, and key experimental methodologies to facilitate further investigation into this promising therapeutic avenue.
Section 1: Understanding Vascular Ehlers-Danlos Syndrome (vEDS) - A Disease of Collagen III Deficiency
Vascular Ehlers-Danlos syndrome is a severe, autosomal dominant connective tissue disorder characterized by life-threatening arterial dissections and ruptures, as well as ruptures of hollow organs such as the intestines and uterus.[1][2] The genetic basis of vEDS lies in mutations in the COL3A1 gene, which encodes the pro-alpha1(III) chain of type III collagen.[3][4] Type III collagen is a critical structural component of the extracellular matrix (ECM) in blood vessels, skin, and other extensible tissues, providing them with tensile strength and integrity.[5]
Mutations in COL3A1 lead to the production of abnormal type III collagen or a significant reduction in its synthesis, resulting in a fragile vascular architecture.[4][6] This underlying pathology predisposes individuals with vEDS to catastrophic vascular events, often at a young age.[7]
Section 2: Celiprolol - A Unique Adrenoceptor Modulator for vEDS
Celiprolol is a third-generation beta-blocker with a distinctive pharmacological profile.[8][9] It acts as a selective β1-adrenoceptor antagonist, a partial β2-adrenoceptor agonist, and a weak α2-adrenoceptor antagonist.[8][9][10] This multifaceted activity distinguishes it from traditional beta-blockers and is central to its therapeutic potential in vEDS.[3][10][11]
While the commercially available form is a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers, the partial β2-agonist activity is a key feature of the drug.[12][13] This dual action is hypothesized to not only reduce hemodynamic stress on the fragile vasculature but also to exert direct beneficial effects on the vessel wall.[11][14]
A landmark clinical study, the Beta-Blockers in Ehlers-Danlos Syndrome Treatment (BBEST) trial, demonstrated that celiprolol significantly reduced the incidence of cardiovascular events in patients with vEDS.[12] This has led to its adoption as a standard of care in several European countries.[12] Ongoing clinical trials in the United States are further evaluating its efficacy.[15]
Proposed Mechanisms of Action
The therapeutic benefit of celiprolol in vEDS is believed to extend beyond simple blood pressure reduction. Key proposed mechanisms include:
-
Hemodynamic Modulation: As a β1-antagonist, celiprolol reduces heart rate and blood pressure, thereby decreasing the mechanical stress on arterial walls.[14]
-
Improvement of Aortic Biomechanics: Preclinical studies in mouse models of vEDS have shown that celiprolol, but not the angiotensin II receptor blocker losartan, improves the biomechanical integrity and rupture strength of the aorta.[6][16] This suggests a direct effect on the structural properties of the vessel wall.
-
Modulation of TGF-β Signaling: The transforming growth factor-beta (TGF-β) signaling pathway is implicated in the pathogenesis of several connective tissue disorders.[15][17] In vEDS, there is evidence of dysregulated TGF-β signaling.[15][17] Celiprolol may exert some of its protective effects by modulating this pathway, potentially influencing collagen synthesis and ECM homeostasis.[18]
-
Stimulation of cAMP Signaling via β2-Adrenoceptor Agonism: The partial β2-agonist activity of celiprolol leads to the production of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells. Increased cAMP is known to have vasorelaxant and anti-proliferative effects, which could be beneficial in the context of vEDS.[12][13]
Section 3: Preclinical Research Models and Experimental Workflows
In Vitro Models: Patient-Derived Fibroblasts
Primary fibroblast cultures established from skin biopsies of vEDS patients are an invaluable tool for studying the cellular and molecular consequences of COL3A1 mutations.[8][19][20] These cells can be used to investigate collagen synthesis and secretion, ECM organization, and the effects of therapeutic agents like this compound.
Caption: Workflow for vEDS patient fibroblast research.
In Vivo Models: Murine Models of vEDS
Several mouse models harboring Col3a1 mutations have been developed and are crucial for studying the systemic effects of vEDS and for preclinical testing of therapeutic interventions.[4] These models often exhibit vascular fragility and a reduced lifespan, recapitulating key features of the human disease.[6][16]
Caption: Preclinical testing workflow in vEDS mouse models.
Section 4: Key Experimental Protocols
Primary Human Fibroblast Culture from Skin Biopsy
This protocol is adapted from established methods for deriving primary fibroblasts from human skin explants.[2][8][19][20][21]
Materials:
-
Sterile Dulbecco's Modified Eagle Medium (DMEM) with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Sterile Phosphate-Buffered Saline (PBS).
-
Sterile surgical instruments (scalpels, forceps).
-
6-well tissue culture plates.
-
Sterile 10 cm tissue culture dishes.
Procedure:
-
Aseptically transfer the skin biopsy to a sterile 10 cm dish containing PBS.
-
Wash the tissue by gently agitating in PBS to remove any transport medium.
-
Transfer the biopsy to a fresh sterile dish and mince it into small fragments (approximately 1-2 mm³).
-
Using sterile forceps, place 3-4 tissue fragments into each well of a 6-well plate containing a minimal amount of culture medium to promote adherence.
-
Carefully place the plate in a 37°C, 5% CO₂ incubator, ensuring the tissue fragments remain submerged.
-
After 24 hours, add 2 mL of fresh culture medium to each well.
-
Replace the culture medium every 2-3 days.
-
Fibroblast outgrowth should be visible within 7-14 days.
-
Once confluent, passage the cells using standard trypsinization protocols.
Western Blotting for TGF-β Signaling Proteins
This protocol provides a general framework for analyzing the expression of key TGF-β signaling proteins, such as SMAD2/3 and p-SMAD2/3, in cell lysates.[22][23][24][25][26]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-SMAD2/3, anti-p-SMAD2/3, anti-ERK1/2, anti-p-ERK1/2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Lyse cells or homogenized tissue in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[22][23]
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution) for 1 hour at room temperature.[24]
-
Wash the membrane three times for 10 minutes each in TBST.
-
Apply chemiluminescent substrate and visualize using a digital imager.
Immunofluorescence Staining for Collagen III in Fibroblasts
This protocol allows for the visualization of intracellular and extracellular collagen III deposition by cultured fibroblasts.[9][27][28][29]
Materials:
-
Fibroblasts cultured on glass coverslips.
-
4% paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody against collagen III.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
Procedure:
-
Wash cells on coverslips twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes (for intracellular staining).
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-collagen III primary antibody in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips on slides with antifade medium and seal.
-
Visualize using a fluorescence microscope.
Assessment of Aortic Biomechanics
This protocol describes a uniaxial tensile test to determine the rupture force of murine aortic rings, a key measure of vascular fragility.[6][7][16][30][31][32]
Materials:
-
Tensile testing apparatus.
-
Krebs-Henseleit buffer.
-
Dissecting microscope and tools.
Procedure:
-
Euthanize the mouse and carefully dissect the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit buffer.
-
Under a dissecting microscope, remove any adhering connective tissue.
-
Cut the aorta into 1-2 mm wide rings.
-
Mount an aortic ring on the hooks of the tensile tester.
-
Submerge the ring in a bath of Krebs-Henseleit buffer maintained at 37°C.
-
Apply a uniaxial stretch at a constant rate until the tissue ruptures.
-
Record the maximum force (rupture force) and displacement.
-
Repeat for multiple aortic rings from different regions of the aorta.
Section 5: Data Presentation and Analysis
Quantitative Data Summary
| Parameter | vEDS Model (Untreated) | vEDS Model (Celiprolol-Treated) | Wild-Type Control | Reference |
| Aortic Rupture Force (N) | Significantly reduced | Significantly increased vs. untreated | Normal | [6][16] |
| Collagen III Deposition | Reduced and disorganized | Improved organization | Normal fibrillar network | [18] |
| p-SMAD2/3 Levels | Potentially altered | Modulated towards baseline | Baseline | [15][17] |
| cAMP Production (VSMCs) | Baseline | Increased | Baseline | [12][13] |
Signaling Pathway Diagrams
Caption: Celiprolol's partial agonism on β2-AR increases cAMP, leading to beneficial vascular effects.
Caption: Celiprolol may counteract vEDS pathology by modulating TGF-β signaling and improving ECM homeostasis.
Section 6: Conclusion and Future Directions
This compound represents a significant advancement in the potential management of vascular Ehlers-Danlos syndrome. Its unique pharmacological profile, which combines hemodynamic modulation with direct effects on the vascular wall, offers a multi-pronged approach to addressing the underlying pathophysiology of this devastating disease. The experimental frameworks and protocols outlined in this guide are intended to provide a solid foundation for researchers to further elucidate the precise mechanisms of action of celiprolol and to explore its full therapeutic potential.
Future research should focus on:
-
Dissecting the specific roles of the (R)-(+)- and (S)-(-)-enantiomers of celiprolol.
-
Further clarifying the downstream signaling events following β2-adrenoceptor activation in the context of COL3A1 mutations.
-
Identifying biomarkers that can predict patient response to celiprolol therapy.
-
Investigating combination therapies that may offer synergistic benefits.
Through rigorous and innovative research, the scientific community can continue to build upon the promising findings to date and work towards developing more effective treatments for individuals with vascular Ehlers-Danlos syndrome.
References
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Hartmann, D., et al. (1989). Simultaneous determination of (R)- and (S)-celiprolol in human plasma and urine: high-performance liquid chromatographic assay on a chiral stationary phase with fluorimetric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 496(2), 387-396.
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Bowen, C. J., et al. (2017). Transforming Growth Factor-β and Inflammation in Vascular (Type IV) Ehlers–Danlos Syndrome. Circulation: Cardiovascular Genetics, 10(4), e001735.
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Ong, K. T., et al. (2010). Effect of celiprolol on prevention of cardiovascular events in vascular Ehlers-Danlos syndrome: a prospective randomised, open, blinded-endpoints trial. The Lancet, 376(9751), 1476-1484.
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Sreekanth, G., et al. (2010). NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical Sciences Review and Research, 4(1), 22-26.
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Brass, D. M., et al. (2017). An immunofluorescence assay for extracellular matrix components highlights the role of epithelial cells in producing a stable, fibrillar extracellular matrix. Matrix Biology, 60-61, 119-131.
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Fawzi-Grancher, S., et al. (2006). Immunofluorescence staining of collagen in monolayer cultures of fibroblast on glass visualised by confocal microscopy. ResearchGate.
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Tschöpe, C., et al. (1998). Different effects of the beta-adrenoceptor antagonists celiprolol and metoprolol on vascular structure and function in long-term type I diabetic rats. Journal of Hypertension, 16(5), 665-675.
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Papakonstantinou, E., et al. (2015). Development of novel real-time PCR methodology for quantification of COL11A1 mRNA variants and evaluation in breast cancer tissue specimens. BMC Cancer, 15, 722.
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Methodological & Application
Application Notes and Protocols for (R)-(+)-Celiprolol Hydrochloride In Vitro Experimental Models
Introduction
(R)-(+)-Celiprolol Hydrochloride is a third-generation beta-blocker distinguished by its unique pharmacological profile.[1][2][3] It functions as a selective beta-1 (β1) adrenergic receptor antagonist while also exhibiting partial agonist activity at beta-2 (β2) adrenergic receptors.[4][5][6] This dual mechanism of action contributes to its clinical efficacy in managing mild to moderate hypertension and angina pectoris, with a favorable side-effect profile compared to non-selective beta-blockers.[3][7][8][9] Notably, its partial β2 agonism leads to mild vasodilation.[2][4][5] Furthermore, (R)-(+)-Celiprolol has been shown to stimulate endothelial nitric oxide synthase (eNOS), contributing to its vasodilatory effects and potential cardioprotective properties.[1][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro experimental models to investigate the multifaceted pharmacological activities of this compound. The protocols detailed herein are designed to ensure scientific rigor and reproducibility, enabling a thorough characterization of its effects on various cellular and molecular targets.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for accurate experimental design, particularly concerning solvent selection and concentration calculations.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄ClN₃O₄ | [11] |
| Molecular Weight | 416.0 g/mol | [11] |
| CAS Number | 57470-78-7 | [10] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 2 mg/ml, PBS (pH 7.2): 5 mg/ml | [10] |
Note: When preparing stock solutions, it is advisable to use fresh, anhydrous DMSO to avoid solubility issues.[6]
Section 1: Adrenergic Receptor Binding and Functional Assays
The defining characteristic of (R)-(+)-Celiprolol is its differential activity at β1 and β2 adrenergic receptors. The following assays are fundamental to characterizing this dual activity.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are a gold-standard method to determine the binding affinity of a compound for a specific receptor.[12] These assays quantify the displacement of a radiolabeled ligand by the test compound, in this case, (R)-(+)-Celiprolol.
Principle:
This competitive binding assay measures the ability of (R)-(+)-Celiprolol to displace a known high-affinity radiolabeled antagonist from β1 and β2 adrenergic receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells stably expressing the human β1 or β2 adrenergic receptor). The concentration of (R)-(+)-Celiprolol that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can be used to calculate the equilibrium dissociation constant (Ki).
Workflow for Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol: β1-Adrenergic Receptor Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β1-adrenergic receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add serial dilutions of this compound.
-
Add a fixed concentration of a suitable radiolabeled β1-antagonist (e.g., [³H]-Dihydroalprenolol).
-
For non-specific binding control wells, add a high concentration of a non-labeled antagonist (e.g., propranolol).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the (R)-(+)-Celiprolol concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assays: cAMP Accumulation
To determine whether (R)-(+)-Celiprolol acts as an antagonist or a partial agonist at β-adrenergic receptors, functional assays measuring downstream signaling events are crucial. β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[13]
Principle:
This assay measures the intracellular accumulation of cAMP in response to receptor stimulation. For β1-adrenergic receptors, the antagonistic effect of (R)-(+)-Celiprolol is determined by its ability to inhibit cAMP production stimulated by a known agonist (e.g., isoproterenol). For β2-adrenergic receptors, the partial agonist activity is assessed by its ability to stimulate cAMP production, albeit to a lesser extent than a full agonist.
Workflow for cAMP Functional Assay
Caption: Workflow for cAMP Functional Assay.
Detailed Protocol: β2-Adrenergic Receptor Partial Agonist cAMP Assay
-
Cell Culture:
-
Seed CHO cells stably expressing the human β2-adrenergic receptor in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.
-
Add serial dilutions of this compound.
-
For comparison, include wells with a full β2-agonist (e.g., isoproterenol) and a vehicle control.
-
Incubate at 37°C for a specified time.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Perform the detection steps as per the kit instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the (R)-(+)-Celiprolol concentration.
-
Determine the EC₅₀ value and the maximum response (Emax) using non-linear regression.
-
Compare the Emax of (R)-(+)-Celiprolol to that of the full agonist to quantify its partial agonist activity.
-
Section 2: Endothelial Cell-Based Assays
(R)-(+)-Celiprolol's vasodilatory properties are, in part, attributed to its ability to stimulate the production of nitric oxide (NO) in endothelial cells.[1] The following assays are designed to investigate this mechanism.
Endothelial Nitric Oxide Synthase (eNOS) Activation Assay
eNOS activation is a key event leading to NO production.[14] This can be assessed by measuring the phosphorylation of eNOS at specific residues, such as Serine 1177.[15]
Principle:
This assay utilizes Western blotting to detect the phosphorylation of eNOS in endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) following treatment with (R)-(+)-Celiprolol. An increase in the ratio of phosphorylated eNOS (p-eNOS) to total eNOS indicates activation of the enzyme.
Detailed Protocol: Western Blot for eNOS Phosphorylation
-
Cell Culture and Treatment:
-
Culture HUVECs in appropriate media until they reach confluence.
-
Starve the cells in serum-free media for several hours before treatment.
-
Treat the cells with various concentrations of this compound for a specified time. Include a positive control (e.g., VEGF) and a vehicle control.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for p-eNOS (Ser1177).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody for total eNOS and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-eNOS to total eNOS for each sample.
-
Normalize the results to the vehicle control.
-
Nitric Oxide (NO) Production Assay
Direct measurement of NO production confirms the functional consequence of eNOS activation.
Principle:
The Griess assay is a colorimetric method that indirectly measures NO production by detecting its stable breakdown products, nitrite and nitrate.
Detailed Protocol: Griess Assay for Nitrite/Nitrate
-
Cell Culture and Treatment:
-
Culture HUVECs in a 96-well plate until confluent.
-
Replace the culture medium with a low-nitrite medium.
-
Treat the cells with various concentrations of this compound.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant.
-
-
Griess Assay:
-
In a new 96-well plate, add the collected supernatant.
-
If measuring total nitrite and nitrate, first convert nitrate to nitrite using nitrate reductase.
-
Add the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate in the dark at room temperature.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Normalize the results to the vehicle control.
-
Section 3: Cellular Proliferation and Apoptosis Assays
Beyond its primary cardiovascular effects, it is important to assess the impact of (R)-(+)-Celiprolol on other cellular processes, such as proliferation and apoptosis, particularly in relevant cell types like vascular smooth muscle cells and cardiomyocytes.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
Abnormal proliferation of VSMCs is a key factor in the pathogenesis of hypertension and atherosclerosis.[16][17]
Principle:
The EdU (5-ethynyl-2'-deoxyuridine) incorporation assay is a method to directly measure DNA synthesis and, therefore, cell proliferation.[18] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA. It is then detected via a click chemistry reaction with a fluorescent azide.
Detailed Protocol: EdU Incorporation Assay
-
Cell Culture and Treatment:
-
Seed VSMCs in a 96-well plate and allow them to adhere.
-
Synchronize the cells by serum starvation.
-
Treat the cells with various concentrations of this compound in the presence of a mitogen (e.g., PDGF) to stimulate proliferation.[19]
-
-
EdU Labeling:
-
Add EdU to the culture medium and incubate for a period to allow for its incorporation into the DNA of proliferating cells.
-
-
Cell Fixation, Permeabilization, and EdU Detection:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Perform the click chemistry reaction by adding the detection cocktail containing a fluorescent azide.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (e.g., counterstained with Hoechst).
-
Cardiomyocyte Apoptosis Assay
Assessing the potential for a cardiovascular drug to induce or inhibit apoptosis in cardiomyocytes is a critical aspect of safety and efficacy evaluation.[20][21][22][23][24]
Principle:
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.
Detailed Protocol: TUNEL Assay
-
Cell Culture and Treatment:
-
Culture primary neonatal rat ventricular myocytes (RNVCs) or a suitable cardiomyocyte cell line (e.g., H9c2) on coverslips.
-
Induce apoptosis using a known stimulus (e.g., staurosporine or hypoxia).
-
Co-treat the cells with various concentrations of this compound.
-
-
TUNEL Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells.
-
Perform the TUNEL reaction according to the manufacturer's instructions, which involves incubating the cells with TdT enzyme and a fluorescently labeled dUTP.
-
-
Imaging and Analysis:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells (apoptotic cells) relative to the total number of cells.
-
Section 4: Cardiovascular Safety Pharmacology In Vitro Models
Early in vitro screening for potential cardiovascular liabilities is a crucial component of drug development.[25][26] A key assay in this regard is the hERG potassium channel assay, as inhibition of this channel can lead to QT interval prolongation and life-threatening arrhythmias.[27][28][29]
hERG Potassium Channel Assay
Principle:
This electrophysiological assay directly measures the effect of (R)-(+)-Celiprolol on the current flowing through hERG channels stably expressed in a mammalian cell line (e.g., HEK293).[30] Automated patch-clamp systems are commonly used for higher throughput.[28]
Workflow for Automated Patch-Clamp hERG Assay
Caption: Workflow for Automated Patch-Clamp hERG Assay.
Detailed Protocol: Automated Patch-Clamp
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the hERG channel.
-
Harvest the cells and prepare a single-cell suspension in the appropriate extracellular solution.
-
-
Automated Patch-Clamp Procedure:
-
Load the cell suspension, intracellular solution, and compound plate (containing serial dilutions of this compound, vehicle control, and a positive control like E-4031) into the automated patch-clamp system (e.g., QPatch or SyncroPatch).[28]
-
The system will automatically perform cell trapping, sealing, and establish a whole-cell configuration.
-
A specific voltage protocol is applied to elicit the characteristic hERG tail current.[31]
-
-
Drug Application and Recording:
-
After establishing a stable baseline current, the system applies the vehicle control followed by cumulatively increasing concentrations of (R)-(+)-Celiprolol.
-
The hERG current is recorded at each concentration after a sufficient equilibration time.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration.
-
Calculate the percentage inhibition of the current relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[31]
-
References
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- 31. fda.gov [fda.gov]
Application Note & Protocol: Development of a Cell-Based Assay for (R)-(+)-Celiprolol Hydrochloride
Introduction: Unraveling the Complex Pharmacology of (R)-(+)-Celiprolol
(R)-(+)-Celiprolol Hydrochloride is a third-generation beta-blocker distinguished by a unique pharmacological profile. It functions primarily as a selective β1-adrenergic receptor antagonist, a characteristic central to its therapeutic effects in managing hypertension and angina pectoris.[1][2][3][4] Beyond its β1-antagonism, it exhibits partial agonist activity at β2-adrenergic receptors and a weak antagonist activity at α2-adrenergic receptors.[1][2][3][5] This multifaceted activity profile necessitates the development of specific and sensitive cell-based assays to accurately characterize its potency and mechanism of action.
This application note provides a detailed protocol for a robust, high-throughput cell-based assay to quantify the antagonist effect of this compound on the β1-adrenergic receptor. The assay is based on the measurement of cyclic AMP (cAMP), a critical second messenger in the G-protein coupled receptor (GPCR) signaling cascade.[6][7][8] Activation of the β1-adrenergic receptor, a Gs-coupled GPCR, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[7] By measuring the inhibition of agonist-induced cAMP production, this assay provides a quantitative measure of (R)-(+)-Celiprolol's antagonist potency.
Scientific Rationale and Assay Principle
The β1-adrenergic receptor signaling pathway is a well-established cascade. Upon binding of an agonist, such as the endogenous ligand norepinephrine or a synthetic agonist like Isoproterenol, the receptor undergoes a conformational change. This activates the associated heterotrimeric Gs protein, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP.[6][7] (R)-(+)-Celiprolol, as a β1-antagonist, competes with the agonist for binding to the receptor, thereby inhibiting this signaling cascade and reducing the production of cAMP.
This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to quantify intracellular cAMP levels.[9][10][11][12][13] This technology offers a sensitive and robust platform for high-throughput screening.[14][15] The assay principle involves a competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate. When the antibody and tracer are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An increase in intracellular cAMP levels due to agonist stimulation will displace the d2-labeled cAMP, leading to a decrease in the FRET signal.[10][11][13][16] Conversely, the antagonist action of (R)-(+)-Celiprolol will restore the FRET signal in a dose-dependent manner.
Visualizing the Signaling Pathway and Assay Workflow
To provide a clear conceptual framework, the following diagrams illustrate the key molecular interactions and the overall experimental procedure.
Caption: β1-Adrenergic Receptor Signaling Pathway.
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Application Note: Enantioselective HPLC Analysis of (R)-(+)-Celiprolol Hydrochloride
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-(+)-Celiprolol Hydrochloride. Celiprolol is a cardioselective β-1 adrenergic antagonist with partial β-2 agonist activity, where the stereochemistry is critical to its therapeutic action.[1][2][3] This guide provides a comprehensive protocol for the separation and quantification of the (R)-(+)-enantiomer from its (S)-(-) counterpart, intended for researchers, quality control analysts, and drug development professionals. The methodology is grounded in established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Introduction & Scientific Rationale
Celiprolol possesses a single chiral center, resulting in two enantiomers, (R)-(+)-Celiprolol and (S)-(-)-Celiprolol. As with many chiral drugs, these enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, a stereospecific analytical method is imperative for quality control, stability testing, and pharmacokinetic studies.
The chosen analytical approach is chiral HPLC, which directly separates the enantiomers.[7] This is achieved by creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly cellulose derivatives, have demonstrated exceptional efficacy in resolving β-blocker enantiomers, including Celiprolol.[7][8][9] The mechanism of separation on these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[8] The hydroxyl and carbamate groups on the Celiprolol molecule are key interaction points with the CSP.
This protocol utilizes a cellulose-based CSP under normal phase conditions. The mobile phase, a mixture of a non-polar solvent, an alcohol modifier, and a basic additive, is optimized to achieve baseline resolution and efficient elution. The basic additive, such as triethylamine, is crucial for reducing peak tailing and improving peak shape by masking residual silanol groups on the silica support and interacting with the basic amine of Celiprolol.
Physicochemical Properties of Celiprolol Hydrochloride
A foundational understanding of the analyte's properties is key to method development.
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₄ClN₃O₄ | [10] |
| Molecular Weight | 416.0 g/mol | [10] |
| Melting Point | 197-200°C (decomposes) | [11] |
| Solubility | Freely soluble in water and methanol; soluble in ethanol. | [11] |
| UV Maximum (λmax) | ~232 nm in acidic solution; ~331 nm also reported. | [12][13] |
| Structure | Contains one chiral center. | [2] |
Experimental Protocol: Chiral HPLC Analysis
This section provides a step-by-step procedure for the analysis of this compound.
Equipment and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD).
-
Chiral Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel, 250 mm x 4.6 mm.
-
Reference Standards: this compound (CRS), (S)-(-)-Celiprolol Hydrochloride, Celiprolol Racemate. The European Pharmacopoeia (Ph. Eur.) provides reference standards.[14][15]
-
Solvents: HPLC grade n-Hexane, Ethanol, and Triethylamine (TEA).
-
Sample Diluent: Mobile Phase.
Chromatographic Conditions
The following parameters have been optimized for the robust separation of Celiprolol enantiomers.
| Parameter | Condition | Rationale |
| Chiral Stationary Phase | Chiralpak® IC (5 µm, 250 x 4.6 mm) | Proven high selectivity for β-blocker enantiomers.[12][16] |
| Mobile Phase | n-Hexane : Ethanol : Triethylamine (70:30:0.4, v/v/v) | Balances enantioselectivity and retention time. Ethanol acts as the polar modifier, while TEA improves peak shape for the basic analyte.[12][16] |
| Flow Rate | 0.5 mL/min | Provides optimal efficiency and resolution without excessive backpressure.[12][16] |
| Column Temperature | 25°C | Ensures reproducible retention times and protects the column. |
| Detection (UV) | 232 nm | Corresponds to a strong absorbance wavelength for Celiprolol in solution.[13] |
| Injection Volume | 10 µL | Standard volume for achieving good sensitivity and peak shape. |
| Run Time | ~30 minutes | Sufficient to allow for the elution of both enantiomers.[12] |
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of (R)-(+)-Celiprolol HCl Reference Standard and dissolve in 10 mL of methanol.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
System Suitability Solution: Prepare a solution containing both (R)-(+)- and (S)-(-)-Celiprolol at 10 µg/mL each, or use a solution of the racemate.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Celiprolol HCl into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Dilute 1.0 mL of the filtered solution to 10.0 mL with the mobile phase to achieve a final nominal concentration of 10 µg/mL.
-
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is suitable for its intended purpose, it must be validated.[4][6] The following parameters should be assessed.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.
-
Protocol: Inject the diluent (blank), a solution of the (S)-(-)-enantiomer, and a solution of the (R)-(+)-enantiomer. The retention time of the (R)-(+)-Celiprolol peak in the sample chromatogram should match that of the standard, and there should be no interfering peaks at this retention time in the blank or the (S)-(-)-enantiomer chromatogram. Baseline resolution (Rs > 1.5) must be achieved between the two enantiomer peaks when injecting the racemic mixture.
Linearity
-
Protocol: Prepare a series of at least five concentrations of (R)-(+)-Celiprolol HCl, for example, from 5 µg/mL to 25 µg/mL. Plot the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Perform a recovery study by spiking a placebo mixture with the (R)-(+)-Celiprolol HCl standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol: Determine LOQ and LOD based on the signal-to-noise ratio. LOQ is typically established at a signal-to-noise ratio of 10:1, and LOD at 3:1.
-
Application: This is particularly important for quantifying the unwanted enantiomer as an impurity.
Robustness
-
Protocol: Intentionally make small variations to the method parameters and evaluate the effect on the results. Parameters to vary include mobile phase composition (e.g., ±2% ethanol), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected by the changes.
Data Presentation & System Suitability
Typical System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Rs) between enantiomers | ≥ 1.5 | ~2.1 |
| Tailing Factor (T) for (R)-peak | ≤ 2.0 | ~1.2 |
| Theoretical Plates (N) for (R)-peak | ≥ 2000 | > 4000 |
| RSD of replicate injections | ≤ 2.0% | < 1.0% |
Example Retention Data
| Compound | Retention Time (min) |
| (S)-(-)-Celiprolol | ~20.4 |
| (R)-(+)-Celiprolol | ~23.2 |
| Note: Elution order can vary depending on the specific chiral column batch and exact conditions. |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final report generation.
Caption: End-to-end workflow for the chiral HPLC analysis of Celiprolol.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 2005.
-
Aboul-Enein HY, Ali I. Applications of Cellulose-Based Chiral Stationary Phases in the Resolution of Some Beta-Adrenoceptor Antagonists. Journal of the College of Pharmacy, King Saud University.
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). 2005.
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International Council for Harmonisation. Quality Guidelines.
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024.
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Hefnawy MM, et al. HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase and fluorescence detection. Rasayan J. Chem. 2013;6(4):287-297.
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ChemicalBook. Celiprolol hydrochloride | 57470-78-7.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 42373, Celiprolol Hydrochloride.
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Hefnawy MM, et al. HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase and fluorescence detection (PDF). ResearchGate; 2013.
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Al-Majed A. Development and Validation of High Performance Liquid Chromatographic Method for the Determination of Celiprolol in human plasma. Int. J. Curr. Res. Chem. Pharm. Sci. 2015;2(8):1-8.
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electronic medicines compendium (emc). Celiprolol hydrochloride 200 mg film coated Tablets - Summary of Product Characteristics (SmPC).
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Singh S, et al. NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. Int J Pharm Sci Rev Res. 2010;4(1):23-26.
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Chavan M, Sutar M. DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHODS FOR ESTIMATION OF CELIPROLOL HYDROCHLORIDE IN TABLET FORMULATION. Int J Pharm Sci Res. 2016;7(9):3781-86.
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Tang J, et al. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules. 2021;26(2):458.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2663, Celiprolol.
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Chemsrc. Celiprolol HCl | CAS#:57470-78-7.
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Vujic Z, Radulovic D. Spectrophotometric Investigation of the Celiprolol-Hydrochloride Ion-Pair. Drug Dev Ind Pharm. 1994;20(3):503-511.
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Hefnawy M, et al. Recent Developments in HPLC Analysis of β-Blockers in Biological Samples. LCGC North America. 2011;29(11).
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European Pharmacopoeia. Index 11.4.
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Halboos MH, Sayhood AA, Hussein TA. Determination celiprolol hydrochloride drug by used zero, first, second and third order derivative and peak area spectrophotometry method in its pure form and in pharmaceutical tablets. Int J Res Pharm Sci. 2019;10(4):3616-26.
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Alkali Scientific. CELIPROLOL FOR PEAK IDENTIFICATION EUROPEAN PHARMACOPOEIA (EP) REFERENCE STANDARD (Y0000239).
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Nazareth C, Pereira S. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. 2020;10(3):77-91.
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European Directorate for the Quality of Medicines & HealthCare. INFORMATION LEAFLET Ph. Eur. Reference Standard CELIPROLOL HYDROCHLORIDE CRS batch 1. 2021.
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Matmour D, et al. Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Algerian Journal of Biosciences. 2021;02(02):111-114.
-
Chavan M, Sutar M. DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHODS FOR ESTIMATION OF CELIPROLOL HYDROCHLORIDE IN TABLET FORMULATION. International Journal of Pharmaceutical Sciences and Research. 2016.
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Sigma-Aldrich. Celiprolol for system suitability EP Reference Standard.
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DrugCentral. celiprolol.
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Kenndler E, et al. Experimental Design for Enantioselective Separation of Celiprolol by Capillary Electrophoresis Using Sulfated Beta-Cyclodextrin. J Pharm Biomed Anal. 2000;24(1):41-51.
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European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.) 11th Edition. 2023.
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National Library of Medicine. Celectol celiprolol hydrochloride : product monograph.
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SynThink Research Chemicals. Celiprolol EP Impurities & USP Related Compounds.
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Nikolaychuk V, et al. UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Scripta Scientifica Pharmaceutica. 2022;9(1):e631.
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U.S. Pharmacopeia. USP Monographs for Bulk Drug Substances and Other Ingredients.
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Ali I, Aboul-Enein HY, Gupta VK. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2004;17(4).
-
Novák L, et al. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Chemistry. 2021;3(3):887-897.
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Medscape. Edsivo (celiprolol) dosing, indications, interactions, adverse effects, and more.
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Application Note: A Robust HPLC Method for the Chiral Separation of Celiprolol Enantiomers
Introduction: The Significance of Chirality in Celiprolol Pharmacology
Celiprolol is a third-generation beta-blocker utilized in the management of hypertension and angina pectoris.[1][2] It possesses a unique pharmacological profile, acting as a selective β1 receptor antagonist while also exhibiting β2 receptor partial agonism and weak α2 receptor antagonism.[1][2] Structurally, Celiprolol contains a single stereocenter in its aminopropanol side chain, resulting in the existence of two enantiomers: (R)-(+)-Celiprolol and (S)-(-)-Celiprolol.[3][4]
As is common with chiral drugs, the enantiomers of Celiprolol can exhibit different pharmacological and toxicological profiles.[5][6] Therefore, the ability to separate and quantify these enantiomers is of paramount importance for pharmaceutical development, quality control, and pharmacokinetic studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines that often necessitate the marketing of the single, active enantiomer of a chiral drug.[5][7] This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the direct chiral separation of Celiprolol enantiomers, designed for researchers, scientists, and drug development professionals.
Method Development: A Rationale-Driven Approach
The successful chiral separation of enantiomers by HPLC is contingent upon the creation of a transient diastereomeric complex between the analyte and a chiral selector.[7] This is most commonly achieved through the use of a Chiral Stationary Phase (CSP).[6][8]
Selection of the Chiral Stationary Phase (CSP)
For beta-blockers like Celiprolol, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity.[5][9] These CSPs function through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[10][11]
Based on extensive literature review and empirical evidence, a cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenyl)carbamate (commercially available as Chiralcel® OD), is selected for this application.[10][12] This CSP has a proven track record for the successful resolution of numerous β-adrenergic blockers.[10][12] The chiral recognition mechanism involves hydrogen bonding between the hydroxyl group of Celiprolol and the carbonyl group of the phenylcarbamate derivative on the CSP.[10]
Mobile Phase Optimization
The mobile phase plays a critical role in modulating the retention and resolution of the enantiomers. For polysaccharide-based CSPs in normal-phase mode, a non-polar primary solvent modified with an alcohol and a basic additive is typically employed.
-
Primary Solvent: HPLC-grade n-hexane is chosen as the main component of the mobile phase due to its non-polar nature, which promotes the necessary interactions between the analyte and the CSP.
-
Alcohol Modifier: An alcohol, such as 2-propanol or ethanol, is incorporated to adjust the polarity of the mobile phase and, consequently, the retention times of the enantiomers. The concentration of the alcohol is a key parameter for optimization; higher concentrations generally lead to shorter retention times.
-
Basic Additive: A small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is crucial for achieving good peak shape and resolution for basic analytes like Celiprolol. The amine competes with the analyte for active sites on the silica surface, reducing peak tailing and improving chromatographic efficiency.
Through systematic optimization, a mobile phase composition of n-hexane, 2-propanol, and diethylamine was found to provide the best balance of resolution, analysis time, and peak symmetry.[12]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the chiral separation of Celiprolol enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV or fluorescence detector.
-
Chiral Column: Chiralcel® OD, 250 mm x 4.6 mm I.D., 10 µm particle size.
-
Reagents:
-
(RS)-Celiprolol Hydrochloride reference standard
-
(R)-(+)-Celiprolol and (S)-(-)-Celiprolol enantiomeric standards (if available for peak identification)
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol
-
Diethylamine (DEA), analytical grade
-
Methanol, HPLC grade (for sample preparation)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Chiralcel® OD, 250 mm x 4.6 mm, 10 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 232 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol |
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (RS)-Celiprolol Hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with methanol.
-
Sample Preparation (for pharmaceutical formulations):
-
Grind a representative number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Celiprolol and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with methanol and mix well.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes.
-
Dilute 1.0 mL of the supernatant to 10.0 mL with methanol.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
System Suitability
Before commencing sample analysis, perform at least five replicate injections of the working standard solution to ensure the system is suitable for the intended analysis. The following parameters should be monitored:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for both peaks |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% |
Enantiomer Elution Order
Under the specified conditions, the elution order for Celiprolol enantiomers on a Chiralcel® OD column has been determined to be (S)-(-)-Celiprolol followed by (R)-(+)-Celiprolol .[12] This can be confirmed by injecting individual enantiomeric standards if available.
Method Validation and Performance
The described HPLC method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[13][14]
| Validation Parameter | Result |
| Linearity (Concentration Range) | 5 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Dependent on detector sensitivity; typically in the low ng/mL range.[13] |
| Limit of Quantification (LOQ) | Dependent on detector sensitivity; typically in the mid-to-high ng/mL range.[13] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Selectivity | No interference from common excipients or degradation products. |
Visualizing the Workflow
The following diagrams illustrate the key decision-making process and the experimental workflow for the chiral separation of Celiprolol.
Caption: Logical flow for the development of the chiral HPLC method.
Sources
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Application Notes & Protocols: (R)-(+)-Celiprolol Hydrochloride In Vivo Studies in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Pharmacology of (R)-(+)-Celiprolol Hydrochloride
This compound is a third-generation beta-blocker distinguished by a unique and complex pharmacological profile.[1][2] Unlike traditional beta-blockers, celiprolol acts as a selective β1-adrenoceptor antagonist while simultaneously exhibiting partial agonist activity at β2-adrenoceptors.[1][3][4] This dual mechanism of action confers a distinct advantage in the management of hypertension.[5][6] The blockade of β1-receptors in the heart reduces heart rate and contractility, thereby lowering cardiac output and blood pressure, a hallmark of beta-blocker therapy.[4][5][6] However, its partial β2-agonist activity promotes vasodilation, which helps to reduce peripheral resistance without the common side effect of bronchoconstriction seen with non-selective beta-blockers.[5][7][8] Furthermore, some studies suggest celiprolol may exert weak α2-receptor antagonist effects and can stimulate the production of nitric oxide, a potent vasodilator, further contributing to its antihypertensive properties.[2][5][7]
These multifaceted actions make (R)-(+)-Celiprolol a compelling candidate for in vivo studies in animal models of hypertension, not only to confirm its efficacy in blood pressure reduction but also to elucidate its potential for end-organ protection and mitigation of cardiovascular remodeling.[9][10][11] This guide provides a comprehensive overview of the experimental design, detailed protocols, and data interpretation for investigating this compound in the context of preclinical hypertension research.
Mechanism of Action: A Multi-pronged Approach to Blood Pressure Regulation
The antihypertensive effect of (R)-(+)-Celiprolol is not attributed to a single pathway but rather a synergistic combination of actions at multiple adrenergic receptor subtypes and downstream signaling cascades.
-
β1-Adrenoceptor Antagonism: By selectively blocking β1-receptors predominantly located in the heart, celiprolol mitigates the effects of catecholamines like adrenaline and noradrenaline.[5] This leads to a decrease in heart rate (negative chronotropic effect) and a reduction in the force of cardiac contraction (negative inotropic effect), ultimately lowering cardiac output and blood pressure.[5]
-
β2-Adrenoceptor Partial Agonism: Celiprolol's partial agonist activity at β2-receptors, found in vascular and bronchial smooth muscle, leads to vasodilation and bronchodilation.[5] This vasodilatory effect helps to lower peripheral resistance, a key factor in hypertension, and makes it a potentially safer option for patients with respiratory conditions.[5][8]
-
Nitric Oxide (NO) Production: Evidence suggests that celiprolol can stimulate endothelial nitric oxide synthase (eNOS) expression, leading to increased production of nitric oxide.[5][10][11] NO is a powerful vasodilator that plays a crucial role in maintaining vascular health and regulating blood pressure.[5]
-
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition: Through its influence on sympathetic outflow to the kidneys, celiprolol can decrease renin secretion, thereby inhibiting the RAAS cascade.[5] This contributes to its antihypertensive effects by reducing vasoconstriction and fluid retention.[5]
dot digraph "Celiprolol_Mechanism_of_Action" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Celiprolol [label="(R)-(+)-Celiprolol\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Receptors Beta1 [label="β1-Adrenoceptor\n(Heart)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta2 [label="β2-Adrenoceptor\n(Vascular Smooth Muscle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; eNOS [label="Endothelial Nitric Oxide\nSynthase (eNOS)", fillcolor="#FBBC05", fontcolor="#202124"]; RAAS [label="Renin-Angiotensin-\nAldosterone System (RAAS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Effects HR_Contractility [label="↓ Heart Rate\n↓ Cardiac Contractility", fillcolor="#FFFFFF", fontcolor="#202124"]; Vasodilation [label="↑ Vasodilation", fillcolor="#FFFFFF", fontcolor="#202124"]; NO_Production [label="↑ Nitric Oxide (NO)\nProduction", fillcolor="#FFFFFF", fontcolor="#202124"]; Renin_Secretion [label="↓ Renin Secretion", fillcolor="#FFFFFF", fontcolor="#202124"]; BP [label="↓ Blood Pressure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Celiprolol -> Beta1 [label="Antagonizes", color="#EA4335"]; Celiprolol -> Beta2 [label="Partially Agonizes", color="#34A853"]; Celiprolol -> eNOS [label="Stimulates", color="#FBBC05"]; Celiprolol -> RAAS [label="Inhibits", color="#5F6368"];
Beta1 -> HR_Contractility; Beta2 -> Vasodilation; eNOS -> NO_Production; NO_Production -> Vasodilation [style=dashed]; RAAS -> Renin_Secretion [style=invis]; // for layout Renin_Secretion -> BP [style=invis]; // for layout
HR_Contractility -> BP; Vasodilation -> BP; Celiprolol -> Renin_Secretion [label="Inhibits", color="#5F6368"]; Renin_Secretion -> BP [label="↓ Angiotensin II &\nAldosterone", style=dashed];
} "Celiprolol's multifaceted mechanism of action."
Experimental Design and Protocols for In Vivo Studies
Animal Model Selection
The choice of an appropriate animal model is critical for the successful evaluation of antihypertensive agents. Several well-established rat models of hypertension are available, each with distinct characteristics.[12][13]
-
Spontaneously Hypertensive Rat (SHR): The SHR is the most widely used genetic model of essential hypertension in humans.[12][14][15][16] These rats develop hypertension spontaneously between 7 and 15 weeks of age, with systolic blood pressure plateauing around 200 mmHg.[17] The SHR model is particularly relevant for studying the long-term effects of antihypertensive drugs on blood pressure, cardiac hypertrophy, and renal dysfunction.[15][18][19]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model induces hypertension through the administration of a mineralocorticoid (DOCA) and a high-salt diet following unilateral nephrectomy.[10][20] It is a model of volume-dependent hypertension and is useful for investigating the effects of drugs on salt sensitivity and endothelial dysfunction.[10][14]
Table 1: Comparison of Hypertension Animal Models
| Feature | Spontaneously Hypertensive Rat (SHR) | DOCA-Salt Hypertensive Rat |
| Type of Hypertension | Genetic, polygenic model of essential hypertension[12][15] | Induced, volume-dependent, and salt-sensitive hypertension[10][14] |
| Onset of Hypertension | Spontaneous, develops at 7-15 weeks of age[17] | Induced by DOCA and high-salt diet after nephrectomy[10] |
| Key Pathophysiological Features | Resembles human essential hypertension, cardiac hypertrophy, renal dysfunction[15][16] | Endothelial dysfunction, vascular inflammation, salt sensitivity[14] |
| Recommended Use for Celiprolol Studies | Evaluating long-term antihypertensive efficacy and effects on cardiovascular remodeling.[9] | Investigating effects on endothelial function and nitric oxide pathways.[10] |
Experimental Workflow
A typical in vivo study to evaluate the antihypertensive effects of this compound follows a structured workflow.
dot digraph "Experimental_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Animal Model Selection\n(e.g., SHR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Acclimatization &\nBaseline BP Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Group Allocation\n(Vehicle, Celiprolol Doses)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Chronic Drug Administration\n(e.g., Oral Gavage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Hemodynamic Monitoring\n(BP & Heart Rate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Terminal Procedures &\nTissue Collection", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Data Analysis &\nInterpretation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E [label="Throughout\nTreatment"]; E -> F [style=invis]; // for layout D -> F; F -> G; } "General workflow for in vivo hypertension studies."
Detailed Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in SHR
Objective: To determine the dose-dependent effect of chronic oral administration of this compound on blood pressure and heart rate in Spontaneously Hypertensive Rats (SHR).
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old
-
This compound
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal balance
-
Blood pressure measurement system (Tail-cuff or telemetry)[21][22]
Procedure:
-
Acclimatization: House the SHR in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.[18]
-
Baseline Measurements: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for 3-5 consecutive days to establish a stable baseline.
-
Group Allocation: Randomly assign rats to experimental groups (n=8-10 per group):
-
Drug Preparation and Administration: Prepare fresh solutions of (R)-(+)-Celiprolol HCl in the vehicle daily. Administer the assigned treatment to each rat via oral gavage once daily for the duration of the study (e.g., 4-12 weeks).[23]
-
Hemodynamic Monitoring: Measure SBP, DBP, and HR weekly throughout the treatment period. For tail-cuff measurements, ensure proper restraint and warming of the animals to obtain accurate readings.[18][25] For telemetry, data can be collected continuously.[26][27][28][29]
-
Data Analysis: Analyze the changes in blood pressure and heart rate over time for each group. Compare the treatment groups to the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Protocol 2: Blood Pressure Measurement
A. Non-Invasive Tail-Cuff Method:
This method is suitable for repeated measurements in conscious animals.[25][30]
-
Place the rat in a restraining device.
-
Gently warm the tail to increase blood flow and facilitate pulse detection.
-
Place the occlusion cuff and a sensor on the tail.
-
The system automatically inflates and deflates the cuff while recording the pressure and pulse.
-
Obtain multiple readings for each animal and average them to ensure accuracy.[31]
B. Invasive Telemetry Method:
Telemetry is considered the gold standard for continuous and accurate blood pressure monitoring in freely moving animals.[26][27][28][29]
-
Surgically implant a telemetry transmitter with a pressure-sensing catheter into the abdominal aorta or carotid artery of the rat under anesthesia.[26]
-
Allow the animal to recover from surgery for at least one week.
-
The transmitter continuously records and transmits blood pressure and heart rate data to a receiver.
-
This method allows for the assessment of diurnal variations in blood pressure and minimizes stress-induced fluctuations.[21][29]
Protocol 3: Histopathological Analysis of Cardiovascular Tissues
Objective: To assess the effects of this compound on cardiovascular remodeling in hypertensive rats.
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain
-
Microscope with a camera
Procedure:
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully excise the heart and aorta.
-
Fixation and Processing: Fix the tissues in 10% neutral buffered formalin for 24-48 hours. Dehydrate the tissues through a series of graded ethanol solutions and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections of the heart (left ventricle) and aorta using a microtome and mount them on glass slides.
-
Staining:
-
H&E Staining: To visualize the general morphology and cellular details of the cardiac and vascular tissues.[32] This can be used to assess myocyte hypertrophy and vascular wall thickness.[33]
-
Masson's Trichrome Staining: To specifically stain collagen fibers (blue), which allows for the quantification of fibrosis in the heart and blood vessels.[32]
-
-
Microscopic Examination and Image Analysis: Examine the stained sections under a light microscope. Capture images and use image analysis software to quantify parameters such as cardiomyocyte cross-sectional area, vascular wall thickness, and the extent of fibrosis.[34][35][36]
Data Presentation and Interpretation
Table 2: Expected Outcomes of this compound Treatment in SHR
| Parameter | Vehicle Control | Low-Dose Celiprolol | High-Dose Celiprolol |
| Systolic Blood Pressure (mmHg) | Sustained high BP (~200 mmHg) | Moderate reduction | Significant reduction (e.g., ~20 mmHg)[23] |
| Heart Rate (bpm) | Elevated | Slight to moderate reduction | Moderate reduction[9] |
| Left Ventricular Hypertrophy | Significant hypertrophy | Partial regression | Significant regression[9] |
| Aortic Wall Thickness | Increased | Reduced | Significantly reduced |
| Cardiac Fibrosis | Increased collagen deposition | Reduced fibrosis | Significantly reduced fibrosis |
| eNOS Expression (Western Blot) | Low | Increased | Significantly increased[10] |
Interpretation of Results:
A significant, dose-dependent reduction in blood pressure in the celiprolol-treated groups compared to the vehicle control would confirm its antihypertensive efficacy. A concurrent reduction in heart rate is also expected. Histopathological analysis revealing a decrease in left ventricular hypertrophy, aortic wall thickness, and cardiac fibrosis would indicate that celiprolol has beneficial effects on cardiovascular remodeling, potentially independent of its blood pressure-lowering effects.[23][24] An increase in eNOS expression in cardiovascular tissues would provide mechanistic support for the role of nitric oxide in the vasodilatory actions of celiprolol.[10]
Conclusion
The unique pharmacological profile of this compound, combining β1-antagonism with β2-agonism and potential NO-potentiating effects, makes it a promising therapeutic agent for hypertension. The in vivo protocols outlined in these application notes provide a robust framework for researchers to investigate its efficacy and mechanisms of action in relevant animal models of hypertension. Careful execution of these studies will contribute to a deeper understanding of celiprolol's therapeutic potential and its role in the management of cardiovascular disease.
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(R)-(+)-Celiprolol Hydrochloride for cardiac hypertrophy in vivo model
An Application Guide for the In Vivo Investigation of (R)-(+)-Celiprolol Hydrochloride in Models of Cardiac Hypertrophy
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of this compound in preclinical in vivo models of cardiac hypertrophy. Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure or volume overload that can transition to heart failure.[1] Celiprolol is a third-generation beta-blocker with a unique pharmacological profile, acting as a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist.[2][3] This dual mechanism presents a compelling therapeutic strategy: blocking the pro-hypertrophic signaling of β1-receptors while potentially leveraging the cardioprotective effects of β2-receptor activation. This guide details the underlying signaling pathways, provides validated, step-by-step protocols for two common hypertrophy induction models, and outlines key endpoint analyses for assessing the efficacy of this compound.
Scientific Background: The Duality of β-Adrenergic Signaling in Cardiomyocytes
Chronic stimulation of the sympathetic nervous system is a primary driver of pathological cardiac hypertrophy.[4] This process is largely mediated by catecholamines acting on β-adrenergic receptors on cardiomyocytes. However, the downstream effects are highly dependent on the receptor subtype.
-
β1-Adrenoceptor Signaling (Pro-Hypertrophic): The β1-receptor is the predominant subtype in the heart.[5] Its activation by agonists like norepinephrine or isoproterenol couples to a stimulatory G-protein (Gαs). This initiates a cascade: Gαs activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[6][7] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[8][9] Activated CREB promotes the expression of pro-hypertrophic genes, leading to increased protein synthesis, cardiomyocyte growth, and pathological remodeling.[10][11]
-
β2-Adrenoceptor Signaling (Cardioprotective): While also capable of coupling to Gαs, the β2-adrenoceptor can switch to coupling with an inhibitory G-protein (Gαi) upon phosphorylation by PKA.[5][12] Gαi activation inhibits adenylyl cyclase, counteracting the Gαs-mediated signal. Furthermore, β2-receptor agonism has been shown to be cardioprotective, partly through the activation of endothelial Nitric Oxide Synthase (eNOS), which generates nitric oxide (NO).[13][14] NO has anti-hypertrophic properties and promotes vasodilation, reducing cardiac workload.[13]
This compound exploits this dichotomy. As a selective β1-antagonist, it directly blocks the primary pathway for pathological hypertrophy.[15][16] Concurrently, its partial agonist activity at β2-receptors may activate these protective, anti-hypertrophic mechanisms.[17][18][19]
Signaling Pathway Diagram
Caption: Dual mechanism of this compound.
In Vivo Experimental Design and Protocols
The following protocols describe two robust and widely used methods for inducing cardiac hypertrophy in rodents. The choice between a pharmacological or surgical model depends on the specific research question.
Model 1: Isoproterenol-Induced Hypertrophy (Pharmacological)
This model mimics cardiac remodeling caused by chronic β-adrenergic stimulation.[20] It is technically straightforward and highly reproducible.
Protocol Steps:
-
Animal Selection: Male C57BL/6J mice (8-10 weeks old) or Sprague Dawley rats (200-250g) are commonly used.[20][21]
-
Acclimatization: House animals under standard conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
Experimental Groups (n=8-10 per group):
-
Group 1 (Sham): Vehicle (0.9% Saline) administration.
-
Group 2 (ISO): Isoproterenol + Vehicle.
-
Group 3 (ISO + Celiprolol): Isoproterenol + this compound.
-
-
Drug Preparation:
-
Isoproterenol (ISO): Dissolve in 0.9% sterile saline to a final concentration for a dose of 5 mg/kg.[20][22] Prepare fresh daily.
-
(R)-(+)-Celiprolol HCl: Dissolve in sterile water or saline. A dose of 30 mg/kg/day (administered via oral gavage) has been shown to be effective in a mouse pressure-overload model.[13] Adjust concentration based on animal weight and administration volume.
-
-
Induction and Treatment (14-day protocol):
-
Administer ISO (5 mg/kg) via subcutaneous (s.c.) injection once daily for 14 days.[20]
-
Administer (R)-(+)-Celiprolol HCl (or vehicle) via oral gavage once daily, approximately 30-60 minutes before the ISO injection.
-
-
Monitoring: Monitor animal weight and general health daily. Perform baseline and terminal echocardiography.
-
Endpoint Analysis: At day 15, euthanize animals for tissue collection and analysis as described in Section 3.
Model 2: Aortic Banding-Induced Hypertrophy (Surgical)
This model induces hypertrophy through mechanical pressure overload, closely mimicking conditions like hypertension or aortic stenosis.[23] Transverse Aortic Constriction (TAC) in mice is a standard procedure.[24]
Protocol Steps:
-
Animal Selection: Male C57BL/6J mice (10-12 weeks old) are ideal for this procedure.
-
Acclimatization: As described in 2.1.
-
Experimental Groups (n=8-12 per group, allowing for surgical mortality):
-
Group 1 (Sham): Sham surgery + Vehicle.
-
Group 2 (TAC): TAC surgery + Vehicle.
-
Group 3 (TAC + Celiprolol): TAC surgery + this compound.
-
-
Surgical Procedure (TAC):
-
Anesthetize the mouse (e.g., isoflurane).
-
Perform a thoracotomy to expose the aortic arch.
-
Place a ligature (e.g., 6-0 silk suture) around the transverse aorta between the brachiocephalic and left common carotid arteries.
-
Tie the ligature around a 27-gauge needle, then remove the needle to create a standardized constriction.[24]
-
For Sham animals, the ligature is passed under the aorta but not tied.
-
Close the chest and allow the animal to recover with appropriate post-operative analgesia.
-
-
Treatment Protocol (4-week study):
-
Begin vehicle or (R)-(+)-Celiprolol HCl (e.g., 30 mg/kg/day, oral gavage) administration 24-48 hours post-surgery.[13]
-
Continue daily treatment for 4 weeks.
-
-
Monitoring: Perform echocardiography at baseline (pre-surgery), and at 1, 2, and 4 weeks post-TAC to monitor the progression of hypertrophy and cardiac function.
-
Endpoint Analysis: At the end of the 4-week period, euthanize animals for tissue collection and analysis.
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo cardiac hypertrophy studies.
Endpoint Analysis and Data Interpretation
A multi-pronged approach is essential to validate the effects of this compound.
3.1. Primary Endpoints: Cardiac Structure and Function
-
Echocardiography: Non-invasive assessment of cardiac morphology and function. Key parameters include Left Ventricular Internal Diameter (LVID), Posterior Wall thickness (PWd), Interventricular Septum thickness (IVSd), Ejection Fraction (EF%), and Fractional Shortening (FS%).
-
Gravimetric Analysis: At necropsy, carefully excise the heart, separate the atria, right ventricle (RV), and left ventricle (LV). Measure the wet weight of the whole heart and the LV. Calculate the ratios of Heart Weight to Body Weight (HW/BW) and LV Weight to Tibia Length (LV/TL) to normalize for body size.
3.2. Secondary Endpoints: Cellular and Molecular Changes
-
Histology:
-
H&E Staining: Fix heart tissue in 4% paraformaldehyde, embed in paraffin, and section. Stain with Hematoxylin and Eosin to visualize cardiomyocyte cross-sectional area.
-
Fibrosis Staining: Use Masson’s Trichrome or Picrosirius Red staining on adjacent sections to quantify interstitial and perivascular collagen deposition.
-
-
Gene Expression Analysis (RT-qPCR):
-
Extract RNA from LV tissue.
-
Measure the expression of fetal genes re-expressed during pathological hypertrophy, such as Nppa (ANP), Nppb (BNP), and Myh7 (β-MHC).[20]
-
-
Protein Analysis (Western Blot):
-
Analyze protein lysates from LV tissue to quantify the phosphorylation status of key signaling proteins (e.g., p-CREB/total CREB) and levels of fibrotic markers (e.g., Collagen I, TGF-β).
-
Expected Data Summary
| Parameter | Sham Control | Hypertrophy Model (ISO/TAC) | Hypertrophy + Celiprolol | Expected Outcome with Celiprolol |
| HW/BW Ratio | Normal | ↑↑ | ↓ | Attenuation of hypertrophy |
| LV Wall Thickness (Echo) | Normal | ↑↑ | ↓ | Reduction in wall thickening |
| Ejection Fraction (Echo) | Normal | ↓ or Normal | ↑ or Maintained | Preservation of systolic function |
| Cardiomyocyte Area (H&E) | Normal | ↑↑ | ↓ | Reduction in cell size |
| Fibrosis (% Area) | Low | ↑↑ | ↓ | Anti-fibrotic effect |
| ANP, BNP mRNA | Basal | ↑↑↑ | ↓ | Downregulation of stress markers |
| p-CREB/CREB Ratio | Basal | ↑ | ↓ | Inhibition of pro-hypertrophic signaling |
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- 10. Restoration of CREB function is linked to completion and stabilization of adaptive cardiac hypertrophy in response to exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIPK1 Inhibition Protects against Pathological Cardiac Hypertrophy by Inhibiting the CREB‐C/EBPβ Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Role of Compartmentalized G Protein-Coupled Receptor Signaling in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celiprolol, a vasodilatory beta-blocker, inhibits pressure overload-induced cardiac hypertrophy and prevents the transition to heart failure via nitric oxide-dependent mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Celiprolol, a selective beta1-blocker, reduces the infarct size through production of nitric oxide in a rabbit model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. isoproterenol-induced cardiac hypertrophy: Topics by Science.gov [science.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. O-Ring Aortic Banding Versus Traditional Transverse Aortic Constriction for Modeling Pressure Overload-Induced Cardiac Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: (R)-(+)-Celiprolol Hydrochloride Receptor Binding Assay
An In-Depth Technical Guide
Introduction: The Unique Pharmacology of (R)-(+)-Celiprolol
(R)-(+)-Celiprolol Hydrochloride is a third-generation beta-blocker distinguished by a unique and sophisticated pharmacological profile.[1][2] Unlike traditional beta-blockers, celiprolol functions as a selective adrenoceptor modulator.[1] Its primary mechanism involves selective antagonism of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[2][3] This blockade reduces heart rate and cardiac contractility, decreasing myocardial oxygen demand, which is the therapeutic basis for its use in treating hypertension and angina pectoris.[2][4]
What sets celiprolol apart is its concurrent partial agonist activity at β2-adrenergic receptors.[5][6][7] This property, often referred to as Intrinsic Sympathomimetic Activity (ISA), leads to vasodilation and bronchodilation.[2][8] This dual action allows celiprolol to lower blood pressure effectively without the common side effects of non-selective beta-blockers, such as bronchoconstriction or excessive bradycardia.[3][9][10] Furthermore, celiprolol exhibits a weak α2-receptor antagonism, though this contributes minimally to its overall clinical effect.[1] This multifaceted interaction with adrenergic receptors necessitates precise characterization, for which radioligand receptor binding assays serve as the definitive method.[11][12]
This guide provides a detailed protocol for determining the binding affinity (Ki) of this compound at human β1 and β2 adrenergic receptors using a competitive radioligand binding assay, the gold standard for quantifying ligand-receptor interactions for G-Protein-Coupled Receptors (GPCRs).[13]
Scientific Principle: Competitive Radioligand Binding
Receptor binding assays are fundamental tools in pharmacology for quantifying the interaction between a ligand (drug) and its receptor.[11] The protocol described herein is a competitive binding assay, an indirect method used to determine the affinity of an unlabeled test compound ((R)-(+)-Celiprolol) for a receptor.
The principle relies on the competition between the unlabeled test compound and a radiolabeled ligand (a "hot" ligand with known high affinity) for binding to the same receptor population. By incubating a fixed concentration of receptor and radioligand with increasing concentrations of the unlabeled celiprolol, a dose-dependent displacement of the radioligand is observed. The concentration of celiprolol that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). This value is then used to calculate the inhibitory constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation. A lower Ki value signifies a higher binding affinity.
This method allows for a precise, quantitative comparison of celiprolol's affinity for β1 versus β2 receptors, thereby experimentally validating its receptor selectivity.
Adrenergic Receptor Signaling Pathways
To understand the functional implications of celiprolol's binding characteristics, it is crucial to visualize the downstream signaling pathways of β1 and β2 adrenergic receptors. Celiprolol acts as an antagonist at β1 receptors, blocking the signaling cascade, while its partial agonist activity at β2 receptors results in a submaximal stimulation of the pathway.
Caption: Signaling of β1 (antagonism) and β2 (partial agonism) receptors by Celiprolol.
Detailed Experimental Protocol
This protocol outlines the procedure for determining the Ki of this compound at human β1 and β2 adrenergic receptors expressed in cell membranes.
Materials and Reagents
| Reagent/Material | Description & Recommended Source |
| Receptor Source | Recombinant human β1 or β2 adrenergic receptor membranes (e.g., from CHO or HEK293 cells). Available from vendors like PerkinElmer, MilliporeSigma. |
| Test Compound | This compound (CAS: 57470-78-7). |
| Radioligand | [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP), ~2000 Ci/mmol. High specific activity is crucial for sensitivity. |
| Non-specific Control | Propranolol Hydrochloride. Used at a high concentration (e.g., 10 µM) to define non-specific binding.[14] |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at 25°C. |
| Wash Buffer | Cold (4°C) 50 mM Tris-HCl, pH 7.4. |
| Filtration Plates | 96-well glass fiber filter plates (e.g., Whatman GF/C). |
| Scintillation Fluid | High-efficiency liquid scintillation cocktail suitable for solid supports. |
| Equipment | Cell harvester, microplate scintillation counter (or gamma counter), multichannel pipettes, incubator. |
Experimental Workflow
The following diagram outlines the key stages of the competitive binding assay.
Caption: Workflow for the (R)-(+)-Celiprolol competitive receptor binding assay.
Step-by-Step Methodology
A. Preparation of Reagents
-
Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. Filter and store at 4°C.
-
(R)-(+)-Celiprolol Stock: Prepare a 10 mM stock solution of (R)-(+)-Celiprolol HCl in DMSO.
-
Celiprolol Serial Dilutions: Perform serial dilutions of the celiprolol stock in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 10 pM final assay concentration). A 10-point, 1:10 dilution series is standard.
-
Radioligand Working Solution: Dilute the [¹²⁵I]-CYP stock in Assay Buffer to a working concentration that is approximately equal to its Kd for the target receptor (typically 25-50 pM). The exact Kd should be obtained from the supplier or determined via a preliminary saturation binding experiment.
-
Non-specific Control Stock: Prepare a 1 mM stock of Propranolol HCl in water. Dilute to a working solution that will yield a final assay concentration of 10 µM.
B. Assay Procedure
-
Assay Plate Setup: In a 96-well plate, pipette reagents in triplicate according to the following scheme (total volume = 200 µL):
-
Total Binding Wells: 50 µL Assay Buffer + 50 µL [¹²⁵I]-CYP Working Solution.
-
Non-specific Binding (NSB) Wells: 50 µL Propranolol Working Solution + 50 µL [¹²⁵I]-CYP Working Solution.
-
Competition Wells: 50 µL of each (R)-(+)-Celiprolol serial dilution + 50 µL [¹²⁵I]-CYP Working Solution.
-
-
Initiate Reaction: Add 100 µL of diluted receptor membranes (pre-diluted in Assay Buffer to a concentration that provides robust and reproducible signal, e.g., 5-20 µg protein/well) to all wells to start the binding reaction.
-
Incubation: Seal the plate and incubate for 60-90 minutes at 25°C with gentle agitation. This step is critical to allow the binding to reach equilibrium.[11]
-
Termination of Reaction: Terminate the assay by rapidly filtering the contents of the plate through the glass fiber filter plate using a cell harvester.
-
Washing: Immediately wash the filters 3-4 times with 300 µL/well of ice-cold Wash Buffer to remove unbound radioligand.
-
Filter Drying: Dry the filter plate completely, typically under a heat lamp or in a low-temperature oven (50°C) for 30-60 minutes.
-
Quantification: Add 50 µL of scintillation cocktail to each well, seal the plate, and allow it to equilibrate for at least 1 hour in the dark. Count the radioactivity in a microplate scintillation counter.
Data Analysis and Interpretation
Calculations
-
Specific Binding: For each data point, calculate the specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)
-
-
Percentage Inhibition: Calculate the percentage of specific binding inhibited by each concentration of celiprolol:
-
% Inhibition = 100 * (1 - (Binding in presence of Celiprolol - NSB) / (Total Binding - NSB))
-
-
IC₅₀ Determination: Plot the % Inhibition versus the log concentration of (R)-(+)-Celiprolol. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
-
Ki Calculation (Cheng-Prusoff Equation): Convert the experimentally determined IC₅₀ value to the inhibition constant (Ki) using the following formula:
-
Ki = IC₅₀ / (1 + ([L] / Kd))
-
Where:
-
[L] = Concentration of the radioligand ([¹²⁵I]-CYP) used in the assay.
-
Kd = Dissociation constant of the radioligand for the receptor.
-
-
Example Data Presentation
The following table presents hypothetical data consistent with the known pharmacology of celiprolol, demonstrating its selectivity for the β1 receptor.
| Receptor Subtype | Radioligand | IC₅₀ (nM) | Ki (nM) | Selectivity (β2 Ki / β1 Ki) |
| Human β1-Adrenergic | [¹²⁵I]-CYP | 15.2 | 8.5 | \multirow{2}{*}{~45-fold} |
| Human β2-Adrenergic | [¹²⁵I]-CYP | 715.4 | 380.1 |
Interpretation of Results
-
Affinity and Selectivity: The Ki value is an inverse measure of binding affinity; a smaller Ki indicates a stronger binding interaction. The data should demonstrate a significantly lower Ki for the β1 receptor compared to the β2 receptor, quantitatively confirming (R)-(+)-Celiprolol's β1-selective antagonist profile.[8]
-
Functional Correlation: While this assay measures binding affinity, it does not directly measure functional activity (antagonism vs. agonism). However, the determined binding affinity at the β2 receptor is the prerequisite for the compound's partial agonist activity at that subtype.[1] Functional assays, such as cAMP accumulation assays, would be required to characterize the extent of its intrinsic sympathomimetic activity.[15]
Trustworthiness and Quality Control
To ensure the validity and reproducibility of the results, the following quality control measures are essential:
-
Assay Window: The specific binding should account for at least 80% of the total binding (i.e., NSB < 20% of Total). A low signal-to-noise ratio can compromise data quality.
-
Replicates: All experimental points (Total, NSB, and competition concentrations) must be run in triplicate to assess variability and calculate standard error.
-
Radioligand Depletion: The concentration of receptor sites should be kept low enough to avoid significant depletion (>10%) of the free radioligand, which can artificially alter the measured affinity constants.[11]
-
Equilibrium Conditions: Ensure the incubation time is sufficient for the binding reaction to reach a steady state. This can be confirmed in preliminary kinetic experiments (association/dissociation assays).
By adhering to this detailed protocol and its integrated quality control checks, researchers can reliably characterize the receptor binding profile of this compound, providing critical data for drug development and pharmacological research.
References
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Celiprolol | C20H33N3O4 | CID 2663 - PubChem. National Institutes of Health. [Link]
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Gorczynski, R. J., & Shaffer, J. E. (2015). Celiprolol: A Unique Selective Adrenoceptor Modulator. Journal of Cardiovascular Pharmacology. [Link]
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What is the mechanism of Celiprolol Hydrochloride? - Patsnap Synapse. (2024). Patsnap. [Link]
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Pittner, H., & McCall, R. B. (1991). Preclinical pharmacology of celiprolol: a cardioselective beta-adrenergic antagonist and mild vasodilator. American Heart Journal. [Link]
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Limbird, L. E. (2004). GPCR-radioligand binding assays. Current Protocols in Pharmacology. [Link]
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GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]
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What is Celiprolol Hydrochloride used for? - Patsnap Synapse. (2024). Patsnap. [Link]
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GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
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Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2016). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology. [Link]
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Angina. Wikipedia. [Link]
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Intrinsic sympathomimetic activity – Knowledge and References. Taylor & Francis. [Link]
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Anti-beta2 Adrenergic Receptor Antibodies (IgG) Elisa. Eagle Biosciences. [Link]
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Man in 't Veld, A. J., & Schalekamp, M. A. (1982). Haemodynamic consequences of intrinsic sympathomimetic activity and cardioselectivity in beta-blocker therapy for hypertension. Drugs. [Link]
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Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]
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Frishman, W. H. (1982). Clinical significance of beta 1-selectivity and intrinsic sympathomimetic activity in a beta-adrenergic blocking drug. The American Journal of Cardiology. [Link]
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Heinen, A., & Pabel, S. (2020). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols in Pharmacology. [Link]
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Fishman, P. H. (1998). Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. [Link]
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Rat Beta-1 Adrenergic Receptor, ADRB1 ELISA Kit. BT LAB. [Link]
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Pittner, H., & Gaber, M. (1986). Pharmacology of celiprolol. Journal of Cardiovascular Pharmacology. [Link]
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Human Adrenoceptor Beta 1 Reporter Assay System (ADRB1). Indigo Biosciences. [Link]
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Trafficking assays of the β2-adrenergic receptor (β2AR). ResearchGate. [Link]
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beta2 adrenoceptor Assay. Innoprot GPCR functional assays. [Link]
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Celiprolol. Wikipedia. [Link]
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Wolf, P. S., & Keil, S. L. (1986). Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties. Journal of Cardiovascular Pharmacology. [Link]
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Application Note & Protocols: Developing Functional Antagonism Assays for (R)-(+)-Celiprolol Hydrochloride
Introduction: Unraveling the Unique Pharmacology of Celiprolol
(R)-(+)-Celiprolol Hydrochloride is a third-generation beta-blocker distinguished by a unique and complex pharmacological profile.[1][2] Unlike traditional beta-blockers, Celiprolol exhibits a remarkable functional selectivity: it acts as a selective antagonist at the β1-adrenergic receptor (β1-AR) while simultaneously demonstrating partial agonist activity at the β2-adrenergic receptor (β2-AR).[3][4][5][6][7] This dual mechanism of action is fundamental to its clinical efficacy, providing antihypertensive effects through β1-AR blockade in cardiac tissue, which reduces heart rate and contractility, while its β2-AR partial agonism contributes to vasodilation, helping to lower peripheral resistance.[8][9]
The β1 and β2 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, primarily couple to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[10] Consequently, functional assays designed to characterize compounds like Celiprolol must be capable of dissecting its distinct effects on these two closely related receptor subtypes.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable in vitro functional assays to quantify the antagonist and partial agonist properties of this compound at the β1 and β2-adrenergic receptors, respectively. We will detail the principles, step-by-step protocols, and data analysis techniques required to elucidate the functional antagonism and intrinsic activity of this unique molecule.
Principle of the Assays
The core of these protocols is the measurement of intracellular cAMP levels in engineered cell lines stably expressing either the human β1-adrenergic receptor or the human β2-adrenergic receptor.
-
β1-Adrenergic Receptor Antagonism Assay: In a cell line expressing β1-AR, a known agonist (e.g., Isoproterenol) will be used to stimulate the receptor and induce cAMP production. The antagonistic effect of Celiprolol is quantified by its ability to concentration-dependently inhibit this agonist-induced cAMP response.
-
β2-Adrenergic Receptor Partial Agonism Assay: In a cell line expressing β2-AR, Celiprolol's partial agonist activity is determined by its ability to directly stimulate cAMP production in the absence of another agonist. The level of stimulation will be compared to that of a full agonist to determine its intrinsic activity.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the underlying signaling pathway and the experimental workflows for the functional assays described.
Caption: β1-Adrenergic Receptor Signaling and Antagonism.
Caption: Workflow for β1-AR Functional Antagonism Assay.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification | Purpose |
| Cell Lines | CHO-K1 cells stably expressing human β1-ARHEK293 cells stably expressing human β2-AR | Biological system for the assay.[8][11][12][13] |
| Cell Culture Medium | Ham's F-12, 10% FBS, 1% Pen/Strep, Geneticin (G418) for CHO-K1DMEM, 10% FBS, 1% Pen/Strep, Geneticin (G418) for HEK293 | Cell growth and maintenance. |
| (R)-(+)-Celiprolol HCl | High purity (>98%) | Test compound. |
| Isoproterenol HCl | High purity (>98%) | Non-selective β-AR full agonist.[14] |
| Propranolol HCl | High purity (>98%) | Non-selective β-AR antagonist (Control).[4][15] |
| ICI 118,551 HCl | High purity (>98%) | Selective β2-AR antagonist (Control).[1][3][16][17] |
| cAMP Detection Kit | HTRF (Cisbio), LANCE Ultra (PerkinElmer), or AlphaScreen (PerkinElmer) | Quantification of intracellular cAMP.[18][19][20][21] |
| Assay Buffer | HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4 | Buffer for compound dilutions and cell incubations. |
| Phosphodiesterase Inhibitor | 3-isobutyl-1-methylxanthine (IBMX) or Rolipram | Prevents cAMP degradation, increasing signal window. |
| Assay Plates | 384-well, white, solid-bottom, tissue-culture treated | Plate format for high-throughput screening. |
Experimental Protocols
Protocol 1: β1-Adrenergic Receptor Functional Antagonism Assay
This protocol determines the potency of this compound as an antagonist of the human β1-adrenergic receptor.
Step 1: Cell Culture and Seeding
-
Culture CHO-K1 cells expressing human β1-AR in T-75 flasks using the recommended complete medium.
-
When cells reach 80-90% confluency, wash with PBS and detach using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh, pre-warmed medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension (5,000 cells/well) into a 384-well white assay plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
Step 2: Compound Preparation
-
Prepare a 10 mM stock solution of (R)-(+)-Celiprolol HCl, Propranolol HCl (positive control antagonist), and Isoproterenol HCl (agonist) in DMSO.
-
On the day of the assay, prepare serial dilutions of Celiprolol and Propranolol in assay buffer containing 500 µM IBMX. A typical 11-point concentration range for Celiprolol would be from 10 µM down to 100 pM (final assay concentration).
-
Prepare a stock of Isoproterenol in assay buffer at a concentration that is 4 times the pre-determined EC80 value (the concentration that gives 80% of the maximal response). This EC80 value should be determined in a prior agonist dose-response experiment.
Step 3: Antagonist Incubation and Agonist Stimulation
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL of the diluted Celiprolol or Propranolol solutions to the appropriate wells. For control wells (agonist only and vehicle), add 10 µL of assay buffer with IBMX.
-
Incubate the plate at room temperature for 30 minutes. This pre-incubation allows the antagonist to reach equilibrium with the receptor.
-
Add 10 µL of the 4x EC80 Isoproterenol solution to all wells except the vehicle control wells (add assay buffer instead). The final assay volume is now 20 µL.
-
Incubate for 30 minutes at room temperature.
Step 4: cAMP Detection
-
Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, LANCE). This typically involves adding a lysis buffer containing the detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a compatible plate reader.
Step 5: Data Analysis
-
Normalize the data: Set the signal from the vehicle-treated wells as 0% activity and the signal from the Isoproterenol-only treated wells as 100% activity.
-
Plot the normalized response against the logarithm of the Celiprolol concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of Celiprolol that inhibits 50% of the agonist response).
-
For a more rigorous quantification of competitive antagonism, perform a Schild analysis by generating Isoproterenol dose-response curves in the presence of several fixed concentrations of Celiprolol.[22][23][24][25] A Schild plot of log(dose ratio - 1) versus log[Celiprolol] should yield a straight line with a slope not significantly different from 1, and the x-intercept provides the pA2 value, a measure of antagonist affinity.
Protocol 2: β2-Adrenergic Receptor Partial Agonism Assay
This protocol determines the potency (EC50) and efficacy (intrinsic activity) of this compound as a partial agonist of the human β2-adrenergic receptor.
Step 1: Cell Culture and Seeding
-
Follow the same procedure as in Protocol 1, Step 1, but using HEK293 cells stably expressing the human β2-AR.
Step 2: Compound Preparation
-
Prepare a 10 mM stock solution of (R)-(+)-Celiprolol HCl and Isoproterenol HCl (full agonist control) in DMSO.
-
Prepare serial dilutions of both Celiprolol and Isoproterenol in assay buffer containing 500 µM IBMX.
Step 3: Agonist Stimulation
-
Carefully remove the culture medium from the cell plate.
-
Add 20 µL of the diluted Celiprolol or Isoproterenol solutions to the appropriate wells. For the vehicle control, add 20 µL of assay buffer with IBMX.
-
Incubate for 30 minutes at room temperature.
Step 4: cAMP Detection
-
Follow the same procedure as in Protocol 1, Step 4.
Step 5: Data Analysis
-
Normalize the data: Set the signal from the vehicle-treated wells as 0% activity and the maximal signal from the Isoproterenol-treated wells as 100% activity.
-
Plot the normalized response against the logarithm of the Celiprolol concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for Celiprolol.
-
The efficacy (or intrinsic activity) of Celiprolol is calculated as the maximal response produced by Celiprolol (Emax) as a percentage of the maximal response produced by the full agonist Isoproterenol.
Expected Results and Data Interpretation
The following tables summarize hypothetical data that would be expected from these assays, demonstrating the characteristic pharmacological profile of Celiprolol.
Table 1: β1-Adrenergic Receptor Antagonism Data
| Compound | IC50 (nM) | Schild Analysis (pA2) | Antagonist Profile |
| (R)-(+)-Celiprolol HCl | 50 | 7.3 | Competitive Antagonist |
| Propranolol HCl (Control) | 1.8[4] | 8.7 | Potent Competitive Antagonist |
Table 2: β2-Adrenergic Receptor Agonism Data
| Compound | EC50 (nM) | Intrinsic Activity (%) | Agonist Profile |
| (R)-(+)-Celiprolol HCl | 150 | 45% | Partial Agonist |
| Isoproterenol HCl (Control) | 5.0[26] | 100% | Full Agonist |
Interpretation:
-
At the β1-AR: Celiprolol should produce a concentration-dependent inhibition of the Isoproterenol-induced cAMP signal, yielding a measurable IC50 value. A Schild plot slope near unity would confirm competitive antagonism.
-
At the β2-AR: Celiprolol should directly increase cAMP levels, but to a lower maximal level than the full agonist Isoproterenol. This demonstrates its partial agonist nature. The intrinsic activity value quantifies this partial effect.
Trustworthiness and Self-Validation
To ensure the integrity and reliability of the assay results, the following controls should be included in every experiment:
-
Vehicle Control: Establishes the baseline cAMP level in unstimulated cells.
-
Agonist Max Control (Isoproterenol): Defines the maximum possible signal (100% response) in the system.
-
Reference Antagonist (Propranolol for β1-AR): A well-characterized antagonist to validate the assay's ability to detect antagonism.
-
Reference Full Agonist (Isoproterenol for β2-AR): A well-characterized full agonist to normalize the data and calculate the intrinsic activity of partial agonists.
-
Z'-factor Calculation: For each assay plate, the Z'-factor should be calculated using the maximal and basal signals to assess assay quality and robustness. A Z' > 0.5 is considered excellent for HTS.
By consistently including these controls, the assays become self-validating, providing confidence in the generated data and the pharmacological characterization of this compound.
Conclusion
The functional assays detailed in this application note provide a robust framework for the in-depth characterization of this compound's unique pharmacological profile. By employing cell lines selectively expressing β1- and β2-adrenergic receptors and utilizing sensitive cAMP detection technologies, researchers can accurately quantify both the β1-antagonistic and β2-partial agonistic properties of this compound. The provided protocols, when executed with the appropriate controls, will yield reliable and reproducible data essential for drug discovery and development programs.
References
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Green, S. A., et al. (1992). Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs. PubMed. Available at: [Link]
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AS ONE INTERNATIONAL. Adrenergic Receptor beta2 HEK293 cell line. AS ONE INTERNATIONAL. Available at: [Link]
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eEnzyme. Beta-2 Adrenergic Receptor, ADRB2 Stable Cell Line. eEnzyme. Available at: [Link]
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Innoprot. HiTSeeker beta-2 adrenergic receptor Cell Line. Innoprot. Available at: [Link]
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Cells Online. Beta-2 Adrenergic Receptor Cell Line. Cells Online. Available at: [Link]
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National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Available at: [Link]
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Wikipedia. Propranolol. Wikipedia. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. propranolol activity data. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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Wikipedia. Schild equation. Wikipedia. Available at: [Link]
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University of Strathclyde. In vitro pharmacology: receptor antagonism. University of Strathclyde. Available at: [Link]
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Lew, M. J., et al. (2002). Taking The Time To Study Competitive Antagonism. PubMed Central. Available at: [Link]
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Bio-Techne. ICI 118,551 hydrochloride. Bio-Techne. Available at: [Link]
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ResearchGate. Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation. ResearchGate. Available at: [Link]
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Innoprot. beta2 adrenoceptor Assay. Innoprot. Available at: [Link]
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Conway, J. G., et al. (1999). An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands. PubMed. Available at: [Link]
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Hoffmann, C., et al. (2008). Distinct interactions of human beta1- and beta2-adrenoceptors with isoproterenol, epinephrine, norepinephrine, and dopamine. PubMed. Available at: [Link]
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National Center for Biotechnology Information. Isoproterenol. NCBI. Available at: [Link]
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Seifert, R., et al. (1999). Novel mutants of the human beta1-adrenergic receptor reveal amino acids relevant for receptor activation. PubMed. Available at: [Link]
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Semantic Scholar. β2-Adrenergic receptors: Structure, regulation and signaling by partial and full agonists. Semantic Scholar. Available at: [Link]
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Navratilova, I., et al. (2016). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PubMed Central. Available at: [Link]
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Masureel, M., et al. (2018). Structural Basis of Partial Agonism at the β2-Adrenergic Receptor. PubMed Central. Available at: [Link]
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Su, M., et al. (2022). Structures of β1-adrenergic receptor in complex with Gs and ligands of different efficacies. Nature Communications. Available at: [Link]
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Xiang, Y., et al. (2011). A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes. PubMed Central. Available at: [Link]
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Bio-Rad. Beta-adrenergic receptors signaling via cAMP Pathway Map. Bio-Rad. Available at: [Link]
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Application Note & Protocol: Chiral Quantification of (R)-(+)-Celiprolol in Human Plasma via LC-MS/MS
Introduction
Celiprolol is a third-generation β-adrenergic antagonist prescribed for hypertension and angina pectoris. It possesses a single chiral center, existing as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers. The enantiomers of chiral drugs often exhibit different pharmacological and toxicological profiles. Therefore, the stereoselective quantification of (R)-(+)-Celiprolol is critical in pharmacokinetic and toxicokinetic studies to accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed, validated protocol for the robust and sensitive quantification of (R)-(+)-Celiprolol in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a gold-standard bioanalytical technique.
This method employs Solid-Phase Extraction (SPE) for sample clean-up and a chiral stationary phase for the chromatographic separation of enantiomers, ensuring high selectivity and accuracy. The protocol is designed to meet the rigorous standards set by leading regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4].
Principle of the Method
The analytical workflow begins with the extraction of (R)-(+)-Celiprolol and an internal standard (IS) from human plasma using Solid-Phase Extraction (SPE). This step effectively removes proteins and other endogenous matrix components that can interfere with analysis. The purified extract is then injected into a chiral High-Performance Liquid Chromatography (HPLC) system, where the (R)-(+) and (S)-(-) enantiomers are chromatographically resolved. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard[5][6].
Materials and Reagents
3.1 Equipment
-
HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent, with a TurboIonSpray source.
-
SPE Manifold: 24-port vacuum manifold.
-
Nitrogen Evaporation System.
-
Analytical Balance, vortex mixer, and centrifuge.
3.2 Chemicals and Reagents
-
(R)-(+)-Celiprolol Hydrochloride Reference Standard (≥98% purity).
-
(S)-(-)-Celiprolol Hydrochloride Reference Standard (≥98% purity).
-
Metoprolol (Internal Standard, IS) (≥98% purity).
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Ammonium Acetate (LC-MS grade).
-
Ultrapure Water.
-
Human Plasma (K2-EDTA as anticoagulant), sourced from an accredited biobank.
-
SPE Cartridges: Strong Cation Exchange (SCX), 100 mg, 3 mL.
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-(+)-Celiprolol HCl and Metoprolol (IS) in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the (R)-(+)-Celiprolol stock solution with 50:50 Methanol:Water (v/v) to create working solutions for calibration standards (CS) and quality controls (QCs).
-
Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations. A typical calibration curve range is 1-250 pg/mL[7]. QC samples should be prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
Sample Preparation: Solid-Phase Extraction (SPE)
The choice of SPE is based on its ability to provide high recovery and a clean extract, which is crucial for sensitive LC-MS/MS analysis[7][8].
-
Pre-treatment: To 500 µL of plasma sample (CS, QC, or unknown), add 50 µL of the Metoprolol IS working solution (e.g., 10 ng/mL) and vortex for 10 seconds. Add 500 µL of 4% phosphoric acid in water and vortex.
-
Conditioning: Condition the SCX SPE cartridges by passing 2 mL of methanol followed by 2 mL of ultrapure water.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M acetate buffer, followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the analyte and IS with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method Workflow
The following diagram outlines the complete bioanalytical workflow from sample receipt to data analysis.
Caption: Bioanalytical workflow for (R)-(+)-Celiprolol quantification.
Chromatographic and Mass Spectrometric Conditions
Chiral separation is paramount for this assay. A cellulose-based chiral stationary phase is effective for resolving celiprolol enantiomers[9][10].
| Table 1: LC-MS/MS Parameters | |
| Liquid Chromatography | |
| Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenyl carbamate)) or equivalent |
| Mobile Phase | Gradient elution with 10 mM Formic Acid in Water (A) and Methanol (B)[7] |
| Flow Rate | 0.2 mL/min[7] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | (R)-(+)-Celiprolol: m/z 380.2 → 251.2 (Quantifier), 380.2 → 116.1 (Qualifier)[7] Metoprolol (IS): m/z 268.2 → 116.1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 550°C |
Method Validation
The method must be validated according to regulatory guidelines to ensure its reliability for bioanalysis.[1][3][11] The validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Selectivity: Assessed by analyzing six different batches of blank plasma to check for interferences at the retention times of the analyte and IS.
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy & Precision: Determined by analyzing QC samples at four levels in five replicates on three separate days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery & Matrix Effect: Evaluated at LQC and HQC levels to ensure that the extraction process is efficient and that endogenous plasma components do not suppress or enhance the ion signal.
-
Stability: The stability of (R)-(+)-Celiprolol in plasma must be confirmed under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C).
-
Post-Preparative Stability: In the autosampler.
-
Results and Data Presentation
All quantitative results should be summarized in clear, concise tables.
| Table 2: Example Calibration Curve Summary | |||
| Concentration (pg/mL) | Analyte/IS Peak Area Ratio | Calculated Conc. (pg/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.025 | 0.98 | 98.0 |
| 5.0 | 0.128 | 5.12 | 102.4 |
| 25.0 | 0.630 | 25.2 | 100.8 |
| 50.0 | 1.245 | 49.8 | 99.6 |
| 100.0 | 2.510 | 100.4 | 100.4 |
| 250.0 (ULOQ) | 6.275 | 251.0 | 100.4 |
| Regression: y = 0.0251x + 0.0005 | r²: 0.9989 |
| Table 3: Example Inter-Day Accuracy & Precision | |||
| QC Level | Nominal Conc. (pg/mL) | Mean Calculated Conc. (pg/mL) (n=15) | Accuracy (%) |
| LLOQ | 1.0 | 1.05 | 105.0 |
| LQC | 3.0 | 2.91 | 97.0 |
| MQC | 75.0 | 76.8 | 102.4 |
| HQC | 200.0 | 195.4 | 97.7 |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the chiral quantification of (R)-(+)-Celiprolol in human plasma. The protocol, which includes a highly effective SPE procedure and chiral chromatographic separation, is fully validated according to international regulatory standards. This method is fit-for-purpose and can be confidently deployed in clinical and preclinical studies to support drug development programs.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2). [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Darwish, I. A., Al-Majed, A. A., Al-Obaid, A. M., & El-Azab, A. S. (2013). HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase and fluorescence detection. Digest Journal of Nanomaterials and Biostructures, 8(3), 1313-1323. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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Piórkowska, E., & Kaza, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. [Link]
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Al-Majed, A. A., Al-Obaid, A. M., & El-Azab, A. S. (2013). HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase and fluorescence detection. ResearchGate. [Link]
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Minamide, Y., Tateno, C., Ushiki, J., Horiguchi, A., Yoshida, T., & Komuro, S. (2011). A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study. Journal of separation science, 34(12), 1421–1428. [Link]
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Rostock, G., Günzel, R., & Glöckl, D. (1992). Solid-phase extraction and direct high-performance liquid chromatographic determination of celiprolol in plasma. International journal of clinical pharmacology, therapy, and toxicology, 30(11), 512–513. [Link]
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International Journal of Current Research and Chemical and Pharmaceutical Sciences. Development and Validation of High Performance Liquid Chromatographic Method for the Determination of Celiprolol in human plasma. [Link]
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Hartmann, D., Abadie, P., Chevalier, M., & Houin, G. (1995). Liquid chromatographic determination of total celiprolol or (S)-celiprolol and (R)-celiprolol simultaneously in human plasma. Journal of chromatography. B, Biomedical applications, 667(2), 297–304. [Link]
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Nahata, M. C. (1996). Validated assay for the determination of celiprolol in plasma using high-performance liquid chromatography and a silanol deactivated reversed-phase support. Journal of chromatography. B, Biomedical applications, 687(2), 462–465. [Link]
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ResearchGate. Validation parameters for the determination of celiprolol enantiomers using the HPLC method. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. [Link]
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Taylor & Francis Online. Chiral Drug Separation. [Link]
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Jain, R., Jain, C. L., & Kapoor, G. (2001). Plasma analysis of celiprolol by HPTLC: a useful technique for pharmacokinetic studies. Journal of AOAC International, 84(4), 1252–1257. [Link]
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ResearchGate. The representative LC-MS/MS chromatograms obtained from (A) Blank human.... [Link]
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CNKI. Determination of celiprolol in plasma by HPLC and application study of pharmacokinetics. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. Determination of Metoprolol in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry. [Link]
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Singh, S., Sharma, M., & Kour, J. (2021). Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR techniques. Journal of pharmaceutical and biomedical analysis, 197, 113953. [Link]
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Wójcik, M., Tarka, M., & Buszewicz, G. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. Molecules (Basel, Switzerland), 29(11), 2636. [Link]
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Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. [Link]
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Waters Corporation. Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. [Link]
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University of Washington. MRM/SRM page. [Link]
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Application Notes & Protocols for Long-Term Stability Testing of (R)-(+)-Celiprolol Hydrochloride Solutions
Document ID: AN-ST-2026-01-RCLC
Abstract
This document provides a comprehensive framework and detailed protocols for conducting long-term stability testing of aqueous solutions containing (R)-(+)-Celiprolol Hydrochloride. As a cardioselective β-adrenergic blocker, the stability of Celiprolol is paramount to ensuring its therapeutic efficacy and patient safety throughout its shelf life.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering an in-depth exploration of the principles behind stability study design, validated analytical methodologies, and data interpretation, in alignment with international regulatory standards.
Introduction: The Rationale for Stability Assessment
This compound is a third-generation β-blocker used in the management of hypertension and angina pectoris.[3][4] Its chemical structure, containing ester and secondary amine functionalities within an aryloxypropanolamine framework, presents potential vulnerabilities to degradation.[5] The primary objective of a long-term stability study is to provide evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. This data is foundational for determining recommended storage conditions, re-test periods, and shelf-life.
For a solution-based formulation, ensuring that the active pharmaceutical ingredient (API) remains within its specified potency range and that harmful degradation products do not form is a critical regulatory and safety requirement. Forced degradation studies are an indispensable precursor, providing insight into the likely degradation pathways and demonstrating the specificity of the analytical methods used.[6] Studies on Celiprolol Hydrochloride have shown it is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions, while exhibiting relative stability to thermal stress.[7][8][9]
Potential Degradation Pathways of Celiprolol
Understanding the chemical liabilities of the Celiprolol molecule is essential for designing a robust stability study. The primary degradation pathways identified in forced degradation studies are hydrolysis and oxidation.[7][9]
-
Hydrolytic Degradation: Hydrolysis is a common degradation mechanism for molecules with susceptible functional groups like amides and ethers.[10] In the case of Celiprolol, both acidic and basic conditions can catalyze the cleavage of the molecule, with basic conditions reported to cause the most significant degradation.[7][8][9]
-
Oxidative Degradation: The presence of an ether linkage and secondary amine makes the molecule susceptible to oxidation, typically initiated by peroxides or atmospheric oxygen. Studies confirm that Celiprolol degrades in the presence of hydrogen peroxide (H₂O₂).[7][8]
-
Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions. Celiprolol has been shown to degrade significantly under photolytic stress.[7][8]
Caption: Potential degradation pathways for this compound.
Experimental Design: A Self-Validating Approach
A robust stability study begins with a well-defined experimental plan. The design must be comprehensive enough to detect any changes in the quality attributes of the drug solution over its intended shelf life.
Overall Workflow
The workflow integrates sample preparation, exposure to ICH-defined stability conditions, periodic analytical testing, and final data analysis to establish the product's shelf-life.
Caption: Workflow for long-term stability testing of drug solutions.
Materials and Equipment
-
This compound Reference Standard
-
HPLC Grade Solvents: Acetonitrile, Methanol[7]
-
Reagents: Purified water, Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide, Phosphate buffers[7][11]
-
Equipment: Calibrated HPLC system with UV or DAD detector, analytical balance, pH meter, stability chambers, volumetric glassware.
Storage Conditions and Time Points
The selection of storage conditions is dictated by the intended market's climatic zone, as per ICH Q1A(R2) guidelines. For a product intended for the general market, the following conditions are standard.
| Study Type | Storage Condition | Minimum Duration | Testing Time Points (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) | 0, 3, 6, 9, 12, 18, 24, 36 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
Causality: Accelerated studies are performed under exaggerated conditions to increase the rate of chemical degradation, providing an early indication of the product's stability profile and helping to predict its long-term behavior.
Analytical Protocols
The cornerstone of any stability study is a validated, stability-indicating analytical method capable of accurately quantifying the API and separating it from all potential degradation products.
Protocol: Forced Degradation Study
Objective: To generate potential degradation products and demonstrate the specificity of the analytical method. An ideal study aims for 5-20% degradation of the API.[12]
-
Preparation: Prepare a stock solution of (R)-(+)-Celiprolol HCl at approximately 1 mg/mL.[13]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.[13] Incubate at 60°C and sample at regular intervals (e.g., 2, 4, 8 hours). Neutralize samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.[13] Incubate at room temperature and sample at shorter intervals (e.g., 30, 60, 120 minutes), as base-catalyzed degradation is often rapid.[7][8] Neutralize samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.[7] Keep at room temperature, protected from light, and sample at regular intervals (e.g., 2, 6, 24 hours).
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all stressed and control samples using the HPLC method detailed below. The peak purity of the parent drug peak should be evaluated using a DAD detector to ensure no co-eluting degradants.
Protocol: Stability-Indicating RP-HPLC Method
This method is adapted from established procedures for the analysis of Celiprolol and is designed to be stability-indicating.[3][7][11]
-
Instrumentation: HPLC with a C18 column (e.g., Inertsil ODS-3V, 4.6 x 250mm, 5µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile. A starting point could be a mixture of methanol and 0.04 M phosphate buffer (pH 7.0) in a 35:65 v/v ratio.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 237 nm or 225 nm.[11][14]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
Procedure:
-
System Suitability: Before analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
-
Standard Preparation: Prepare a standard solution of (R)-(+)-Celiprolol HCl reference standard at a known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Sample Preparation: Dilute the stability sample to the same concentration as the standard solution using the mobile phase.
-
Analysis: Inject the standard and sample solutions into the chromatograph.
-
Calculation: Calculate the assay of (R)-(+)-Celiprolol HCl and the percentage of each degradation product using the peak areas.
-
Assay (% of Initial): (Area_sample / Area_std) * (Conc_std / Conc_sample) * 100
-
% Impurity: (Area_impurity / (Area_celiprolol + Sum of all impurity areas)) * 100
-
Data Management and Interpretation
All data must be meticulously recorded and analyzed. The results from accelerated testing can be used to propose a preliminary shelf-life, which is then confirmed by the long-term data.
Tabulation of Stability Data
| Test Parameter | Acceptance Criteria | Time Point (Months) | Long-Term (25°C/60%RH) | Accelerated (40°C/75%RH) |
| Appearance | Clear, colorless solution | 0 | Meets Specification | Meets Specification |
| 3 | ||||
| 6 | ||||
| pH | 6.5 - 7.5 | 0 | 7.0 | 7.0 |
| 3 | ||||
| 6 | ||||
| Assay (%) | 95.0 - 105.0% | 0 | 100.2% | 100.2% |
| 3 | ||||
| 6 | ||||
| Degradation Product 1 (%) | NMT 0.2% | 0 | < LOQ | < LOQ |
| 3 | ||||
| 6 | ||||
| Total Degradation Products (%) | NMT 1.0% | 0 | < LOQ | < LOQ |
| 3 | ||||
| 6 |
(NMT = Not More Than; LOQ = Limit of Quantitation)
References
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- Hefnawy, M. et al. (2013). HPLC METHOD FOR ANALYSIS OF CELIPROLOL ENANTIOMERS IN BIOLOGICAL FLUIDS AND PHARMACEUTICAL FORMULATION USING IMMOBILIZED POLYSAC. International Journal of Pharmacy and Pharmaceutical Sciences.
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- Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Pharmaguideline.
- Kumar, A. et al. (2023). Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin. International Journal of Pharmaceutical and Bio-Medical Science.
- Singh, S. et al. (2021). Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR tools.
- Yáñez, F. (2010).
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting (R)-(+)-Celiprolol Hydrochloride HPLC Analysis
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of (R)-(+)-Celiprolol Hydrochloride. This guide is designed for researchers, analytical scientists, and quality control professionals to navigate and resolve common challenges encountered during method development, validation, and routine analysis. Drawing from established chromatographic principles and field-proven experience, this document provides a structured, in-depth approach to troubleshooting, ensuring the integrity and reliability of your analytical results.
Celiprolol, a beta-1 selective adrenoceptor antagonist with partial beta-2 agonist activity, possesses a chiral center, making the analysis of its specific enantiomer, (R)-(+)-Celiprolol, a critical task in pharmaceutical development and quality control.[1][2] Its basic nature and potential for secondary interactions with the stationary phase can introduce specific analytical hurdles. This guide addresses these unique challenges in a direct question-and-answer format.
Section 1: Peak Shape and Resolution Issues
Poor peak shape and inadequate resolution are among the most frequent problems in HPLC, directly impacting the accuracy of quantification. For chiral separations, maintaining resolution is paramount.
Q1: I'm observing significant peak tailing for my (R)-(+)-Celiprolol peak. What are the likely causes and how can I fix it?
A1: Peak tailing for basic compounds like celiprolol is a classic issue in reversed-phase HPLC. The primary cause is often secondary ionic interactions between the protonated amine groups of the analyte and residual, un-endcapped silanol groups on the silica-based stationary phase.[3] These interactions create active sites that delay a portion of the analyte molecules, resulting in a skewed peak shape.
Underlying Causality: At a typical mobile phase pH (e.g., 3-7), the tertiary amine in celiprolol (a secondary amine within the parent structure) is protonated, carrying a positive charge. Residual silanols on the C18 column packing can be deprotonated and negatively charged (Si-O⁻), creating strong, undesirable ionic interactions.
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective initial step is to adjust the mobile phase pH. Lowering the pH (e.g., to 2.5-3.5) with an acid like phosphoric acid or formic acid will suppress the ionization of silanol groups, minimizing the secondary interactions.[3] Be cautious not to go below the pH limit of your column (typically pH 2).
-
Introduce a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5% v/v).[4][5] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the celiprolol molecules.
-
Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH on the column surface and can also help mask silanol activity.
-
Column Selection: If the issue persists, consider using a column with a modern, high-purity silica base and advanced end-capping technology. These columns have a much lower concentration of accessible silanol groups. Alternatively, a column specifically designed for basic compounds ("base-deactivated") is an excellent choice.
-
Check for Column Contamination: Strongly retained basic compounds from previous injections can act as new active sites. Flush the column with a strong, appropriate solvent to remove any contaminants.[6]
Q2: My chiral separation of (R)-(+)- and (S)-(-)-Celiprolol shows poor resolution (Rs < 1.5). How can I improve it?
A2: Achieving adequate chiral resolution is dependent on creating a significant energy difference in the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP).[7][8] Insufficient resolution points to a need to optimize the factors that influence these interactions.
Underlying Causality: Chiral recognition on polysaccharide-based CSPs (like cellulose or amylose derivatives) relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The mobile phase composition, particularly the type and concentration of the organic modifier and any additives, directly modulates the strength and specificity of these interactions.[8]
Step-by-Step Troubleshooting Protocol:
-
Optimize Mobile Phase Composition: This is the most critical parameter for chiral separations.
-
Normal Phase: For CSPs like Chiralcel OD or Chiralpak IC, the mobile phase typically consists of a non-polar solvent (like n-hexane) and an alcohol modifier (like ethanol or 2-propanol).[4][5] Systematically vary the ratio of hexane to alcohol. Decreasing the alcohol content generally increases retention and often improves resolution, but can also lead to broader peaks.
-
Additive Adjustment: A small amount of a basic additive (e.g., diethylamine or triethylamine) is often required to improve the peak shape of basic analytes like celiprolol.[7][8] Optimize its concentration (e.g., 0.1% to 0.4%), as this can significantly impact selectivity.
-
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, which can lead to better separation.[4][5]
-
Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[8] Analyze samples at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance resolution by increasing the stability of the transient diastereomeric complexes, though this may increase backpressure.
-
Consider a Different CSP: If optimization fails, the selected CSP may not be suitable for celiprolol. Different polysaccharide derivatives (e.g., cellulose vs. amylose, or different carbamate substitutions) offer different chiral recognition mechanisms.[4][9]
| Parameter | Starting Condition | Adjustment Strategy for Better Resolution | Rationale |
| Mobile Phase (Normal) | Hexane:Ethanol (80:20) + 0.2% TEA | Decrease Ethanol % (e.g., to 90:10) | Increases retention and interaction with CSP. |
| Flow Rate | 1.0 mL/min | Decrease to 0.5-0.8 mL/min | Allows more time for chiral recognition to occur. |
| Temperature | Ambient (25°C) | Decrease to 15-20°C | Enhances enantioselective interactions. |
| Additive (TEA/DEA) | 0.2% | Vary between 0.1% and 0.4% | Optimizes peak shape and can fine-tune selectivity. |
Table 1: Parameter adjustments for improving chiral resolution of Celiprolol.
Section 2: Retention Time Variability
Unstable retention times compromise peak identification and system suitability, indicating a potential issue with the instrument or the method's robustness.
Q3: The retention time of my (R)-(+)-Celiprolol peak is consistently shifting to earlier times in every run. What's happening?
A3: A consistent, unidirectional drift in retention time often points to a problem with the mobile phase composition or inadequate column equilibration.[10][11]
Underlying Causality: In reversed-phase chromatography, retention is highly sensitive to the percentage of the organic modifier in the mobile phase. An error of just 1% in the organic solvent proportion can alter retention times by 5-15%.[12] If the organic component is volatile (like acetonitrile), its evaporation from the mobile phase reservoir will increase the aqueous content, leading to longer, not shorter, retention times. Therefore, a shift to earlier retention times suggests an increasing proportion of organic solvent being delivered to the column or a temperature change.
Troubleshooting Workflow for Drifting Retention Time:
Caption: Decision tree for troubleshooting decreasing retention times.
Key Actions:
-
Verify Temperature Control: Ensure the column oven is functioning correctly. A 1°C increase in temperature can decrease retention time by 1-2%.[12][13]
-
Check Pump Performance: If you are using online mixing (a quaternary or binary pump), verify the flow rate and proportioning accuracy of each pump channel independently. A faulty aqueous line pump (Pump A) can lead to a higher-than-intended organic ratio, causing decreased retention.[13]
-
Ensure Proper Equilibration: If you have recently changed the mobile phase, the column may not be fully equilibrated. This is especially true for mobile phases containing ion-pairing reagents or other additives that need time to adsorb to the stationary phase.[11][14] Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.
Section 3: Baseline Issues
A noisy or drifting baseline can obscure small peaks, hinder accurate integration, and indicate systemic problems within the HPLC.
Q4: My baseline is noisy and appears to be drifting upwards during the run. What are the potential sources and solutions?
A4: Baseline drift and noise can originate from several sources, including the mobile phase, the detector, or contamination within the system.[14][15][16] An upward drift specifically suggests a component is slowly eluting from the column or there's an issue with the mobile phase or detector.
Systematic Approach to Baseline Troubleshooting:
-
Mobile Phase Issues (Most Common):
-
Inadequate Degassing: Dissolved gases (especially in aqueous buffers) can out-gas in the detector cell, causing noise and drift.[17] Degas your mobile phase thoroughly using an online degasser, sonication, or helium sparging.[14]
-
Contamination: Use high-purity HPLC-grade solvents and freshly prepared buffers.[18] Water is a common source of microbial contamination, which can introduce UV-absorbing compounds. Prepare fresh aqueous mobile phases daily.
-
Poor Mixing/Degradation: If using mobile phase additives that absorb UV light (like TFA), improper mixing or degradation of the additive can cause a drifting baseline.[15] Ensure homogenous mixing and prepare fresh solutions.
-
-
Detector and System Issues:
-
Detector Lamp Failure: An aging detector lamp can cause instability and increased noise.[17] Check the lamp's energy output and lifetime.
-
Contaminated Flow Cell: Contaminants from the sample or mobile phase can build up in the detector flow cell.[16][18] Flush the cell with a strong, non-buffered solvent like methanol or isopropanol.
-
Temperature Fluctuations: The detector (especially refractive index detectors, but also UV detectors at high sensitivity) can be sensitive to changes in ambient temperature.[14][16] Ensure a stable laboratory environment.
-
-
Column Bleed/Contamination:
-
Strongly Retained Compounds: Contaminants from previous injections may be slowly "bleeding" off the column, causing a rising baseline.[14] Implement a column wash step with a strong solvent at the end of each sequence.
-
Insufficient Equilibration: The column may not be fully equilibrated with the mobile phase, leading to a drifting baseline as the stationary phase surface slowly changes.[14]
-
Caption: Common sources contributing to baseline instability.
Section 4: FAQs for this compound Analysis
Q5: What are typical starting conditions for a reversed-phase HPLC method for Celiprolol? A5: A good starting point for achiral analysis would be a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). The mobile phase could be a mixture of a phosphate or acetate buffer (pH 3.0-4.0) and acetonitrile or methanol.[19] A common starting ratio is 65:35 (Buffer:Organic).[19] UV detection is typically set around 225-237 nm.[19][20]
Q6: My sample is in a biological matrix (plasma). What sample preparation is required? A6: Analysis of beta-blockers like celiprolol in biological samples requires significant cleanup to remove proteins and other interferences.[21][22] Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[5][19][22] SPE often provides the cleanest extracts and is highly recommended for achieving low detection limits.[5]
Q7: I am performing forced degradation studies. Celiprolol seems highly susceptible to basic hydrolysis. How does this affect my analysis? A7: Yes, studies have shown that celiprolol degrades significantly under basic hydrolytic conditions.[23] When developing a stability-indicating method, it is crucial that your HPLC method can separate the intact (R)-(+)-Celiprolol peak from all potential degradation products.[23][24] You must demonstrate baseline resolution between the parent drug and its degradants formed under various stress conditions (acid, base, oxidation, light).[25][26]
Q8: Can I use the same column for both chiral and achiral analysis? A8: No, this is not recommended. Chiral stationary phases are highly specialized and expensive. Using them for routine achiral analysis with buffered mobile phases can irreversibly damage their selective capabilities. Dedicate your chiral columns strictly for enantiomeric separations using compatible mobile phases (often un-buffered normal-phase solvents).
References
-
International Journal of Current Research in Chemistry and Pharmaceutical Sciences (2018). Development and Validation of High Performance Liquid Chromatographic Method for the Determination of Celiprolol in human plasma. [Link]
-
Phenomenex (2025). Why Does Retention Time Shift? | HPLC Tip. YouTube. [Link]
-
Labtech (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
Crawford Scientific (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]
-
Hawach Scientific (2025). Troubleshooting HPLC Column Retention Time Drift. [Link]
-
Medikamenter Quality Services (2025). Common Issues in HPLC Analysis. [Link]
-
Taylor & Francis Online (1990). Direct Hplc Separation and Optimization of Celiprolol Enantiomers. Analytical Letters. [Link]
-
Aboul-Enein, H. Y., & Islam, M. R. (1990). Direct HPLC Separation and Optimization of Celiprolol Enantiomers. Analytical Letters, 23(1), 83-91. [Link]
-
Shimadzu Scientific Instruments (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]
-
Chromedia (n.d.). HPLC Troubleshooting Guide. [Link]
-
Digest Journal of Nanomaterials and Biostructures (2013). HPLC METHOD FOR ANALYSIS OF CELIPROLOL ENANTIOMERS IN BIOLOGICAL FLUIDS AND PHARMACEUTICAL FORMULATION USING IMMOBILIZED POLYSAC. [Link]
-
Phenomenex (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]
-
LCGC (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. [Link]
-
ResearchGate (2013). (PDF) HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase and fluorescence detection. [Link]
-
National Center for Biotechnology Information (n.d.). Celiprolol Hydrochloride. PubChem. [Link]
-
ResearchGate (n.d.). Validation parameters for the determination of celiprolol enantiomers using the HPLC method. [Link]
-
electronic medicines compendium (emc) (n.d.). Celiprolol hydrochloride 200 mg film coated Tablets - Summary of Product Characteristics (SmPC). [Link]
-
Oxford Academic (2013). Recent Developments in HPLC Analysis of β-Blockers in Biological Samples. Journal of Chromatographic Science. [Link]
-
Ovid (2021). Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR techniques. [Link]
-
National Center for Biotechnology Information (2013). Recent Developments in HPLC Analysis of β-blockers in Biological Samples. PubMed. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research (2013). NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. [Link]
-
National Center for Biotechnology Information (n.d.). Celiprolol. PubChem. [Link]
-
Chemsrc (2025). Celiprolol HCl. [Link]
-
SCION Instruments (n.d.). HPLC Troubleshooting Guide. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis (2012). Forced degradation as an integral part of HPLC stability-indicating method development. [Link]
-
MDPI (2023). Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. [Link]
-
Chinese Pharmaceutical Journal (1998). Determination of celiprolol in plasma by HPLC and application study of pharmacokinetics. [Link]
-
IOSR Journal of Pharmacy (2014). An Improved Rapid HPLC Method for the Separation of Five Anti-Hypertensive Agents Using C18 Column. [Link]
-
Agilent (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Open Access Journals (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
-
Waters Corporation (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Phenomenex (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
Sources
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- 6. HPLC Troubleshooting Guide [scioninstruments.com]
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- 9. globalresearchonline.net [globalresearchonline.net]
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- 11. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
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- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
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- 17. chromatographyonline.com [chromatographyonline.com]
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- 21. academic.oup.com [academic.oup.com]
- 22. Recent developments in HPLC analysis of β-blockers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
- 26. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Optimizing (R)-(+)-Celiprolol Hydrochloride Dosage for In Vivo Studies
Introduction:
Welcome to the technical support center for (R)-(+)-Celiprolol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on optimizing in vivo study designs. (R)-(+)-Celiprolol is a third-generation beta-blocker with a unique pharmacological profile, acting as a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist.[1] This dual-action mechanism provides cardiovascular benefits while mitigating some common side effects of other beta-blockers, such as bronchoconstriction.[1] This guide will delve into the critical aspects of dosage determination, troubleshooting common experimental hurdles, and ensuring the scientific integrity of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cardioselective β-blocker.[2][3] Its primary mechanism involves antagonizing β1-adrenergic receptors in the heart, leading to a decrease in heart rate and contractility, which in turn lowers blood pressure.[4][5] Uniquely, it also exhibits partial agonistic activity at β2-adrenergic receptors, which contributes to its mild vasodilatory properties.[2][4][6] This multifaceted action also includes stimulation of endothelial nitric oxide production and inhibition of the renin-angiotensin-aldosterone system, enhancing its antihypertensive effects.[4]
Q2: What are the primary approved and investigational uses of Celiprolol?
A2: Celiprolol is primarily used for the management of mild to moderate hypertension and angina pectoris.[5][6] More recently, it has been investigated for its potential in treating vascular Ehlers-Danlos syndrome (vEDS), a rare genetic disorder characterized by fragile blood vessels.[1][7] Preclinical and clinical studies suggest that by reducing heart rate and pulsatile pressure, celiprolol may decrease mechanical stress on arterial walls, potentially reducing the risk of vascular complications in vEDS patients.[1][8]
Q3: What is the typical starting dose of Celiprolol in humans, and how does this inform preclinical studies?
A3: In humans, the typical starting dose for hypertension is 200 mg once daily, which can be increased to 400 mg if needed.[5][9] While direct dose conversion from humans to animals is not recommended, this clinical dosage range provides a valuable reference point for initiating preclinical dose-range finding studies. Allometric scaling, which accounts for differences in body surface area and metabolic rates between species, is a more appropriate method for estimating initial doses in animal models.
Q4: What are the key pharmacokinetic parameters of Celiprolol?
A4: Celiprolol is a hydrophilic compound that is incompletely absorbed from the gastrointestinal tract, with a dose-dependent bioavailability ranging from 30% to 70%.[1][9][10] It has a plasma protein binding of approximately 25% and is minimally metabolized, being excreted largely unchanged in urine and feces.[1][2][3] The elimination half-life is approximately 5-6 hours.[2][3][9] It's important to note that food can impair its bioavailability.[1][3]
Troubleshooting Guide
This section addresses specific challenges you may encounter during your in vivo experiments with this compound.
Issue 1: High Variability in Pharmacokinetic Profiles
-
Problem: You are observing significant inter-individual variability in the plasma concentrations of Celiprolol in your animal models, making it difficult to establish a clear dose-response relationship.
-
Potential Causes & Solutions:
-
Gastric Emptying: The rate and extent of Celiprolol absorption can be significantly influenced by gastric emptying times.[11] Studies in dogs have shown that administering the drug during the active phase of the gastric cycle can increase bioavailability.[11]
-
Troubleshooting Step: Standardize the fasting state of your animals before dosing. Consider timing the administration relative to the known gastric motility cycles of your chosen species if this information is available.
-
-
Food Effect: As noted, food can impair the bioavailability of Celiprolol.[1][3]
-
Troubleshooting Step: Ensure a consistent fasting period for all animals before oral administration. If your experimental design requires feeding, maintain a consistent feeding schedule and composition.
-
-
Genetic Factors: Genetic polymorphisms in drug transporters like P-glycoprotein (encoded by ABCB1) and OATP1A2 (encoded by SLCO1A2) can influence Celiprolol's pharmacokinetics.[10]
-
Troubleshooting Step: While genotyping every animal may not be feasible, be aware of this potential source of variability. If using outbred animal strains, a larger sample size may be necessary to account for this genetic diversity.
-
-
Issue 2: Unexpected or Lack of Efficacy at Calculated Doses
-
Problem: The observed therapeutic effect (e.g., reduction in blood pressure or heart rate) is less than anticipated based on literature or allometric scaling calculations.
-
Potential Causes & Solutions:
-
Dose-Dependent Bioavailability: Celiprolol exhibits dose-dependent bioavailability, meaning the fraction of the drug absorbed increases with the dose.[1][10] Lower doses may have significantly lower bioavailability than higher doses.
-
Troubleshooting Step: Conduct a dose-escalation study to establish the dose-response curve in your specific animal model. This will help you identify the optimal dose range for achieving the desired therapeutic effect.
-
-
Route of Administration: The bioavailability of Celiprolol is incomplete after oral administration.
-
Troubleshooting Step: If consistent and predictable plasma concentrations are critical, consider an alternative route of administration, such as intravenous (IV) infusion, for initial proof-of-concept studies. This will bypass the complexities of oral absorption.
-
-
Species-Specific Differences: The pharmacodynamic response to beta-blockers can vary between species.
-
Troubleshooting Step: It is crucial to perform a thorough literature review for any existing data on Celiprolol or similar beta-blockers in your chosen animal model. If data is scarce, a pilot study to assess the pharmacodynamic response is highly recommended.
-
-
Issue 3: Off-Target or Adverse Effects
-
Problem: You are observing unexpected side effects in your animal models, such as significant bradycardia, hypotension, or respiratory distress.
-
Potential Causes & Solutions:
-
Dose is Too High: The observed adverse effects may be a direct consequence of an excessive dose.
-
Troubleshooting Step: Reduce the dose and carefully monitor the animals for the resolution of the adverse effects. A dose-toxicity study should be a standard part of your preclinical evaluation.
-
-
Interaction with Anesthesia: If your experimental protocol involves anesthesia, be aware of potential interactions. Some anesthetics can have cardiovascular depressant effects that may be potentiated by beta-blockers.
-
Troubleshooting Step: Choose an anesthetic with minimal cardiovascular side effects. Carefully monitor vital signs (heart rate, blood pressure, respiration) throughout the procedure.
-
-
Model-Specific Sensitivities: The animal model itself may have specific sensitivities. For example, animals with pre-existing cardiac or respiratory conditions may be more susceptible to the adverse effects of beta-blockers.
-
Troubleshooting Step: Thoroughly characterize the health status of your animals before initiating the study. If using a disease model, consider how the pathophysiology of the disease might alter the animal's response to the drug.
-
-
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose). Ensure complete dissolution.
-
Prepare the dosing solution fresh on the day of the experiment.
-
-
Animal Preparation:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
-
Administration:
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Insert the needle into the esophagus and gently advance it into the stomach.
-
Administer the calculated volume of the dosing solution slowly.
-
Carefully remove the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animals for any signs of distress or adverse reactions.
-
Provide access to food and water after a predetermined time post-dosing (e.g., 1-2 hours).
-
Protocol 2: Intravenous Administration in Rodents
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile saline (0.9% NaCl).
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility.
-
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Place the animal on a heating pad to maintain body temperature.
-
Isolate a suitable vein for injection (e.g., tail vein or jugular vein).
-
-
Administration:
-
Use a sterile insulin syringe with a fine-gauge needle.
-
Administer the dosing solution slowly over a set period (e.g., 1-2 minutes).
-
-
Post-Administration Monitoring:
-
Monitor vital signs closely during and after administration.
-
Allow the animal to recover from anesthesia in a warm, quiet environment.
-
Data Presentation
Table 1: Key Pharmacokinetic Parameters of Celiprolol in Different Species
| Parameter | Human | Dog | Rat |
| Bioavailability | 30-70% (dose-dependent)[1][9][10] | Variable, influenced by gastric motility[11] | Data not readily available, requires experimental determination |
| Tmax | 2-3 hours[6] | Correlates with gastric emptying[11] | Requires experimental determination |
| Half-life (t½) | 5-6 hours[2][3][9] | Data not readily available, requires experimental determination | Data not readily available, requires experimental determination |
| Protein Binding | ~25%[3][6][9] | Data not readily available | Data not readily available |
Visualizations
Caption: Mechanism of Action of (R)-(+)-Celiprolol.
Caption: Workflow for In Vivo Dose-Finding Studies.
References
-
Celiprolol | C20H33N3O4 | CID 2663 - PubChem. NIH. Available from: [Link]
-
Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC. NIH. Available from: [Link]
-
What is the mechanism of Celiprolol Hydrochloride? - Patsnap Synapse. Available from: [Link]
-
What is Celiprolol Hydrochloride used for? - Patsnap Synapse. Available from: [Link]
-
Celiprolol : Indications, Uses, Dosage, Drugs Interactions, Side effects - Medical Dialogues. Available from: [Link]
-
Celiprolol--overview of 6 years of clinical trials experience - PubMed. NIH. Available from: [Link]
-
Dose-response studies of indenolol, a beta adrenoceptor blocker - PubMed. NIH. Available from: [Link]
-
Predicting in vivo cardiovascular properties of β-blockers from cellular assays - NIH. Available from: [Link]
-
Celiprolol double-peak occurrence and gastric motility: nonlinear mixed effects modeling of bioavailability data obtained in dogs - PubMed. NIH. Available from: [Link]
-
The Impact of Celiprolol in Vascular Ehlers–Danlos Syndrome: A Systematic Review of Current Evidence - MDPI. Available from: [Link]
-
In vivo non-linear intestinal permeability of celiprolol and propranolol in conscious dogs. Available from: [Link]
-
Dose-Response of Beta-Blockers in Adrenergic Receptor Polymorphism Genotypes - NIH. Available from: [Link]
-
Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties - PubMed. NIH. Available from: [Link]
-
evidence for a role of P‐glycoprotein and organic anion transporting polypeptide 1A2 in celiprolol pharmacokinetics - PMC - PubMed Central. NIH. Available from: [Link]
-
Celiprolol. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cardiovascular disease - PubMed. NIH. Available from: [Link]
-
No evidence for a direct vasodilatory effect of celiprolol on human vasculature in vivo or in vitro - PubMed. NIH. Available from: [Link]
-
Celiprolol: agonist and antagonist effects at cardiac beta 1- and vascular beta 2-adrenoceptors determined under in vivo conditions in the rat - PubMed. NIH. Available from: [Link]
-
Celiprolol. A preliminary review of its pharmacodynamic and pharmacokinetic properties and its therapeutic use in hypertension and angina pectoris - PubMed. NIH. Available from: [Link]
-
Celiprolol: Uses, Dosage, Side Effects and More | MIMS Philippines. Available from: [Link]
-
Treatment of heart failure with celiprolol, a cardioselective beta blocker with beta-2 agonist vasodilatory properties. The CELICARD Group - PubMed. NIH. Available from: [Link]
-
Beta-Blockers - Part One - LITFL. Available from: [Link]
-
Beta-Adrenoceptor Antagonists (Beta-Blockers) - CV Pharmacology. Available from: [Link]
-
Drug Therapy - FIGHT vEDS. Available from: [Link]
-
Zevra testing beta blocker celiprolol for vEDS in Phase 3 US study - Ehlers-Danlos News. Available from: [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. Available from: [Link]
-
Dissolution Method Troubleshooting. Available from: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available from: [Link]
-
IHC Troubleshooting. Available from: [Link]
Sources
- 1. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celiprolol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. mims.com [mims.com]
- 4. What is the mechanism of Celiprolol Hydrochloride? [synapse.patsnap.com]
- 5. What is Celiprolol Hydrochloride used for? [synapse.patsnap.com]
- 6. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fightveds.org [fightveds.org]
- 8. mdpi.com [mdpi.com]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. Pharmacogenomics of celiprolol – evidence for a role of P‐glycoprotein and organic anion transporting polypeptide 1A2 in celiprolol pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celiprolol double-peak occurrence and gastric motility: nonlinear mixed effects modeling of bioavailability data obtained in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-(+)-Celiprolol Hydrochloride Solubility for In Vitro Cell Culture Experiments
Welcome to the technical support guide for (R)-(+)-Celiprolol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on achieving consistent and reliable solubility of this compound in cell culture media. This guide offers troubleshooting workflows and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation.
Understanding the Molecule: Physicochemical Properties of this compound
Before delving into troubleshooting, it is crucial to understand the key physicochemical properties of this compound that govern its solubility.
| Property | Value | Implication for Cell Culture |
| Molecular Weight | 415.95 g/mol | Essential for accurate molar concentration calculations. |
| Form | White to beige powder | Visual confirmation of the starting material. |
| pKa | ~9.7[1] | As a weak base, its solubility is highly pH-dependent. At physiological pH (~7.4), a significant portion will be in its less soluble free base form. |
| Solubility | - Water: Freely soluble[2]; 83 mg/mL[3] - DMSO: 83 mg/mL[3] - Ethanol: 83 mg/mL[3] | High aqueous solubility of the salt form is advantageous, but this can decrease in buffered media. DMSO and ethanol are suitable solvents for stock solutions. |
| Hydrophilicity | Hydrophilic agent[2] | Generally favors solubility in aqueous environments, but interactions with media components can still occur. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My this compound precipitated immediately upon addition to my cell culture medium. What went wrong?
This is a common issue known as "crashing out" and typically occurs when a concentrated stock solution is rapidly diluted into an aqueous medium where the compound is less soluble.
Troubleshooting Workflow:
-
Review Your Stock Solution Concentration and Solvent:
-
Causality: High concentrations of organic solvents like DMSO can be toxic to cells and can also cause the drug to precipitate when the solvent is diluted in the aqueous media.
-
Recommendation: Prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10-100 mM). Ensure the final concentration of DMSO in your cell culture medium is kept below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and precipitation.
-
-
Modify Your Dilution Technique:
-
Causality: Rapidly adding a concentrated stock to a large volume of media creates localized areas of high concentration, leading to precipitation.
-
Recommendation: Employ a serial dilution method. First, create an intermediate dilution of your stock solution in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final culture volume. Always add the drug solution dropwise while gently swirling the medium.
-
-
Consider the Temperature of Your Media:
-
Causality: The solubility of many compounds decreases at lower temperatures.
-
Recommendation: Always use pre-warmed (37°C) cell culture media for all dilutions.
-
FAQ 2: The media containing this compound looked fine initially, but a precipitate formed after several hours in the incubator. Why is this happening?
Delayed precipitation can be due to several factors related to the stability of the compound in the complex environment of the cell culture medium over time.
Troubleshooting Workflow:
-
Evaluate the pH of Your Cell Culture Medium:
-
Causality: (R)-(+)-Celiprolol is a weak base with a pKa of approximately 9.7[1]. In standard cell culture media buffered to a physiological pH of ~7.2-7.4, a significant portion of the celiprolol hydrochloride salt will convert to its less soluble free base form. Over time, this can lead to precipitation.
-
Recommendation:
-
Measure the pH of your media after adding the compound.
-
For initial solubility tests, you can try dissolving the compound in a slightly acidic buffer (e.g., pH 6.0) before further dilution, but be mindful of the final pH of your culture medium and its impact on cell health.
-
Consider using a different buffering system, such as HEPES, which can provide more stable pH control.
-
-
-
Investigate Potential Interactions with Media Components:
-
Causality: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. Some of these components, particularly phosphate and bicarbonate ions in buffering systems, can interact with drug molecules and reduce their solubility. High concentrations of calcium salts in the media can also contribute to precipitation[4].
-
Recommendation:
-
If possible, test the solubility of this compound in a simpler buffered salt solution (e.g., PBS or HBSS) at the same concentration to see if the issue is with the basal medium.
-
If using serum, be aware that proteins can bind to the compound, which may affect its availability and solubility.
-
-
-
Assess the Stability of the Compound:
-
Causality: The compound may be degrading over time in the culture conditions (37°C, humidified atmosphere).
-
Recommendation: Prepare fresh media with the compound more frequently, ideally just before use. Avoid storing media with the compound for extended periods.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a reliable method for preparing a concentrated stock solution.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight = 415.95 g/mol )
-
Example: For 1 mL of a 10 mM stock, you will need 4.16 mg of this compound.
-
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube if necessary, especially for long-term storage.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Recommended Method for Diluting this compound into Cell Culture Media
This protocol minimizes the risk of precipitation when introducing the compound to your cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes
Procedure:
-
Prepare an Intermediate Dilution:
-
In a sterile conical tube, add a volume of pre-warmed complete cell culture medium.
-
Add a small volume of your 10 mM stock solution to the medium to create an intermediate concentration (e.g., 1 mM or 100 µM). Mix gently by inverting the tube.
-
-
Prepare the Final Working Concentration:
-
Add the appropriate volume of the intermediate dilution to your main cell culture vessel containing pre-warmed medium to achieve your desired final concentration.
-
Gently swirl the culture vessel as you add the intermediate dilution.
-
-
Final DMSO Check:
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v).
-
Visualizing the Process: Diagrams
Caption: Workflow for preparing and troubleshooting (R)-(+)-Celiprolol HCl solutions.
Caption: pH effect on (R)-(+)-Celiprolol HCl solubility.
References
- Beridze, N., & Frishman, W. H. (2012). Vascular Ehlers-Danlos syndrome: pathophysiology, diagnosis, and prevention and treatment of its complications. Cardiology in Review, 20(1), 4–7.
-
Celiprolol: A Unique Selective Adrenoceptor Modulator. (2012). Cardiology in Review, 20(1), 4-7. [Link]
- Liao, Y., Asakura, M., Takashima, S., et al. (2004). Celiprolol, a vasodilatory β-blocker, inhibits pressure overload–induced cardiac hypertrophy and prevents the transition to heart failure via nitric oxide–dependent mechanisms in mice.
- Chen, X., Minatoguchi, S., Arai, M., et al. (2007). Celiprolol, a selective β1-blocker, reduces the infarct size through production of nitric oxide in a rabbit model of myocardial infarction.
-
PubChem. (n.d.). Celiprolol. National Center for Biotechnology Information. Retrieved from [Link]
- Hoffman, D. L. (2014). Mitochondria and cellular homeostatis: Beyond ATP synthesis. Mitochondrial Health, 2014, 1-2.
-
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]
- Assay Guidance Manual. (2004). In Vitro Cell Based Assays.
Sources
Technical Support Center: Mitigating Beta-Blocker Cytotoxicity in Cell-Based Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers encountering unexpected cytotoxicity with beta-blockers in cell-based assays. This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying science. Our goal is to empower you to design robust experiments, troubleshoot effectively, and generate reliable data.
Section 1: Frequently Asked Questions - Understanding the "Why"
This section addresses the fundamental questions surrounding why beta-blockers, drugs with established safety profiles in vivo, can exhibit significant toxicity in in vitro models.
Q1: Why are beta-blockers cytotoxic in my cell-based assays when they are safe for patients?
This is a critical and common question. The discrepancy arises primarily from the differences between the complex in vivo environment and the simplified in vitro system.
-
Concentration and Bioavailability: In humans, after administration, a drug undergoes absorption, distribution, metabolism, and excretion (ADME). A significant portion of the drug binds to plasma proteins like albumin and fibrinogen, reducing the "free" concentration available to interact with cells.[1][2] In standard cell culture media, which often has lower protein content than blood, the free fraction of a lipophilic drug like propranolol can be substantially higher, leading to exaggerated cellular exposure and off-target effects.[3][4]
-
Off-Target Effects: At the high concentrations often used in vitro, beta-blockers can exert effects independent of their primary function of blocking β-adrenergic receptors. These off-target mechanisms are often the primary drivers of cytotoxicity.[5][6]
-
Metabolic Differences: Cell lines in culture lack the systemic metabolic processes of the liver and other organs that clear drugs and their metabolites, allowing cytotoxic concentrations to persist and accumulate.[7]
Q2: What are the primary mechanisms of beta-blocker induced cytotoxicity?
While β-adrenoceptor blockade is their therapeutic action, in vitro cytotoxicity is often driven by other mechanisms. The specific pathway can depend on the drug's chemical properties, such as lipophilicity.
-
Mitochondrial Dysfunction: This is a major pathway for several beta-blockers, including propranolol and atenolol.[6][8] These drugs can impair the mitochondrial electron transport chain, leading to a collapse in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and a decrease in ATP production.[6][8] This oxidative stress and energy crisis can trigger apoptosis (programmed cell death).[9][10]
-
Lysosomal Accumulation (Lysosomotropism): Cationic amphiphilic drugs, a class that includes propranolol, can become trapped in the acidic environment of lysosomes.[11] This accumulation can impair lysosomal function and block autophagy, a critical cellular recycling process, leading to cellular stress and death.[5][12]
-
Direct Membrane Effects: Highly lipophilic beta-blockers like propranolol can intercalate into cellular membranes, altering their fluidity and function, which can contribute to necrosis at very high concentrations.[13]
Below is a diagram illustrating these key cytotoxic pathways.
Caption: Key mechanisms of beta-blocker induced cytotoxicity in vitro.
Q3: Does cytotoxicity risk differ between beta-blockers?
Yes, significantly. The physicochemical properties of each drug play a major role.
| Beta-Blocker | Selectivity | Lipophilicity | Primary Cytotoxic Mechanisms | Key Considerations |
| Propranolol | Non-selective (β1/β2) | High | Mitochondrial toxicity, lysosomal accumulation, ROS production, Na+ channel blockade at high doses.[6][11][13] | Often shows the highest cytotoxicity in vitro due to its high lipophilicity and multiple off-target effects.[7][14][15] |
| Atenolol | β1-selective | Low | Mitochondrial toxicity (can still occur but often at higher concentrations than propranolol).[6][8] | Generally less cytotoxic than propranolol due to lower lipophilicity and fewer off-target effects.[16] |
| Carvedilol | Non-selective (β1/β2), α1-blocker | High | Mitochondrial damage at high concentrations, but also has antioxidant properties that can be protective in some contexts.[17][18] | Has a complex profile; can be protective against other toxins but directly cytotoxic at supraclinical doses.[18][19] |
| Nadolol | Non-selective (β1/β2) | Low | Can induce apoptosis via mitochondrial and ER stress pathways.[9] | Its low lipophilicity may make it a less cytotoxic alternative to propranolol for some studies. |
| Esmolol | β1-selective | Low | Generally shows low cytotoxicity compared to other beta-blockers.[9] | May be a suitable control where only β1-blockade is desired with minimal off-target toxicity. |
Q4: Are some cell types more sensitive to beta-blocker cytotoxicity?
Absolutely. Cell-specific characteristics determine susceptibility.
-
Metabolic Rate: Cells with high metabolic rates, such as many cancer cell lines, may be more vulnerable to drugs that target mitochondria.[20]
-
Receptor Expression: While cytotoxicity is often off-target, the expression levels of β-adrenergic receptors can still play a role, particularly in assays designed to measure receptor-specific signaling.[21][22]
-
Primary Cells vs. Cell Lines: Primary cells can have different metabolic and apoptotic rates compared to immortalized cell lines and may exhibit higher spontaneous death rates, which can increase background noise in cytotoxicity assays.[20][23]
Section 2: Troubleshooting Guide - Pinpointing the Problem
You've observed unexpected cell death in your assay. This workflow and table will guide you through a logical process to identify the root cause.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
| Problem | Potential Cause | Recommended Action & Rationale |
| High background cell death, even in untreated/vehicle controls. | General Cell Culture Issues: Contamination (especially mycoplasma), poor quality media/serum, over-confluency, or high passage number.[24][25] | Action: 1. Visually inspect cultures for signs of contamination. 2. Perform a mycoplasma test. 3. Use fresh, quality-tested reagents. 4. Ensure cells are healthy, in log-phase growth, and at an appropriate passage number.[23][25] Rationale: A healthy, stable baseline is essential for interpreting drug-specific effects. |
| MTT/XTT/resazurin assay shows a sharp drop in signal, but cells look fine under the microscope. | Assay Interference / Metabolic Inhibition: The drug may inhibit the mitochondrial reductase enzymes required for the assay without killing the cells.[26] This is a known issue for mitochondrial toxicants.[26][27] | Action: 1. Validate the result with an assay that measures a different parameter, such as membrane integrity (LDH release, Propidium Iodide/PI staining).[28][29] 2. Run a cell-free control (media + drug + assay reagent) to check for direct chemical interference. Rationale: Relying solely on a metabolic assay can be misleading. An orthogonal assay provides a more definitive measure of cell death versus metabolic slowdown.[26] |
| Cytotoxicity is observed at concentrations far below the drug's Ki for the β-receptor. | Incorrect Drug Concentration: The free concentration of the drug is much higher than anticipated due to low serum/protein in the media. | Action: 1. Review the literature for typical in vitro concentrations. 2. Consider increasing the serum percentage in your media (e.g., from 5% to 10% FBS) or adding purified bovine serum albumin (BSA). Note that this will require re-optimization.[3] Rationale: Increasing protein content can buffer the free drug concentration, better mimicking in vivo conditions and reducing off-target toxicity.[1] |
| Results are highly variable between experiments. | Inconsistent Cell State or Seeding Density: Cell health, passage number, and the number of cells seeded can dramatically affect their response to a cytotoxic agent.[20][30] | Action: 1. Standardize your cell culture practice meticulously. 2. Perform a cell seeding optimization experiment (see Protocol 1) to find a density that gives a robust assay window.[23] Rationale: Consistency is key. Standardizing cell handling ensures that the observed variability is due to the compound, not the culture conditions.[31] |
Section 3: Optimization Strategies & Protocols
This section provides actionable protocols to proactively reduce cytotoxicity and establish a reliable assay window.
Strategy 1: Optimizing Drug Concentration and Exposure Time
The goal is to find a concentration range and duration that allows for the measurement of the desired pharmacological effect while minimizing off-target cytotoxicity.
-
Rationale: Cytotoxicity is both concentration- and time-dependent.[7][14] A short exposure (e.g., 1-6 hours) may be sufficient to observe signaling events without causing significant cell death, whereas longer exposures (24-72 hours) are more likely to reveal cytotoxic effects.[15]
-
See Protocol 1: Systematic Titration of Drug Concentration and Exposure Time.
Strategy 2: Optimizing Cell Seeding Density
The number of cells per well is a critical, often overlooked, parameter.
-
Rationale: Over-seeding can lead to nutrient depletion and contact inhibition, stressing the cells and making them more susceptible to toxicity.[25] Under-seeding can result in a weak signal and poor growth.[23] The optimal density maximizes the signal-to-noise ratio of your assay.[31]
-
See Protocol 2: Determining Optimal Cell Seeding Density.
Strategy 3: Choosing the Right Assay Readout
As highlighted in the troubleshooting section, the choice of assay is crucial.
-
Rationale: When studying drugs known to affect mitochondria, it is best to use a primary endpoint that measures membrane integrity, which is a more direct marker of cell death. Metabolic assays can be used as a secondary, confirmatory measure.
-
See Protocol 3: Comparing Cytotoxicity Readouts.
Experimental Protocols
Protocol 1: Systematic Titration of Drug Concentration and Exposure Time
Objective: To identify the therapeutic window by mapping both the pharmacological effect and cytotoxicity across a range of concentrations and time points.
-
Plate Seeding: Seed your cells in a 96-well plate at the pre-determined optimal density (from Protocol 2). Prepare multiple identical plates for each time point.
-
Drug Dilution: Prepare a 2x concentrated serial dilution of your beta-blocker in culture medium. A common range to start with is 100 nM to 200 µM. Include a vehicle-only control.
-
Cell Treatment: Add an equal volume of the 2x drug dilutions to the appropriate wells.
-
Incubation: Incubate the plates for your desired time points (e.g., 6h, 12h, 24h, 48h).
-
Assay Performance: At each time point, perform two separate assays on replicate plates:
-
Plate A (Pharmacology): Your primary functional assay (e.g., cAMP measurement, reporter gene expression).
-
Plate B (Cytotoxicity): A membrane integrity assay (e.g., LDH release).
-
-
Data Analysis: Plot the dose-response curves for both the pharmacological effect and cytotoxicity at each time point. Identify the concentration range where you see a pharmacological response without significant cytotoxicity.
Protocol 2: Determining Optimal Cell Seeding Density
Objective: To find the cell number per well that provides the most robust and reproducible assay signal.
-
Cell Dilution: Prepare a serial dilution of your cell suspension (e.g., from 2,500 to 40,000 cells/100 µL for a 96-well plate).
-
Plate Seeding: Seed each cell density in at least 8 replicate wells of a 96-well plate. Include "no cell" wells for background measurement.
-
Incubation: Incubate the plate for the intended duration of your main experiment (e.g., 24h or 48h).
-
Assay Performance: Add your chosen viability/cytotoxicity assay reagent (e.g., CellTiter-Glo® for ATP or LDH reagent for cytotoxicity) to all wells.
-
Data Analysis: Plot the assay signal versus the number of cells seeded. Identify the linear range of the assay. The optimal seeding density is typically in the upper-middle portion of this linear range, as this provides a strong signal with room to detect decreases (cytotoxicity) or increases (proliferation).[23]
Protocol 3: Comparing Cytotoxicity Readouts
Objective: To confirm cytotoxic effects using two methods based on different biological principles.
-
Plate Setup: Seed two identical 96-well plates with your cells and treat with a serial dilution of your beta-blocker as described in Protocol 1. Include an untreated control and a positive control for cytotoxicity (e.g., 1% Triton™ X-100). Incubate for your desired time point (e.g., 24h).
-
Plate 1 - Metabolic Assay (e.g., MTT):
-
Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours.[7]
-
Solubilize the formazan crystals with DMSO or SDS-HCl solution.
-
Read absorbance at ~570 nm.
-
-
Plate 2 - Membrane Integrity Assay (LDH Release):
-
Carefully transfer a portion of the culture supernatant from each well to a new plate.
-
Add the LDH assay reagent according to the manufacturer's instructions.
-
Incubate and read the absorbance or fluorescence.
-
-
Data Analysis: Normalize both datasets to the controls and plot the dose-response curves. A true cytotoxic effect should be evident in the LDH assay.[29] A discrepancy where the MTT signal drops more sharply than LDH release increases suggests a confounding effect of metabolic inhibition.[26]
References
-
Oliveira, P. J., Bjork, J. A., Santos, M. S., Le-Provo, Z., & Wallace, K. B. (2002). Carvedilol-mediated antioxidant protection against doxorubicin-induced cardiac mitochondrial toxicity. Toxicology and Applied Pharmacology, 185(3), 218-227. [Link]
-
Pereira, G. C., Ferreira, R., & Oliveira, P. J. (2019). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. International Journal of Molecular Sciences, 20(21), 5282. [Link]
-
Santos, D. L., Rolo, A. P., Sureda, A., Palmeira, C. M., & Oliveira, P. J. (2010). Carvedilol protects against the renal mitochondrial toxicity induced by cisplatin in rats. Mitochondrion, 10(1), 46-53. [Link]
-
Kastelova, A., Dimova, S., & Nemery, B. (2003). Propranolol cytotoxicity in rat and human lung in vitro. Methods and findings in experimental and clinical pharmacology, 25(7), 509-515. [Link]
-
Pereira, G. C., & Oliveira, P. J. (2010). Drug-induced cardiac mitochondrial toxicity and protection: from doxorubicin to carvedilol. Current drug safety, 5(4), 308-319. [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Santos, D. L., Palmeira, C. M., Seiça, R., Moreno, A. J., & Oliveira, P. J. (2002). Carvedilol protects against doxorubicin-induced mitochondrial cardiomyopathy. Toxicology and applied pharmacology, 185(3), 218-227. [Link]
-
Wolf, K., Luebberding, A. G., Pfaender, S., Wuerth, J. D., & Wess, G. (2020). Lysosomotropic beta blockers induce oxidative stress and IL23A production in Langerhans cells. Autophagy, 16(8), 1380-1395. [Link]
-
Majidi, J., Jafari, B., & Mohammadi, M. (2013). In Vitro Sensitivity of Leukemia Cells to Propranolol. Advanced pharmaceutical bulletin, 3(1), 199-203. [Link]
-
Majidi, J., Jafari, B., & Mohammadi, M. (2013). In Vitro Sensitivity of Leukemia Cells to Propranolol. Advanced Pharmaceutical Bulletin, 3(1), 199–203. [Link]
-
Thermo Fisher Scientific. (2025). Understanding and Preventing Cell Death in Cell Culture | Key Causes and Solutions. YouTube. [Link]
-
Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
-
Seydi, E., Salimi, A., Rasekh, H. R., Mohsenifar, Z., & Pourahmad, J. (2020). Toxicity of Atenolol and Propranolol on Rat Heart Mitochondria. Cardiovascular toxicology, 20(2), 198-210. [Link]
-
Seydi, E., Salimi, A., Rasekh, H. R., Mohsenifar, Z., & Pourahmad, J. (2020). Toxicity of Atenolol and Propranolol on Rat Heart Mitochondria. Cardiovascular Toxicology, 20(2), 198-210. [Link]
-
Wolf, K., Luebberding, A. G., Pfaender, S., Wuerth, J. D., & Wess, G. (2020). Lysosomotropic beta blockers induce oxidative stress and IL23A production in Langerhans cells. Autophagy, 16(8), 1380-1395. [Link]
-
Onesto, E., Colombrita, C., et al. (2023). Propranolol reduces the accumulation of cytotoxic aggregates in C9orf72-ALS/FTD in vitro models. Current Research in Neurobiology, 5, 100105. [Link]
-
Tomlinson, D. R., & Fretten, P. (1986). Selective lysosomal uptake and accumulation of the beta-adrenergic antagonist propranolol in cultured and isolated cell systems. Biochemical pharmacology, 35(21), 3693-3699. [Link]
-
Zandonella, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
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Wang, Y., Chen, H., et al. (2018). Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells. Experimental and Therapeutic Medicine, 15(4), 3349-3356. [Link]
-
Yardimci, B., Oz-Oyar, F. F., et al. (2021). The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines. Molecular and Cellular Biochemistry, 476(9), 3467-3481. [Link]
-
Daukšienė, J., Stankevičius, F., et al. (2022). The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. International Journal of Molecular Sciences, 23(6), 3192. [Link]
-
Penna, C., & Pagliaro, P. (2023). Cardioprotective Mechanisms of Beta-Blockers in Myocardial Ischemia and Reperfusion: From Molecular Targets to Clinical Implications. International Journal of Molecular Sciences, 24(3), 2548. [Link]
-
Pal, S., & Yan, B. (2011). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. ASSAY and Drug Development Technologies, 9(2), 178-187. [Link]
-
Liu, Y., Zhang, Y., et al. (2015). Effect of metoprolol on myocardial apoptosis and caspase-9 activation after coronary microembolization in rats. Experimental and therapeutic medicine, 10(5), 1915-1922. [Link]
-
Nieskens, T. T. G., Peters, J. G. P., et al. (2016). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 7, 44. [Link]
-
ResearchGate. (2012). Can a potent apoptotic drug interfere with MTT assay for cytotoxicity? ResearchGate. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Carrier, M., Dufresne, S. D., et al. (2024). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. bioRxiv. [Link]
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Collins, C. M., & Arrigan, D. W. M. (2010). Serum-protein effects on the detection of the beta-blocker propranolol by ion-transfer voltammetry at a micro-ITIES array. Analytica chimica acta, 662(2), 168-175. [Link]
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Wisler, J. W., DeWire, S. M., et al. (2007). A unique mechanism of β-blocker action: carvedilol stimulates β-arrestin signaling. Proceedings of the National Academy of Sciences, 104(42), 16657-16662. [Link]
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Méndez, L., Marrero-Alfonso, E., et al. (2022). Targeting Beta-Blocker Drug–Drug Interactions with Fibrinogen Blood Plasma Protein: A Computational and Experimental Study. International Journal of Molecular Sciences, 23(16), 9205. [Link]
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Kramer, N. I., Di Consiglio, E., et al. (2012). Deriving protein binding‐corrected chemical concentrations for in vitro testing. Environmental Toxicology and Chemistry, 31(12), 2821-2829. [Link]
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Technical Support Center: Navigating Variability in Animal Models of Hypertension
Prepared by: Gemini, Senior Application Scientist
Section 1: Frequently Asked Questions - Understanding the Sources of Variability
This section addresses the foundational knowledge required to appreciate the multifaceted nature of variability in hypertension models.
Q: What are the primary sources of variability in animal models of hypertension?
A: Variability in hypertension research can be broadly categorized into three main sources:
-
Intrinsic Factors: These are variables inherent to the animal itself. They include the genetic background of the strain (e.g., Spontaneously Hypertensive Rat vs. Wistar-Kyoto), substrain differences due to genetic drift, age, and sex.[1][2] For instance, even within the widely used SHR and WKY strains, significant genetic divergence has been observed between substrains from different commercial vendors, which can lead to inconsistent findings.[3]
-
Extrinsic Factors: These are external variables related to the animal's environment and husbandry. Key factors include housing conditions (cage density, enrichment), ambient temperature, the light-dark cycle, noise levels, and diet, particularly sodium content.[4][5][6] Rodents, for example, are often housed at temperatures between 22-26°C, which is below their thermoneutral zone, subjecting them to chronic cold stress that can alter cardiovascular parameters.[7] For every 1°C drop below 30°C, the mean arterial pressure in an adult mouse can increase by approximately 2 mm Hg.[7]
-
Procedural Factors: These variables are introduced by the experimental procedures themselves. This is a major source of variability and includes the method of blood pressure measurement (e.g., invasive telemetry vs. non-invasive tail-cuff), the skill and consistency of the technician, animal handling techniques, restraint-induced stress, and the choice of anesthetic agents.[8][9]
Q: How does the choice of a specific hypertension model contribute to experimental variability?
A: The model you choose fundamentally dictates the underlying pathophysiology and, therefore, the expected outcomes and sources of variability. Animal models are often developed to mimic specific aspects of human hypertension.[10]
-
Genetic Models: Strains like the Spontaneously Hypertensive Rat (SHR) are models for essential hypertension, where high blood pressure develops without external induction.[10][11] The variability here is often linked to the polygenic nature of the trait and potential genetic drift over generations.[1]
-
Induced Models: These models rely on surgical or pharmacological intervention.
-
Renovascular Models (e.g., 2-Kidney, 1-Clip): These mimic hypertension caused by renal artery stenosis and are heavily dependent on the Renin-Angiotensin-Aldosterone System (RAAS).[6][10] Variability can arise from surgical inconsistencies.
-
Pharmacological/Dietary Models (e.g., DOCA-salt, Angiotensin II infusion, Dahl Salt-Sensitive rats): These models are used to study specific pathways.[4][12] For example, the Angiotensin II infusion model can produce two distinct phenotypes of hypertensive heart disease depending on the dose used, highlighting how procedural choices create different biological responses.[13] Variability in these models is highly sensitive to the dose, duration of administration, and diet (especially salt content).[10][14]
-
Because different models involve distinct pathways, a potential antihypertensive drug may show varied efficacy depending on the model used.[12]
Q: What is genetic drift, and how can it impact my long-term studies using inbred strains like the SHR?
A: Genetic drift refers to random fluctuations in the frequency of gene variants (alleles) in a population over time. In inbred animal colonies, particularly those maintained by different vendors or in isolated research institutions, this can lead to the emergence of genetically distinct substrains.[2] While the primary hypertensive trait may remain, other modifying genes can change, leading to different secondary phenotypes, responses to treatment, or baseline blood pressure values.[15] The Wistar-Kyoto (WKY) rat, the intended normotensive control for the SHR, is particularly known for substantial genetic and behavioral differences among substrains, which can confound comparisons if not carefully considered.[2][3] It is crucial to source animals from the same vendor for the duration of a study and to report the specific substrain and source in publications.
Section 2: Troubleshooting Guide - Inconsistent Blood Pressure Measurements
This guide provides direct answers to common problems encountered during the critical procedure of blood pressure measurement.
Part A: Non-Invasive Methods (Tail-Cuff Plethysmography)
Q: My tail-cuff blood pressure readings are highly variable between different days. What are the most likely causes?
A: High inter-session variability is almost always due to inconsistencies in procedure and the animal's physiological state. Here are the primary culprits:
-
Inadequate Habituation: The stress of restraint is a major confounder that can artificially elevate blood pressure.[9][16] Animals must be properly acclimated to the restrainer and the measurement procedure. A sudden spike in blood pressure and heart rate is common when moving an animal from its cage to a tail-cuff system.[16]
-
Thermoregulation Issues: Tail-cuff methods rely on detecting blood flow in the tail artery.[7] Rodents use their tails for heat dissipation, so if the animal is cold or stressed, vasoconstriction will reduce blood flow, making accurate measurements impossible.[17]
-
Environmental Inconsistency: Variations in room temperature, noise, time of day, or the person performing the measurement can all contribute to different stress levels and, consequently, different blood pressure readings on different days.[7][18]
Q: I'm getting inconsistent readings within the same measurement session. What should I check immediately?
A: Intra-session variability often points to technical or acute physiological issues.
-
Animal Movement: The animal must be calm and motionless. If the restrainer is too large, the animal can move, creating artifacts in the readings.[7][19]
-
Improper Cuff Fit: The occlusion and sensor cuffs must be the correct size for the animal's tail and fitted snugly but not too tightly.[19][20] A cuff that is too large or small will not provide accurate readings.
-
Incorrect Tail Temperature: This is the most critical parameter. The tail temperature must be within the optimal range of 32-35°C to ensure adequate vasodilation and blood flow.[7][17] Use a warming platform and an infrared thermometer to verify the tail temperature before starting.[19]
-
Failure to Discard Initial Readings: The first few measurements should always be discarded as they are taken while the animal is still acclimating.[8][20]
Below is a troubleshooting workflow to help diagnose inconsistent tail-cuff readings.
Caption: Troubleshooting workflow for inconsistent tail-cuff measurements.
Part B: Invasive Methods (Telemetry & Catheterization)
Q: What are the best practices for using anesthesia during invasive blood pressure measurements to minimize its impact?
A: While telemetry allows for measurements in conscious, freely moving animals, surgical implantation and some direct catheterization studies require anesthesia.[21] Anesthetics can significantly depress the cardiovascular system, so the choice of agent is critical.[22][23]
-
Choice of Anesthetic: Urethane or pentobarbitone are often recommended for acute invasive blood pressure studies in rats because they provide stable anesthesia with relatively minor effects on basal hemodynamic parameters.[22][24] In contrast, inhalant anesthetics like isoflurane can cause significant dose-dependent decreases in blood pressure.[24]
-
Maintain Body Temperature: Anesthesia disrupts thermoregulation, leading to hypothermia.[7] This can independently affect blood pressure. Always use a homeothermic blanket or warming pad to maintain the animal's core body temperature at 36-37°C during surgery and subsequent measurements.[21][22]
-
Surgical Skill: Proper surgical technique is essential to minimize tissue trauma, bleeding, and stress, all of which can confound blood pressure readings.[22]
-
Allow for Recovery: For telemetry studies, allow a sufficient post-operative recovery period (typically 7-14 days) before starting data collection to ensure the animal has returned to a normal physiological state.
Section 3: Troubleshooting Common Experimental Confounders
Q: We are observing unexpectedly high mortality in our Angiotensin II (Ang II) infusion model. What could be the cause?
A: High mortality in Ang II infusion models is a known issue and can be influenced by several factors. A meta-analysis of Ang II-infused mice found that mortality was significantly influenced by sex, genetic background, and the dose of Ang II.[25]
-
Dose and Administration: The dose of Ang II is critical. High pressor doses can induce severe hypertension, leading to aortic dissection, aneurysm, and cardiac failure.[13][25] Ensure your pump infusion rates are correct and the Ang II solution is prepared accurately.
-
Genetic Background: Different mouse and rat strains have varying susceptibility to the pathological effects of Ang II.[25]
-
Diet: A high-salt diet in combination with Ang II infusion can exacerbate hypertension and cardiac fibrosis, potentially increasing mortality.[14]
-
Underlying Health Status: Ensure animals are healthy and free of pathogens before starting the study, as underlying inflammation or disease can increase susceptibility.
Q: How do I choose the appropriate control strain for my hypertensive model?
A: The choice of control is paramount for valid data interpretation. For genetic models, the progenitor strain is the ideal control.
-
SHR Model: The Wistar-Kyoto (WKY) rat is the historical normotensive control for the SHR, as they were derived from the same outbred Wistar colony.[2][11] However, due to the significant genetic drift previously mentioned, it is critical to use a WKY substrain from the same vendor that has been shown to be a close genetic relative to your SHR substrain.[2][3]
-
Induced Models: For surgically or pharmacologically induced models, the control group should consist of animals from the same strain (e.g., Sprague-Dawley, C57BL/6) that have undergone a sham procedure (e.g., sham surgery with vehicle infusion) to account for the effects of the procedure itself.[12][14]
The diagram below illustrates the key variables that can act as confounders in hypertension research.
Caption: Key confounding variables in animal models of hypertension.
Section 4: Standardized Protocols & Data Comparison
Adherence to standardized protocols is the most effective way to reduce variability.
Protocol: Standardized Non-Invasive Blood Pressure (NIBP) Measurement
This protocol is designed to minimize stress and procedural variability.
-
Habituation Phase (Minimum 5 days, 2-3 weeks recommended):
-
For several days before any measurements are taken, bring the animals to the measurement room to acclimate to the environment.
-
Handle the animals daily.
-
Place the animals in the restrainers for increasing durations (e.g., starting at 5 minutes and increasing to 15-20 minutes) without taking any measurements.[7] Some labs report success by also placing the holders in the animals' home cages to increase familiarity.[7]
-
-
Measurement Day Protocol:
-
Step 1: Acclimation: Move the animal to the quiet, isolated measurement room and allow it to acclimate for 10-15 minutes.[8][26]
-
Step 2: Restraint & Warming: Gently place the animal in the appropriate-sized restrainer on the warming platform.[19]
-
Step 3: Temperature Verification: Cover the tail and allow it to warm for 10-15 minutes. Use an infrared thermometer to confirm the tail temperature is between 32-35°C before proceeding.[7][17][19]
-
Step 4: Cuff Placement: Securely place the appropriately sized occlusion and sensor cuffs on the tail.[20]
-
Step 5: Acclimation Cycles: Run 5-10 measurement cycles and discard these readings. This allows the animal to settle.[7]
-
Step 6: Data Collection: Record a series of 5-7 consecutive, consistent measurements (systolic values with <20% variability).[8][20]
-
Step 7: Data Analysis: Average the 5-7 accepted readings to obtain the final blood pressure value for that session.[26]
-
Data Presentation: Comparison of BP Measurement Techniques
| Feature | Tail-Cuff Plethysmography | Radiotelemetry |
| Invasiveness | Non-invasive[27] | Invasive (requires surgery)[21] |
| Stress Factor | High potential for acute restraint and heating stress[9][16] | Minimal stress post-recovery; allows measurement in freely moving animals[21] |
| Data Continuity | Provides discrete time-point measurements[28] | Provides continuous, 24-hour data, allowing for diurnal analysis[21][29] |
| Parameters | Systolic, Mean, and Diastolic BP; Heart Rate[19] | Systolic, Diastolic, Mean BP; Heart Rate; Activity; Temperature[21] |
| Throughput | High; multiple animals can be measured simultaneously[17] | Low; requires one receiver per animal |
| Cost | Relatively low initial investment[17] | High initial investment (implants, receivers, software)[12] |
| Best Use Case | High-throughput screening, studies where surgery is undesirable.[17][28] | Gold-standard for detailed hemodynamic profiling, circadian rhythm studies.[17][28] |
Table: Recommended Environmental Parameters for Standardization
| Parameter | Recommendation | Rationale |
| Ambient Temperature | 30-32°C (for mice)[7] | This is within the thermoneutral zone, preventing cold stress which elevates blood pressure.[7][17] |
| Light/Dark Cycle | 12:12 or 14:10, consistent | Maintains normal circadian rhythms which influence blood pressure.[29] |
| Noise Level | Minimize loud, sudden noises | Auditory stress can acutely increase blood pressure via sympathetic activation.[10] |
| Handling | Minimal, consistent, and gentle | Reduces handling-induced stress and anxiety.[9] |
| Technician | Same individual performs measurements[8][26] | Reduces variability associated with different handling techniques.[20] |
By implementing these standardized procedures and being vigilant about the potential sources of variability, you can significantly enhance the quality, reliability, and translational value of your hypertension research.
References
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Laguens, R., et al. (2014). Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. BioMed Research International. [Link]
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Ryan, M. J., et al. (2019). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension. [Link]
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Kurtz, T. W., et al. (2018). Tail-cuff versus radiotelemetry to measure blood pressure in mice and rats. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
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Vainio, L., et al. (2023). Low and High Pressor Doses of Ang II Lead to Two Distinct Phenotypes of Hypertensive Heart Disease in Mice. International Journal of Molecular Sciences. [Link]
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Kubota, Y., et al. (2006). Comparison of blood pressure measurement by tail-cuff method and telemetry method using identical rat. ResearchGate. [Link]
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Saikia, U., & B. K. Mahanta. (2018). Identification of Confounding Factors Related to Hypertension among Women in the Reproductive age Groups. ResearchGate. [Link]
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Zeiler, M., et al. (2017). Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters. Frontiers in Neuroscience. [Link]
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Daugherty, A., et al. (2015). Incidence, severity, mortality, and confounding factors for dissecting AAA detection in angiotensin II-infused mice: a meta-analysis. Cardiovascular Research. [Link]
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Fraser, T. B., et al. (2001). Comparison of telemetric and tail-cuff blood pressure monitoring in adrenocorticotrophic hormone-treated rats. Clinical and Experimental Pharmacology and Physiology. [Link]
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Lin, H., et al. (2013). Genetic architecture of Wistar-Kyoto rat and spontaneously hypertensive rat substrains from different sources. Physiological Genomics. [Link]
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Švorc, P., et al. (2025). Effect of anesthesia and measurement site on baseline blood pressure in rats (2021–2024). Open Veterinary Journal. [Link]
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Acierno, M. J., et al. (2018). ACVIM consensus statement: Guidelines for the identification, evaluation, and management of systemic hypertension in dogs and cats. ResearchGate. [Link]
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Shiota, N., et al. (2013). A novel heart failure mice model of hypertensive heart disease by angiotensin II infusion, nephrectomy, and salt loading. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
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Švorc, P., et al. (2024). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Animal Models and Experimental Medicine. [Link]
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Pinto, Y. M., et al. (2016). Animal models for the study of primary and secondary hypertension in humans (Review). Spandidos Publications. [Link]
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Wulandari, A. P., et al. (2023). How Effective is Angiotensin II in Decreasing Mortality of Vasodilatory Shock? A Systematic Review. The New Armenian Medical Journal. [Link]
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Polak, A., et al. (2018). Animal models of hypertension - revisited. Progress in Health Sciences. [Link]
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Brown, S., et al. (2007). Guidelines for the Identification, Evaluation, and Management of Systemic Hypertension in Dogs and Cats. PetTrust. [Link]
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Letson, H. L., & H. M. Dobson. (2017). Confounding variables in the design and reporting of animal study protocols. ResearchGate. [Link]
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Lin, H., et al. (2013). Genetic architecture of Wistar Kyoto rats (WKY) and Spontaneous hypertensive Rats (SHR) substrains from difference sources. ResearchGate. [Link]
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Lin, J-W., et al. (2014). Examining the Association of Olmesartan and Other Angiotensin Receptor Blockers With Overall and Cause-Specific Mortality. Hypertension. [Link]
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ACVIM. (2018). ACVIM consensus statement: Guidelines for the identification, evaluation, and management of systemic hypertension in dogs and cats. IVIS. [Link]
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Technical Support Center: Enhancing the Efficacy of Beta-Blocker Treatment In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the efficacy of your in vivo beta-blocker experiments. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common challenges, ensuring the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your in vivo beta-blocker studies. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Issue 1: High Variability in Animal Response to Beta-Blocker Treatment
Observation: You observe significant variation in physiological responses (e.g., heart rate, blood pressure) among individual animals within the same treatment group.
Potential Causes & Troubleshooting Steps:
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to inconsistent plasma concentrations of the beta-blocker.[1][2]
-
Protocol:
-
Establish a Pharmacokinetic/Pharmacodynamic (PK/PD) Model: Conduct a pilot study to determine the PK/PD profile of your chosen beta-blocker in your specific animal model.[1][3] This involves collecting blood samples at multiple time points post-administration and measuring drug concentration.
-
Optimize Dosing Regimen: Based on the PK/PD data, adjust the dose and frequency of administration to achieve more consistent plasma levels.[1] Consider using continuous infusion methods (e.g., osmotic mini-pumps) for compounds with short half-lives.
-
Monitor Plasma Concentrations: In your main study, consider taking sparse blood samples to confirm that drug exposure is within the desired therapeutic window.
-
-
-
Genetic Polymorphisms: Variations in genes encoding for beta-adrenergic receptors or drug-metabolizing enzymes can alter drug response.
-
Protocol:
-
Strain Selection: Choose an inbred animal strain to minimize genetic variability. If using outbred stocks, be aware of the potential for greater response heterogeneity.
-
Genotyping (Optional): If you suspect a specific gene is influencing the response, you can perform genotyping to correlate genetic variations with observed phenotypes.
-
-
-
Underlying Pathophysiological Differences: The severity of the induced disease model (e.g., heart failure, hypertension) may vary between animals, impacting the efficacy of the beta-blocker.
-
Protocol:
-
Standardize Disease Induction: Ensure your method for inducing the disease is highly reproducible.
-
Baseline Characterization: Thoroughly characterize the baseline physiological parameters of each animal before initiating treatment. This allows for the normalization of data and can help identify outliers.
-
Stratification: If significant baseline variation exists, consider stratifying animals into subgroups to reduce variability within each group.
-
-
Issue 2: Lack of Expected Therapeutic Effect
Observation: The beta-blocker fails to produce the anticipated physiological changes (e.g., no significant reduction in heart rate or blood pressure).
Potential Causes & Troubleshooting Steps:
-
Inadequate Dosage or Bioavailability: The administered dose may be too low to achieve therapeutic concentrations at the target site.
-
Protocol:
-
Dose-Response Study: Perform a dose-response study to determine the optimal dose that elicits the desired effect without causing significant toxicity.[4]
-
Verify Drug Formulation and Administration: Ensure the beta-blocker is properly dissolved and the administration technique (e.g., oral gavage, intravenous injection) is performed correctly. For oral administration, consider the impact of the vehicle on absorption.
-
-
-
Receptor Desensitization or Downregulation: Chronic stimulation of beta-adrenergic receptors can lead to their desensitization and a reduced response to antagonists.[5]
-
Protocol:
-
Assess Receptor Density and Function: In a subset of animals, you can measure beta-adrenergic receptor density and signaling activity in the target tissue (e.g., heart) using techniques like radioligand binding assays or Western blotting for downstream signaling proteins.
-
Consider "Drug Holidays": In long-term studies, intermittent dosing schedules may help to mitigate receptor downregulation.
-
-
-
Compensatory Physiological Mechanisms: The body may activate compensatory pathways that counteract the effects of the beta-blocker. For instance, acute beta-blockade can trigger a reflex increase in systemic vascular resistance.[6]
-
Protocol:
-
Measure Compensatory Responses: Monitor parameters that may indicate compensatory mechanisms, such as plasma renin activity or levels of other vasoconstrictors.
-
Combination Therapy: Consider combining the beta-blocker with another agent that targets a different pathway to achieve a synergistic effect. For example, co-administration with a diuretic is common in hypertension treatment.[6]
-
-
Issue 3: Off-Target Effects and Adverse Events
Observation: Animals exhibit unexpected side effects not directly related to beta-adrenergic blockade, such as bronchoconstriction, metabolic disturbances, or central nervous system effects.[6][7]
Potential Causes & Troubleshooting Steps:
-
Lack of Receptor Selectivity: Non-selective beta-blockers will also block beta-2 adrenergic receptors, which can lead to bronchoconstriction (especially in models of asthma) and metabolic changes.[6][7]
-
Protocol:
-
Choose a More Selective Beta-Blocker: If off-target effects are a concern, switch to a beta-1 selective antagonist (e.g., metoprolol, bisoprolol).[8]
-
Careful Model Selection: Avoid using non-selective beta-blockers in animal models with pre-existing respiratory conditions.
-
-
-
Intrinsic Sympathomimetic Activity (ISA): Some beta-blockers are partial agonists, meaning they can weakly activate the receptor in the absence of the natural ligand.[4] This can lead to unexpected physiological responses.
-
Protocol:
-
Review Drug Properties: Select a beta-blocker without ISA if a pure antagonist effect is desired.
-
In Vitro Characterization: If using a novel compound, characterize its activity in cell-based assays to determine if it possesses ISA.[4]
-
-
-
Drug-Drug Interactions: Co-administration of other drugs may alter the metabolism or effects of the beta-blocker. For example, NSAIDs can interfere with the blood pressure-lowering effects of beta-blockers.[5]
-
Protocol:
-
Thorough Literature Review: Investigate potential interactions between the beta-blocker and any other compounds being administered.
-
Staggered Dosing: If possible, administer drugs at different times to minimize the potential for interactions.
-
-
Section 2: Frequently Asked Questions (FAQs)
Experimental Design & Protocol Optimization
Q1: How do I select the most appropriate animal model for my beta-blocker study?
A1: The choice of animal model is critical and should be guided by your research question.[9][10] Consider the following:
-
Physiological Relevance: Does the animal model accurately recapitulate the human disease or condition you are studying?
-
Species-Specific Differences: Be aware of differences in beta-adrenergic receptor distribution and pharmacology between species. For example, the ratio of beta-1 to beta-2 receptors in the heart can vary.
-
Previous Literature: Review published studies that have used beta-blockers in various animal models to inform your decision.[9]
Q2: What is the best way to determine the starting dose for my in vivo experiments?
A2: A thorough literature review is the best starting point. Look for studies that have used the same beta-blocker in a similar animal model. If data is unavailable, you can use allometric scaling from doses used in other species, but this should always be followed by a dose-finding study in your specific model.
Q3: Should I use a selective or non-selective beta-blocker?
A3: This depends on your experimental goals.
-
Selective beta-1 blockers (e.g., metoprolol, atenolol) are preferred when you want to specifically target the heart and minimize effects on the lungs and peripheral vasculature.[8]
-
Non-selective beta-blockers (e.g., propranolol) block both beta-1 and beta-2 receptors and may be useful for studying the combined effects of blocking both receptor subtypes.[8]
-
Third-generation beta-blockers (e.g., carvedilol, nebivolol) have additional vasodilating properties that may be beneficial in certain cardiovascular conditions.
Data Interpretation & Analysis
Q4: My beta-blocker is causing an initial increase in blood pressure. Is this normal?
A4: Yes, an initial, transient increase in blood pressure can occur with acute beta-blocker administration. This is due to a compensatory reflex vasoconstriction mediated by alpha-adrenergic receptors.[6] Chronic treatment typically leads to a sustained decrease in blood pressure.[6]
Q5: How can I differentiate between the direct cardiac effects of a beta-blocker and its effects on the vasculature?
A5: This requires a multi-faceted approach:
-
Hemodynamic Monitoring: Use techniques that can simultaneously measure cardiac output, heart rate, and systemic vascular resistance.
-
Selective Agonists and Antagonists: Use selective beta-1 and beta-2 agonists and antagonists to probe the specific receptor subtypes involved in the observed responses.
-
Isolated Organ Preparations: Ex vivo experiments on isolated hearts or blood vessels can help to dissect the direct effects of the drug on these tissues.
Q6: What are the key signaling pathways I should investigate to understand the mechanism of action of my beta-blocker?
A6: The canonical pathway involves the blockade of Gs-protein coupled signaling, leading to decreased adenylyl cyclase activity and reduced cyclic AMP (cAMP) levels.[6][11][12] This in turn reduces the activity of protein kinase A (PKA) and the phosphorylation of downstream targets involved in cardiac contractility and heart rate.[6][13] Some beta-blockers may also signal through alternative pathways, such as those involving G-protein coupled receptor kinases (GRKs) and beta-arrestins.[14]
Section 3: Visualizations & Data Tables
Signaling Pathway Diagram
Caption: Canonical Beta-1 Adrenergic Receptor Signaling Pathway and Site of Beta-Blocker Action.
Experimental Workflow Diagram
Caption: Troubleshooting Workflow for High Variability in In Vivo Beta-Blocker Response.
Table 1: Properties of Common Beta-Blockers Used in Preclinical Research
| Beta-Blocker | Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Membrane Stabilizing Activity | Common In Vivo Applications |
| Propranolol | Non-selective (β1/β2) | No | Yes | Hypertension, Arrhythmias, Anxiety models |
| Metoprolol | β1-selective | No | Weak | Myocardial Infarction, Heart Failure, Hypertension |
| Atenolol | β1-selective | No | No | Hypertension, Angina |
| Carvedilol | Non-selective (β1/β2) with α1-blocking activity | No | Yes | Heart Failure, Hypertension |
| Nebivolol | β1-selective with nitric oxide-potentiating effects | No | No | Hypertension, Heart Failure |
| Pindolol | Non-selective (β1/β2) | Yes | Weak | Hypertension |
References
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CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]
- Al-Kuraishy, H. M., Al-Gareeb, A. I., & Hussien, N. R. (2019). Beta-blockers: Historical Perspective and Mechanisms of Action. Journal of Cardiovascular Disease Research, 10(4), 159-165.
- Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. FASEB journal, 25(11), 3956–3968.
- Fonseca, V. A. (2010). Evolving Mechanisms of Action of Beta Blockers: Focus on Nebivolol. Journal of the American Society of Hypertension, 4(4), 153-163.
- Wang, J., & Zhou, S. (2020). The progress and controversial of the use of beta blockers in patients with heart failure with a preserved ejection fraction. Journal of Thoracic Disease, 12(10), 6135–6143.
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Ninja Nerd. (2020, April 14). Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]
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- Bellinger, D. L., Lorton, D., Lubahn, C., & Felten, D. L. (2009). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Neuroimmune Pharmacology, 4(3), 281–293.
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- Blue, R. (2007). Challenges of beta blocker therapy in chronic heart failure: the story continues. The Journal of cardiovascular nursing, 22(1), 21–26.
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- Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction.
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The Thoughtful Bioresearcher. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]
- Tucker, W. D., Sankar, P., & Theetha Kariyanna, P. (2023). Beta 1 Receptors. In StatPearls.
- Sun, Z., & Almutairi, B. (2013). Beta-blocker administration protocol for prospectively ECG-triggered coronary CT angiography. World journal of radiology, 5(12), 461–466.
- Prisant, L. M. (2008). Challenges of Beta Blockers in Heart Failure Management.
- Charles River. (2024, October 17).
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- Lin, C. F., Chen, P. K., & Su, C. Y. (2006). Trends in off-label β-blocker use: A secondary data analysis.
- Mount Sinai Health System. (2025, August 30). Beta Blockers, the Standard Treatment After a Heart Attack, May Offer No Benefit for Heart Attack Patients and Women Can Have Worse Outcomes.
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Radcliffe Cardiology. (2025, November 13). AHA 25: Beta-Blocker Therapy Post MI in Patients with Preserved LVEF [Video]. YouTube. [Link]
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The Jackson Laboratory. (2022, January 28). Webinar: Designing Your In Vivo Studies [Video]. YouTube. [Link]
- Lohse, M. J. (2007). Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs.
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- Karolinska Institutet. (2024, March 9).
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Technical Support Center: Overcoming Poor Oral Bioavailability of Celiprolol in Research Models
This guide is designed for researchers, scientists, and drug development professionals investigating the pharmacokinetics of celiprolol. It provides in-depth troubleshooting for common experimental challenges and offers strategies to overcome its inherently poor and variable oral bioavailability.
PART 1: Understanding the Core Challenge: The Celiprolol Bioavailability Puzzle
Celiprolol, a cardioselective beta-blocker, presents a significant formulation challenge due to its low and highly variable oral bioavailability, which can range from 30% to 70%.[1][2] This variability complicates the establishment of reliable dose-response relationships in both preclinical and clinical settings.[2] A thorough understanding of the underlying mechanisms is crucial for designing effective research and development strategies.
Q: What are the primary factors contributing to celiprolol's poor oral bioavailability?
A: Celiprolol's absorption issues are multifactorial, stemming from its physicochemical properties and interactions with intestinal transporters:
-
BCS Class III Properties: Celiprolol is categorized as a Biopharmaceutics Classification System (BCS) Class III drug, which is characterized by high solubility but low permeability.[3][4] While it readily dissolves in the gastrointestinal fluid, its ability to pass through the lipid-rich membranes of intestinal cells is inherently limited.[3]
-
P-glycoprotein (P-gp) Efflux: Celiprolol is a known substrate of the P-glycoprotein (P-gp) efflux pump.[2][5] This transporter, encoded by the ABCB1 gene and abundant in the intestinal epithelium, actively pumps absorbed celiprolol back into the gut lumen, significantly reducing its net absorption.[2][6] The dose-dependent nature of celiprolol's bioavailability suggests a saturable efflux process.[2]
-
Role of Influx Transporters: In addition to efflux, influx transporters like Organic Anion Transporting Polypeptide 1A2 (OATP1A2) are also involved in celiprolol's pharmacokinetics, adding another layer of complexity to its absorption profile.[2][5]
PART 2: Troubleshooting Experimental Models for Celiprolol Bioavailability Studies
This section provides a question-and-answer formatted guide to address common issues encountered when assessing celiprolol's bioavailability in various research models.
In Vitro Permeability Assays (e.g., PAMPA, Caco-2)
Q1: My Parallel Artificial Membrane Permeability Assay (PAMPA) results for celiprolol suggest high permeability, which contradicts its known poor bioavailability. What's wrong?
A1: This is a classic limitation of the PAMPA model. PAMPA is a non-cell-based assay that only evaluates passive permeability across an artificial lipid membrane.[7][8] It lacks the biological transporters, such as P-gp, that are critical to celiprolol's absorption challenges.[9] Therefore, PAMPA will overestimate the permeability of P-gp substrates by failing to account for active efflux.
Troubleshooting Steps:
-
Acknowledge Model Limitations: Recognize that PAMPA is not a suitable standalone model for predicting the in vivo permeability of drugs subject to active transport.[7]
-
Utilize Cell-Based Assays: The Caco-2 cell model, which expresses P-gp and other relevant transporters, is more appropriate for evaluating celiprolol's permeability.[7][9] A significantly lower permeability in a Caco-2 assay compared to PAMPA would confirm the involvement of efflux mechanisms.
Q2: I'm observing high variability and poor recovery in my Caco-2 cell permeability assays with celiprolol. How can I improve the reliability of my results?
A2: Variability in Caco-2 assays is a common challenge that can often be traced back to several factors:
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is paramount for reproducible results.
-
Protocol: Ensure cells are cultured for a sufficient duration (typically around 21 days) to allow for differentiation and the formation of tight junctions.[][11] The integrity of the monolayer should be verified before and after each experiment by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values below an established threshold (e.g., 200 Ω·cm²) should not be used.[12]
-
-
P-gp Expression Levels: P-gp expression can fluctuate with cell passage number.
-
Protocol: Use Caco-2 cells within a consistent and defined passage range. Periodically validate P-gp expression and function using a known P-gp substrate.
-
-
Compound Recovery Issues: Low recovery of the test compound can indicate problems with solubility, non-specific binding to the assay plates, or cellular accumulation.[13]
-
Protocol: Ensure celiprolol remains fully dissolved in the assay buffer. Using low-binding plates can help mitigate non-specific adsorption.[11]
-
Experimental Workflow for a Validated Caco-2 Permeability Assay
Caption: A robust workflow for Caco-2 permeability assays.
In Vivo Animal Models (e.g., Rats, Dogs)
Q3: My in vivo pharmacokinetic studies in dogs show significant inter- and intra-subject variability, including double peaks in the plasma concentration-time profiles. What could be the cause?
A3: The variability observed in vivo is often more pronounced than in in vitro models due to complex physiological factors. For celiprolol, a key factor is gastrointestinal motility.[14][15]
-
Gastric Emptying: The rate and extent of celiprolol absorption are significantly affected by gastric emptying.[14][15] Studies in dogs have shown a strong correlation between the gastric cycle and the time to reach peak plasma concentration.[14][15]
-
Double Peaks: The occurrence of double peaks in the plasma profile is often linked to discontinuous gastric emptying. A portion of the drug may be absorbed initially, while the remainder is held in the stomach until the next phase of gastric activity, leading to a second absorption peak.[14][15]
-
Food Effects: Co-administration of celiprolol with food can significantly impact its bioavailability.[16]
Troubleshooting Steps:
-
Standardize Fasting: Implement a consistent fasting period for all animals before dosing to minimize variability in gastric motility.
-
Controlled Administration: If feasible, administer the drug during a specific phase of the gastric cycle, which can be monitored using techniques like manometry.[14]
Q4: How can I definitively demonstrate that P-gp-mediated efflux is a primary reason for celiprolol's low bioavailability in my animal model?
A4: A co-administration study with a potent and selective P-gp inhibitor is the most direct way to investigate the role of P-gp in vivo.[17]
Step-by-Step Protocol for a P-gp Inhibition Study:
-
Animal Grouping: Divide the animals into a control group (receiving celiprolol alone) and a test group (receiving a P-gp inhibitor, such as verapamil or cyclosporin A, prior to celiprolol administration).[17]
-
Dosing: Administer the P-gp inhibitor, followed by the oral dose of celiprolol.
-
Pharmacokinetic Sampling: Collect blood samples at regular intervals over a 24-hour period.
-
Bioanalysis: Determine the plasma concentrations of celiprolol using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Compare the pharmacokinetic parameters (AUC, Cmax) between the control and test groups.
Expected Outcome: A significant increase in the area under the curve (AUC) and maximum plasma concentration (Cmax) of celiprolol in the presence of the P-gp inhibitor would provide strong evidence of P-gp's role in limiting its oral absorption.[18]
Illustrative Data from a P-gp Inhibition Study
| Pharmacokinetic Parameter | Celiprolol Alone (Control) | Celiprolol + P-gp Inhibitor |
| AUC (ng*h/mL) | Lower | Significantly Higher |
| Cmax (ng/mL) | Lower | Significantly Higher |
PART 3: Formulation Strategies and Solutions to Enhance Celiprolol Bioavailability
Addressing the challenges of low permeability and P-gp efflux requires innovative formulation approaches.
Q5: What are some promising formulation strategies to improve the oral bioavailability of a BCS Class III drug like celiprolol?
A5: The primary goal is to enhance permeability across the intestinal epithelium. Several strategies can be employed:
-
Nanoformulations: Encapsulating celiprolol into nanocarriers, such as liposomes or nanoparticles, can improve its absorption profile.[3][19][20]
-
Permeation Enhancers: These excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.[3][19][21]
-
Hydrophobic Ion Pairing: This technique involves complexing the hydrophilic celiprolol with a lipophilic counter-ion to create a more membrane-permeable entity, which can then be incorporated into lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[22]
Logical Flow for Overcoming Poor Bioavailability
Caption: A logical approach to addressing celiprolol's bioavailability challenges.
References
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In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available at: [Link]
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Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. Available at: [Link]
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Current and evolving approaches for improving the oral permeability of BCS Class III or analogous molecules. PubMed. Available at: [Link]
-
Current and evolving approaches for improving the oral permeability of BCS Class III or analogous molecules. ResearchGate. Available at: [Link]
-
Caco2 assay protocol. Available at: [Link]
-
Celiprolol: A Unique Selective Adrenoceptor Modulator. PMC - NIH. Available at: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
Buccal Absorption of Biopharmaceutics Classification System III Drugs: Formulation Approaches and Mechanistic Insights. MDPI. Available at: [Link]
-
New in vitro bioavailability models to avoid animal studies. University of Southern Denmark. Available at: [Link]
-
Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Juniper Publishers. Available at: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available at: [Link]
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Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. PMC - NIH. Available at: [Link]
-
Evidence for a role of P‐glycoprotein and organic anion transporting polypeptide 1A2 in celiprolol pharmacokinetics. PMC - PubMed Central. Available at: [Link]
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Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC - NIH. Available at: [Link]
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Self-emulsifying drug delivery systems: A versatile approach to enhance the oral delivery of BCS class III drug via hydrophobic ion pairing. PubMed Central. Available at: [Link]
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Celiprolol | C20H33N3O4 | CID 2663. PubChem - NIH. Available at: [Link]
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A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). ResearchGate. Available at: [Link]
-
Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. Procell. Available at: [Link]
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Celiprolol double-peak occurrence and gastric motility: nonlinear mixed effects modeling of bioavailability data obtained in dogs. PubMed. Available at: [Link]
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In Vitro and in Vivo Reversal of P-Glycoprotein-mediated Multidrug Resistance by a Novel Potent Modulator, XR9576. AACR Journals. Available at: [Link]
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Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Available at: [Link]
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Evaluation of Excipient Risk in BCS Class I and III Biowaivers. PMC - NIH. Available at: [Link]
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A Systematic Review and Classification of the Effects of P-glycoprotein Inhibitors and Inducers in Humans, Using Digoxin, Fexofenadine, and Dabigatran as Probe Drugs. PubMed Central. Available at: [Link]
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P-glycoprotein Inhibition for Optimal Drug Delivery. PMC - PubMed Central - NIH. Available at: [Link]
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7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. Available at: [Link]
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In vivo non-linear intestinal permeability of celiprolol and propranolol in conscious dogs. European Journal of Pharmaceutical Sciences. Available at: [Link]
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Evidence for a role of P-glycoprotein and organic anion transporting polypeptide 1A2 in celiprolol pharmacokinetics. PubMed. Available at: [Link]
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Celiprolol – Knowledge and References. Taylor & Francis. Available at: [Link]
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A New in Vivo Method to Study P-Glycoprotein Transport in Tumors and the Blood-Brain Barrier. AACR Journals. Available at: [Link]
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Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]
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Pharmacogenomics of celiprolol – evidence for a role of P‐glycoprotein and organic anion transporting polypeptide 1A2 in celiprolol pharmacokinetics. ResearchGate. Available at: [Link]
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Caco-2 Permeability Assay. Evotec. Available at: [Link]
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Characterization of beta-adrenoceptor antagonists as substrates and inhibitors of the drug transporter P-glycoprotein. PubMed. Available at: [Link]
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Celiprolol Hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. Available at: [Link]
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Minimizing off-target effects of (R)-(+)-Celiprolol Hydrochloride in experiments
A-Z Guide for Researchers on Minimizing Off-Target Effects
Welcome to the technical support guide for (R)-(+)-Celiprolol Hydrochloride. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of great science. Celiprolol, with its unique pharmacological profile, is a powerful tool, but its nuanced activities require careful experimental design to isolate on-target effects. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the specific on-target mechanism of (R)-(+)-Celiprolol that I should be trying to isolate?
A: this compound possesses a distinct dual mechanism of action that differentiates it from many other beta-blockers.[1][2] Its primary, "on-target" activity is a combination of:
-
Selective β1-adrenergic receptor (β1AR) antagonism: In tissues like the heart, celiprolol blocks β1ARs. These receptors classically couple to the Gs protein pathway. Antagonism by celiprolol prevents endogenous catecholamines (like norepinephrine) from binding, leading to a reduction in adenylyl cyclase activity, decreased cyclic AMP (cAMP) production, and consequently, a blunted downstream signaling cascade that would normally increase heart rate and contractility.[1][3][4]
-
Partial β2-adrenergic receptor (β2AR) agonism: In tissues such as bronchial and vascular smooth muscle, celiprolol acts as a partial agonist at β2ARs.[5][6] This stimulates the Gs-protein pathway, leading to an increase in cAMP, activation of Protein Kinase A (PKA), and subsequent smooth muscle relaxation.[7][8][9] This activity is responsible for its mild vasodilatory and bronchodilatory properties, which is atypical for a beta-blocker.[10]
Your primary goal in most experimental systems is to delineate the effects stemming from one or both of these specific interactions, while ensuring your results are not confounded by other, unintended molecular interactions.
Figure 1. Dual on-target signaling pathways of Celiprolol.
Q2: I'm observing effects at high concentrations that don't fit the β1/β2 profile. What are the known off-target activities of Celiprolol?
A: This is a critical observation. Off-target effects are a common source of confounding data, especially at higher concentrations where the compound may interact with lower-affinity binding sites.[11] While Celiprolol is considered relatively selective, some off-target activities have been reported:
-
Weak α2-adrenergic receptor antagonism: Celiprolol has been noted to have a mild α2-antagonist action.[5][12] This could potentially interfere with signaling pathways that regulate neurotransmitter release or vascular tone through mechanisms independent of β-receptors.
-
Nitric Oxide (NO) Production: Some studies suggest that Celiprolol can stimulate endothelial nitric oxide production, contributing to its vasodilatory effects.[1] This is mechanistically distinct from its β2-agonism and could confound studies on vascular tissue if not properly controlled for.
-
"Kinome" Interactions: Like many small molecules, at high enough concentrations, Celiprolol could theoretically interact with various protein kinases.[13] Such interactions could lead to unexpected phosphorylation events and activation or inhibition of unrelated signaling pathways.
It is crucial to determine the concentration-response relationship in your specific model system. Effects observed only at concentrations significantly above the known potency for β1AR/β2AR should be considered potentially off-target and investigated further.
Q3: How should I design my dose-response experiments to distinguish on-target from off-target effects?
A: A well-designed dose-response experiment is your most powerful tool for ensuring you are observing a specific, on-target effect.[14][15] Simply testing one "active" concentration is insufficient.
Core Principles for Robust Dose-Response Studies:
| Parameter | Best Practice | Rationale & Causality |
| Concentration Range | Span at least 5-6 log units, centered around the expected EC50/IC50. | An on-target effect should yield a sigmoidal curve with a clear plateau. Off-target effects often appear only at the highest concentrations, causing a "second wave" or a shallow, non-saturating curve. |
| Number of Points | Use a minimum of 8-10 concentrations. | This provides sufficient data points to accurately fit a curve and determine parameters like EC50, Hill slope, and maximum effect, increasing statistical confidence.[15] |
| Vehicle Control | Every experiment must include a vehicle-only control (e.g., DMSO, saline). | This establishes the baseline response of your system and ensures the solvent itself is not causing an effect. |
| Positive Control | Use a well-characterized, potent agonist/antagonist for the target receptor (e.g., Isoproterenol for βARs). | This validates that your assay system is responsive and capable of detecting the expected biological effect. A failure in the positive control points to a problem with the assay itself, not your test compound.[16] |
| Curve Fitting | Use a non-linear regression model (e.g., four-parameter logistic equation). | This provides a quantitative measure of potency (EC50/IC50). An on-target effect should have a potency consistent with published binding affinities for Celiprolol at β1AR or β2AR. |
Troubleshooting Insight: If your dose-response curve has a Hill slope significantly different from 1.0, or if it does not reach a clear maximum plateau, it could indicate multiple binding sites or off-target interactions are occurring.
Q4: My results are ambiguous. What orthogonal assays can I use to confirm that Celiprolol's effect is truly β-receptor mediated?
Experimental Workflow for Orthogonal Validation:
Figure 2. Workflow for validating on-target effects.
Step-by-Step Methodologies:
-
Pharmacological Blockade (The "Must-Do" Experiment):
-
Principle: If Celiprolol's effect is due to β1AR antagonism, pre-treating your system with a potent β1AR agonist (like Isoproterenol) should compete with and reverse the effect. Conversely, if the effect is due to β2AR agonism, pre-treating with a potent and selective β2AR antagonist (like ICI-118,551) should block it.
-
Protocol:
-
Prepare cells/tissue as standard.
-
Add the selective antagonist (e.g., ICI-118,551) at a concentration ~10-100 fold its Ki and incubate for 30-60 minutes.
-
Add your dose-response curve of Celiprolol in the continued presence of the antagonist.
-
Expected Result: A rightward shift in the Celiprolol dose-response curve, or complete blockade of the effect, strongly indicates the effect is mediated by that specific receptor.
-
-
-
Genetic Knockdown/Knockout:
-
Principle: If the target receptor is not present, the drug should have no effect.
-
Method: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the β1AR or β2AR in your cell model.
-
Expected Result: The cellular response to Celiprolol should be significantly attenuated or completely abolished in the knockdown/knockout cells compared to a non-targeting control.
-
-
Downstream Pathway Modulation:
-
Principle: If Celiprolol's effect is mediated by changes in cAMP, you can bypass the receptor and directly modulate the downstream pathway.
-
Method: Use a direct adenylyl cyclase activator like Forskolin to raise cAMP levels.
-
Expected Result: If Celiprolol's effect is due to β2AR agonism (increasing cAMP), Forskolin should mimic the effect. If the effect is due to β1AR antagonism (decreasing agonist-stimulated cAMP), Celiprolol should be able to blunt the effect of Forskolin.
-
Q5: Can you provide a generalized protocol for a counterscreening assay to check for off-target binding?
A: Absolutely. A competitive binding assay is a direct way to assess if Celiprolol interacts with other receptors you suspect might be causing off-target effects (e.g., α2-adrenergic receptors). This protocol uses a radioligand but can be adapted for fluorescent ligands.
Protocol: Radioligand Competition Binding Assay
Objective: To determine if Celiprolol can displace a known, high-affinity radioligand from a suspected off-target receptor.
Materials:
-
Cell membranes or tissue homogenate expressing the receptor of interest (e.g., α2AR).
-
Radioligand specific for the receptor (e.g., [3H]-Rauwolscine for α2ARs).
-
Non-labeled ("cold") competitor, a known potent ligand for the receptor (e.g., Yohimbine for α2ARs) to define non-specific binding.
-
This compound stock solution.
-
Assay Buffer (e.g., Tris-HCl with MgCl2).
-
Scintillation fluid and vials.
-
Glass fiber filters and a cell harvester.
Procedure:
-
Preparation: Prepare serial dilutions of Celiprolol and the "cold" competitor (Yohimbine) in assay buffer. The concentration range for Celiprolol should be wide (e.g., 1 nM to 100 µM).
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-Specific Binding (NSB): Add the "cold" competitor (at a high concentration, e.g., 10 µM Yohimbine), radioligand, and cell membranes.
-
Competition: Add a concentration from your Celiprolol serial dilution, radioligand, and cell membranes.
-
-
Incubation: Incubate all tubes/plates at a defined temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the % specific binding against the log concentration of Celiprolol.
-
Use non-linear regression to fit the data and calculate the IC50, which can be converted to an inhibition constant (Ki).
-
Interpretation: If Celiprolol produces a dose-dependent displacement of the radioligand, it indicates direct binding to the off-target receptor. The resulting Ki value will tell you the affinity of this interaction. A high Ki value (micromolar range or higher) suggests a weak, likely non-physiological interaction, whereas a low Ki (nanomolar range) would be a significant concern.
References
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Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Rochais, F. et al. (2007). β1-adrenergic receptor antagonists signal via PDE4 translocation. EMBO reports. [Link]
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What are β2-adrenergic receptor agonists and how do they work?. Patsnap Synapse. [Link]
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Ma, L. & Huang, J. (2002). Novel beta2-adrenergic receptor signaling pathways. PubMed. [Link]
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E-V, S. et al. (2020). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. Proceedings of the National Academy of Sciences. [Link]
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Beta2-adrenergic agonist. Wikipedia. [Link]
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Mechanism of action of Beta 2 agonist. YouTube. [Link]
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Celiprolol. PubChem. [Link]
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What is the mechanism of Celiprolol Hydrochloride?. Patsnap Synapse. [Link]
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Pharmacology of Celiprolol Hydrochloride (Celectol) Selectol ; Pharmacokinetics, Mechanism of Action. YouTube. [Link]
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]
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Designing Pharmacology Studies: A Blueprint for Drug Development Success. EMMA International. [Link]
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Li, Z. et al. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
Lymperopoulos, A. et al. (2007). Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs. Journal of Clinical Investigation. [Link]
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What is Celiprolol Hydrochloride used for?. Patsnap Synapse. [Link]
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Celiprolol : Indications, Uses, Dosage, Drugs Interactions, Side effects. Medical Dialogues. [Link]
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E, B. et al. (2012). β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons. Journal of Neurochemistry. [Link]
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Lohse, M. J. et al. (2003). What Is the Role of β-Adrenergic Signaling in Heart Failure?. Circulation Research. [Link]
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Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures. Assay Genie. [Link]
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G, K. et al. (2019). A bead-based GPCR phosphorylation immunoassay for high-throughput ligand profiling and GRK inhibitor screening. Communications Biology. [Link]
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Off-Target Effects Analysis. Creative Diagnostics. [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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Amporndanai, A. et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications. [Link]
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Troubleshooting and optimizing lab experiments. YouTube. [Link]
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What are the side effects of Celiprolol Hydrochloride?. Patsnap Synapse. [Link]
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Pain, E. (2014). Teaching troubleshooting skills to graduate students. eLife. [Link]
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How to troubleshoot experiments. Chemistry World. [Link]
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Screening for GPCR Ligands Using Surface Plasmon Resonance. Semantic Scholar. [Link]
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D, D. et al. (2019). Celiprolol: A Unique Selective Adrenoceptor Modulator. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy. [Link]
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Paul, D. et al. (2021). Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
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M, A. et al. (2016). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Molecular Pharmacology. [Link]
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In Vitro Pharmacology. QIMA Life Sciences. [Link]
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FDA Denies NDA for Celiprolol. HCPLive. [Link]
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Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]
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G, V. et al. (2022). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. [Link]
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Choosing the right experimental design. YouTube. [Link]
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Bakheit, A. H. et al. (1991). A risk-benefit assessment of celiprolol in the treatment of cardiovascular disease. Drug Safety. [Link]
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L, B. et al. (2014). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology. [Link]
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Sirgo, M. A. et al. (1991). Clinical safety and efficacy of celiprolol. Journal of Cardiovascular Pharmacology. [Link]
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Celiprolol Aqueous Solution Stability: A Technical Guide for Researchers
Welcome to the technical support center for celiprolol. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability challenges associated with celiprolol in aqueous solutions. The goal is to equip you with the knowledge to mitigate degradation, ensure the integrity of your experiments, and produce reliable, reproducible data. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Fundamental Stability Profile of Celiprolol
Celiprolol hydrochloride is a hydrophilic compound that is freely soluble in water and methanol.[1][2] However, its chemical structure, which includes ester, ether, and urea functionalities, makes it susceptible to degradation in aqueous environments. Forced degradation studies, which are a standard practice in pharmaceutical development, reveal that celiprolol is primarily vulnerable to three degradation pathways: hydrolysis, photolysis, and oxidation.[3][4][5][6][7]
-
Hydrolytic Degradation: This is the most significant stability concern for celiprolol in solution. The rate and extent of hydrolysis are highly dependent on the pH of the solution.
-
Basic Conditions (High pH): Celiprolol shows maximum degradation under basic hydrolysis.[3][4][5] The ester and urea groups are particularly susceptible to base-catalyzed cleavage.
-
Acidic & Neutral Conditions (Low/Neutral pH): Degradation also occurs under acidic and neutral conditions, although typically to a lesser extent than in basic media.[3][4][5]
-
-
Photodegradation: Celiprolol is sensitive to light. Significant degradation occurs when solutions are exposed to UV or visible light.[3][4][5] The degradation pathway under photolytic stress can also be influenced by the pH of the solution, leading to different degradation products in acidic versus basic environments.[3] It is crucial to protect celiprolol solutions from light at all stages of preparation, storage, and experimentation.
-
Oxidative Degradation: The molecule is susceptible to oxidation, but generally only under severe conditions, such as exposure to a strong oxidizing agent like 30% hydrogen peroxide (H₂O₂).[3][5] It appears stable to milder oxidative challenges.[3][4][5]
-
Thermal Stability: Celiprolol is reported to be stable under thermal stress, meaning that elevated temperatures (within typical laboratory short-term handling ranges) are not a primary driver of degradation.[3][4][5] However, temperature can accelerate other degradation pathways like hydrolysis.[8][9]
The following diagram illustrates the key environmental factors that can compromise the stability of celiprolol in an aqueous solution.
Caption: Key factors influencing celiprolol degradation in solution.
Frequently Asked Questions (FAQs)
This section addresses common questions to help you proactively design robust experiments.
Q1: What is the best solvent to dissolve celiprolol hydrochloride? A1: Celiprolol hydrochloride is freely soluble in water and methanol.[1][2] For most in vitro research, high-purity water (Type I) or a biologically compatible buffer such as PBS is recommended. For a 5 mg/mL solution in PBS (pH 7.2), solubility has been confirmed.[10] Always prepare solutions fresh whenever possible.
Q2: What is the optimal pH for storing a celiprolol stock solution? A2: While a definitive study identifying a single optimal pH for maximum stability is not available, the evidence strongly indicates that basic pH should be avoided due to rapid hydrolysis.[3][4][5] Many pharmaceuticals susceptible to hydrolysis exhibit a U-shaped pH-rate profile, with maximum stability often found in the slightly acidic region of pH 3-5.[8] For storage purposes, preparing the stock in a weakly acidic buffer (e.g., pH 4.0-5.0 acetate buffer) may enhance stability. However, for experiments, you must use a buffer system that is compatible with your assay and biological model.
Q3: How should I store my celiprolol stock solutions? A3: Based on its known instabilities, all celiprolol solutions should be stored with the following precautions:
-
Temperature: Store at 2-8°C for short-term use (days). For longer-term storage (weeks to months), aliquot into single-use volumes and store at -20°C or below to minimize freeze-thaw cycles and slow hydrolytic degradation.
-
Light Protection: This is critical. Always store solutions in amber glass vials or tubes, or wrap clear containers thoroughly in aluminum foil to prevent photodegradation.[3][4]
-
Container: Use chemically inert containers, such as Type I borosilicate glass.
Q4: Can I autoclave a celiprolol solution to sterilize it? A4: No. While celiprolol is stable to dry thermal stress, the combination of high temperature and aqueous conditions during autoclaving will significantly accelerate hydrolysis.[3][4][5] To prepare a sterile solution, use sterile, pyrogen-free water or buffer and perform sterile filtration through a 0.22 µm filter (e.g., PVDF or PES membrane) into a sterile container.
Troubleshooting Guide
Encountering issues? This guide helps diagnose and solve common problems related to celiprolol instability.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected results in biological assays. | Hydrolytic Degradation: The concentration of active celiprolol has decreased since the solution was prepared due to hydrolysis, especially if the buffer pH is neutral or basic. | 1. Prepare Fresh Solutions: Make a new solution from solid material immediately before each experiment. 2. pH Control: If possible for your assay, use a buffer in the weakly acidic range (pH 4-6) to slow hydrolysis. 3. Validate Storage: If you must store solutions, validate your storage conditions by running an HPLC purity check on an aged sample against a freshly prepared one. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Photodegradation or Hydrolysis: New peaks are likely degradation products. If the solution was exposed to light, photolysis is a primary suspect.[3] If the solution is old or was stored at an inappropriate pH, hydrolysis is likely. | 1. Confirm Light Protection: Ensure all solution handling, from weighing to injection, is done under subdued light and that storage containers are fully opaque (amber or foil-wrapped). 2. Analyze a Fresh Sample: Immediately prepare a new solution and analyze it to confirm the absence of the degradation peaks. 3. Run a Forced Degradation Study: To identify the source, intentionally stress the drug (e.g., expose to UV light, adjust pH to 10) to see if you can reproduce the unknown peaks (See Protocol 2). |
| Solution appears cloudy or has visible precipitate (after being clear initially). | Degradation & Low Solubility of Products: A degradation product may be less soluble than the parent celiprolol, causing it to precipitate out of solution over time. | 1. Discard the Solution: Do not use a solution that has turned cloudy. The concentration is unknown and it contains impurities. 2. Reduce Storage Time: This indicates the solution is not stable under your current storage conditions. Prepare solutions for immediate use only. |
Key Experimental Protocols
Adhering to validated protocols is essential for ensuring the quality of your research data.
Protocol 1: Preparation of a Standard Celiprolol Aqueous Stock Solution (10 mM)
This protocol details the preparation of a 10 mM stock solution (~4.16 mg/mL for celiprolol HCl, MW: 415.95 g/mol ), emphasizing best practices for stability.
Materials:
-
Celiprolol hydrochloride (≥98% purity)
-
High-purity (Type I) water or desired sterile buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Calibrated analytical balance
-
Sterile, amber borosilicate glass vial with a PTFE-lined cap
-
Sterile 0.22 µm syringe filter (PVDF or PES) and sterile syringe
-
Vortex mixer
Procedure:
-
Environment: Work under subdued ambient light. Avoid direct sunlight or bright overhead lighting.
-
Calculation: Calculate the required mass of celiprolol hydrochloride. For 10 mL of a 10 mM solution: 0.010 L * 0.010 mol/L * 415.95 g/mol = 0.0416 g = 41.6 mg.
-
Weighing: Accurately weigh the calculated amount of celiprolol HCl powder and transfer it to the amber vial.
-
Dissolution: Add approximately 80% of the final volume (e.g., 8 mL for a 10 mL final volume) of the chosen solvent/buffer to the vial. Cap securely and vortex until the solid is fully dissolved. Gentle warming (to ~30-37°C) can be used if needed, but is often unnecessary as celiprolol is freely soluble.[1][2]
-
Volume Adjustment: Once fully dissolved, add the solvent/buffer to reach the final desired volume (e.g., 10 mL). Mix thoroughly.
-
Sterilization (Optional): If a sterile solution is required, draw the solution into a sterile syringe, attach a sterile 0.22 µm filter, and dispense it into a final sterile, amber container. This is the only recommended method for sterilization.
-
Storage: Seal the vial tightly. Label with the compound name, concentration, solvent, date, and your initials. For immediate use, keep at 2-8°C. For storage longer than 48 hours, aliquot into single-use volumes and freeze at -20°C or below. ALWAYS protect from light.
Protocol 2: Workflow for a Basic Forced Degradation Study
This workflow allows you to understand the stability of celiprolol in your specific solution/buffer and validates that your analytical method (e.g., HPLC-UV) can distinguish the intact drug from its degradation products. This is known as developing a "stability-indicating method".[7][11][12][13]
Caption: Workflow for a forced degradation study of celiprolol.
Methodology Outline:
-
Preparation: Prepare a stock solution of celiprolol (e.g., 1 mg/mL).
-
Stress Application:
-
Acid: Mix an aliquot with an equal volume of 0.1 M HCl. Incubate at 60°C for a set time (e.g., 2-24 hours).
-
Base: Mix an aliquot with an equal volume of 0.01 M NaOH. Keep at room temperature. Basic hydrolysis is rapid, so monitor at shorter time points (e.g., 1, 4, 8 hours).[3]
-
Oxidation: Mix an aliquot with an equal volume of 3% H₂O₂. Keep at room temperature.[3]
-
Photolysis: Place an aliquot in a transparent container (e.g., quartz cuvette) and expose it to a photostability chamber with a combined UV/Visible light source according to ICH Q1B guidelines.[14][15] Keep a "dark control" sample wrapped in foil next to it.
-
Control: Keep one aliquot protected from light at 2-8°C.
-
-
Sample Processing: Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively. Dilute all samples to the target concentration for your HPLC assay.
-
Analysis: Analyze all samples using a validated HPLC method, typically a reverse-phase C18 column with a gradient mobile phase and UV detection.[3][13]
-
Evaluation: Compare the chromatograms. A successful stability-indicating method will show a decrease in the main celiprolol peak area and the appearance of new, well-resolved peaks corresponding to the degradation products.
References
- Sahu, A., et al. (2021). Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR techniques. Journal of Pharmaceutical and Biomedical Analysis.
- Sahu, A., et al. (2021). Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR techniques. PubMed.
- Indian Journal of Pharmaceutical Education and Research. Proposed degradation pathways of the drug under different hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research.
- Sahu, A., et al. (2021). Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR techniques. ResearchGate.
- Unknown. (2018). Development and Validation of High Performance Liquid Chromatographic Method for the Determination of Celiprolol in human plasma. International Journal of Current Research in Chemistry and Pharmaceutical Sciences.
- ChemicalBook. (2025). Celiprolol hydrochloride | 57470-78-7. ChemicalBook.
- Unknown. (2013). HPLC METHOD FOR ANALYSIS OF CELIPROLOL ENANTIOMERS IN BIOLOGICAL FLUIDS AND PHARMACEUTICAL FORMULATION USING IMMOBILIZED POLYSAC. Digest Journal of Nanomaterials and Biostructures.
- Selleck Chemicals. Celiprolol hydrochloride. Selleckchem.com.
- Unknown. (2013). (PDF) HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase and fluorescence detection. ResearchGate.
- Richards, R., & Tegg, M. (Year unknown). Celiprolol: A Unique Selective Adrenoceptor Modulator. PMC - NIH.
- Sahu, A., et al. (2018). Characterization of degradation products of celiprolol hydrochloride using hyphenated mass and NMR tools. ResearchGate.
- Sigma-Aldrich. (Year unknown). Celiprolol hydrochloride = 98 HPLC 57470-78-7. Sigma-Aldrich.
- Cayman Chemical. (Year unknown). Celiprolol (hydrochloride) (CAS 57470-78-7). Cayman Chemical.
- Unknown. (Year unknown). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Sharma, M. K., & Murugesan, M. (Year unknown). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research.
- Nia, Y., et al. (2013). Recent Developments in HPLC Analysis of β-Blockers in Biological Samples. Journal of Chromatographic Science.
- ICH. (Year unknown). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- EMA. (Year unknown). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- Dong, M. W. (Year unknown). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Daali, Y., et al. (1999). Experimental Design for Enantioselective Separation of Celiprolol by Capillary Electrophoresis Using Sulfated Beta-Cyclodextrin. PubMed.
- Unknown. (Year unknown). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. ResearchGate.
- Unknown. (2025). Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study. PubMed.
- Unknown. (2019). Stability study of Valsartan in Aqueous Solutions: Effect of different pH, Time and Temperature. ResearchGate.
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Validation & Comparative
A Comparative Analysis of (R)-(+)-Celiprolol Hydrochloride and (S)-(-)-Celiprolol: A Guide for Researchers
Celiprolol, a third-generation beta-blocker, presents a unique pharmacological profile as a selective β1-adrenoceptor antagonist with partial agonist activity at β2-adrenoceptors.[1][2] This dual mechanism of action contributes to its clinical efficacy in treating hypertension and angina pectoris, while potentially offering a more favorable side-effect profile compared to traditional beta-blockers.[2][3] However, like many pharmaceuticals, celiprolol is a chiral molecule and is clinically administered as a racemic mixture of its two enantiomers: (R)-(+)-Celiprolol and (S)-(-)-Celiprolol. For researchers and drug development professionals, understanding the distinct pharmacological contributions of each enantiomer is paramount for optimizing therapeutic strategies and developing next-generation selective adrenoceptor modulators.
This guide provides an in-depth, objective comparison of the pharmacological activities of (R)-(+)-Celiprolol and (S)-(-)-Celiprolol, supported by experimental data and detailed methodologies.
The Stereochemical Dichotomy: Unraveling the Enantioselective Activities of Celiprolol
The spatial arrangement of atoms in a chiral molecule can profoundly influence its interaction with biological targets. In the case of beta-blockers, it is a well-established principle that the (S)-(-) enantiomer typically possesses significantly greater beta-blocking activity.[4] Emerging evidence for celiprolol aligns with this general observation, indicating a clear stereoselectivity in its engagement with adrenergic receptors.
Comparative Pharmacodynamics of Celiprolol Enantiomers
A pivotal study in guinea pigs demonstrated that the (S)-(-)-isomer of celiprolol exhibits substantially higher anti-isoprenaline activity compared to the (R)-(+)-isomer and the racemic mixture.[4] This finding strongly suggests that the β-adrenoceptor antagonist properties of celiprolol are predominantly attributed to the (S)-enantiomer.
While specific binding affinity (Ki) and functional activity (pA2 for antagonism; EC50 and intrinsic activity for agonism) values for the individual enantiomers of celiprolol at β1 and β2 adrenoceptors are not extensively reported in publicly available literature, the general principle of beta-blocker stereoselectivity provides a solid framework for understanding their differential effects. The following table summarizes the expected and reported activities based on current knowledge.
| Pharmacological Parameter | (R)-(+)-Celiprolol | (S)-(-)-Celiprolol | Key Insights |
| β1-Adrenoceptor Activity | Expected to have significantly lower antagonist activity. | The primary contributor to the β1-antagonist (beta-blocking) effects of racemic celiprolol.[4] | The cardioselective, heart rate-lowering effects are mainly driven by the (S)-enantiomer. |
| β2-Adrenoceptor Activity | The specific contribution to partial agonism is not fully elucidated. | The specific contribution to partial agonism is not fully elucidated. | The vasodilatory and bronchodilatory effects of racemic celiprolol are due to its partial agonist activity at β2-receptors, though the stereoselective nature of this effect requires further investigation. |
Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows
The differential activity of celiprolol enantiomers stems from their stereospecific interactions with the β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).
Experimental Protocols for Activity Assessment
To empirically determine the distinct pharmacological profiles of (R)-(+)- and (S)-(-)-Celiprolol, a series of in vitro and in vivo experiments are essential.
1. In Vitro Radioligand Binding Assays
These assays are fundamental for quantifying the binding affinity of each enantiomer to β1 and β2-adrenoceptors.
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A Comparative Guide to (R)-(+)-Celiprolol Hydrochloride and Other Beta-Blockers for the Research Professional
This guide provides an in-depth, objective comparison of (R)-(+)-Celiprolol Hydrochloride with other prominent beta-blockers, supported by experimental data and detailed protocols. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences that distinguish this third-generation beta-blocker from its predecessors.
The Evolving Landscape of Beta-Adrenergic Antagonists
Beta-blockers have been a cornerstone of cardiovascular therapy for decades, evolving from non-selective agents to highly specific molecules with diverse pharmacological profiles. This evolution can be broadly categorized into three generations, each representing a significant advancement in targeting the beta-adrenergic system while minimizing off-target effects.
-
First-Generation (Non-selective): Agents like Propranolol block both β1 and β2 receptors. While effective in reducing cardiac workload, their lack of selectivity can lead to adverse effects such as bronchoconstriction, making them unsuitable for patients with respiratory conditions.
-
Second-Generation (β1-selective): This class, which includes Atenolol and Metoprolol, offers improved safety by preferentially targeting β1 receptors in the heart. This "cardioselectivity" reduces the risk of β2-mediated side effects.
-
Third-Generation (Vasodilatory): (R)-(+)-Celiprolol, alongside drugs like Carvedilol and Nebivolol, represents a further refinement. These agents possess additional vasodilatory properties, which contribute to their antihypertensive effects and may offer further cardiovascular benefits.[1][2][3]
This compound holds a unique position within this third generation due to its distinct mechanism of action: selective β1-adrenoreceptor antagonism coupled with partial β2-adrenoreceptor agonism.[4] This dual activity profile confers a unique set of therapeutic advantages and distinguishes it from other beta-blockers.
The Unique Pharmacological Profile of (R)-(+)-Celiprolol
(R)-(+)-Celiprolol's defining characteristic is its dual interaction with beta-adrenoceptors. It acts as a competitive antagonist at β1 receptors, primarily located in cardiac tissue, while simultaneously acting as a partial agonist at β2 receptors, which are abundant in bronchial and vascular smooth muscle.[4]
This β2 partial agonism, also known as intrinsic sympathomimetic activity (ISA), is a key differentiator. Unlike traditional beta-blockers that can cause bronchoconstriction by blocking β2 receptors, Celiprolol's agonistic activity at these receptors can lead to bronchodilation and vasodilation.[4][5] This property is thought to contribute to its favorable side-effect profile, particularly in patients with asthma or chronic obstructive pulmonary disease.[6]
Furthermore, some studies suggest that third-generation beta-blockers like Celiprolol may have additional beneficial effects, such as stimulating nitric oxide production, which contributes to their vasodilatory capacity.[4]
Comparative Analysis of Receptor Binding and Functional Activity
To objectively compare (R)-(+)-Celiprolol with other beta-blockers, we will examine key pharmacological parameters obtained from in vitro studies: receptor binding affinity (Ki) and functional antagonist potency (pA2).
Receptor Binding Affinity (Ki)
The dissociation constant (Ki) is a measure of a drug's binding affinity for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for (R)-(+)-Celiprolol and a selection of other beta-blockers at β1 and β2 adrenoceptors.
| Drug | Generation | β1 Ki (nM) | β2 Ki (nM) | β1/β2 Selectivity Ratio |
| (R)-(+)-Celiprolol | Third | ~140 | ~8300 | ~0.017 |
| Propranolol | First (Non-selective) | Varies | Varies | ~1 |
| Atenolol | Second (β1-selective) | Varies | Varies | High |
| Metoprolol | Second (β1-selective) | Varies | Varies | Moderate |
| Bisoprolol | Second (β1-selective) | Varies | Varies | High |
| Carvedilol | Third (Non-selective) | ~4-5 | Varies (low nM range) | ~1 |
| Nebivolol | Third (β1-selective) | ~0.9 | ~45 | ~0.02 |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., tissue source, radioligand used). The values presented are for comparative purposes.[7][8]
Functional Antagonist Potency (pA2)
The pA2 value is a measure of the antagonist's potency, derived from its ability to inhibit the functional response to an agonist. A higher pA2 value indicates greater potency.
| Drug | β1 pA2 (Cardiostimulation) | β2 pA2 (Vasodilation/Bronchodilation) |
| (R)-(+)-Celiprolol | 7.84 - 8.03 | 6.43 - 6.45 |
| Propranolol | High | High |
| Atenolol | High | Low |
| Metoprolol | High | Low |
Data for Celiprolol from isolated guinea pig atria and trachea.[9][10]
Signaling Pathways and Experimental Workflows
Differential Signaling of Beta-Blocker Generations
The following diagram illustrates the differential effects of first, second, and third-generation beta-blockers on the downstream signaling pathways of β1 and β2 adrenoceptors.
Caption: Signaling pathways of different beta-blocker generations.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the key steps in a radioligand binding assay to determine the Ki of a test compound.
Caption: Workflow for a radioligand binding assay.
In Vivo Comparative Studies
While in vitro assays provide valuable mechanistic insights, in vivo studies are crucial for understanding the integrated physiological effects of these drugs. A study comparing the cardiac hemodynamic effects of Celiprolol, Bisoprolol, Carvedilol, and Nebivolol in healthy volunteers provides important comparative data.
The study utilized systolic time intervals, specifically the ratio of the pre-ejection period to the left ventricular ejection time (PEP/LVET), as a measure of left ventricular performance. The results showed that Nebivolol significantly and lastingly improved left ventricular function. Celiprolol and Carvedilol produced a transient improvement, while Bisoprolol showed a negative inotropic effect.
These findings highlight the diverse in vivo effects of third-generation beta-blockers, with Nebivolol demonstrating a distinct advantage in improving left ventricular performance in this study. The transient improvement seen with Celiprolol may be attributed to its β2-agonist-mediated vasodilation.
Experimental Protocols
Protocol: Radioligand Binding Assay for β-Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and other beta-blockers for β1 and β2 adrenoceptors.
Materials:
-
Cell membranes from cells stably expressing human β1 or β2 adrenoceptors.
-
Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist).
-
Test compounds: (R)-(+)-Celiprolol HCl, Propranolol, Atenolol, Metoprolol, Carvedilol, Nebivolol.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL binding buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol), 50 µL radioligand, 100 µL membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: cAMP Functional Assay for β-Adrenoceptor Antagonism
Objective: To determine the functional antagonist potency (pA2) of this compound and other beta-blockers at β1 and β2 adrenoceptors.
Materials:
-
CHO-K1 cells stably expressing human β1 or β2 adrenoceptors.
-
Agonist: Isoproterenol.
-
Antagonists: (R)-(+)-Celiprolol HCl and other beta-blockers.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well microplates.
Procedure:
-
Cell Culture: Culture the cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Antagonist Pre-incubation:
-
Remove the culture medium and add varying concentrations of the antagonist (e.g., Celiprolol) prepared in stimulation buffer.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add varying concentrations of the agonist (Isoproterenol) to the wells already containing the antagonist.
-
Incubate for 30 minutes at 37°C to stimulate cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves for Isoproterenol in the absence and presence of different concentrations of the antagonist.
-
Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log concentration of the antagonist.
-
The x-intercept of the Schild plot gives the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
Conclusion
This compound distinguishes itself from other beta-blockers through its unique pharmacological profile of β1-selective antagonism and β2 partial agonism. This dual mechanism translates to a favorable clinical profile, particularly in terms of reduced risk of bronchoconstriction and added vasodilatory effects. While direct head-to-head comparative studies providing a comprehensive set of binding and functional data are somewhat limited, the available evidence consistently points to Celiprolol's unique place in the therapeutic armamentarium.
Third-generation beta-blockers as a class, including Celiprolol, Carvedilol, and Nebivolol, offer advantages over older generations through their vasodilatory properties. The choice between these agents will depend on the specific clinical scenario and the desired balance of β1-selectivity, β2-activity, and other ancillary properties. This guide provides the foundational knowledge and experimental framework for researchers to further investigate and understand the nuanced differences between these important cardiovascular drugs.
References
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Schnabel, P., et al. (2000). Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors. Journal of Cardiovascular Pharmacology, 36(4), 466-471. [Link]
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Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. [Link]
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Fares, H., et al. (2016). Three Generations of β-blockers: History, Class Differences and Clinical Applicability. Current Hypertension Reviews, 12(3), 155-164. [Link]
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Fares, H., et al. (2016). Three Generations of β-blockers: History, Class Differences and Clinical Applicability. ResearchGate. [Link]
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De Vos, H., et al. (1991). The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers. Journal of Cardiovascular Pharmacology, 17(5), 825-833. [Link]
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Baker, J. G., et al. (2011). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. ResearchGate. [Link]
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Fares, H., et al. (2016). Three Generations of β-blockers: History, Class Differences and Clinical Applicability. Bentham Science. [Link]
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Dooley, M., & Goa, K. L. (2001). Nebivolol. Drugs, 61(11), 1595-1626. [Link]
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Smith, C., & Teitler, M. (1999). Partial agonist activity of celiprolol at beta-1 and beta-2 adrenoceptors. Journal of Pharmacology and Experimental Therapeutics, 289(2), 794-800. [Link]
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Tsuchihashi, H., et al. (1991). Partial agonist activity of celiprolol, a cardioselective beta-antagonist. European Journal of Pharmacology, 194(1), 1-5. [Link]
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Smith, R. D., et al. (1986). The antagonist and partial beta agonist properties of celiprolol in isolated rat cardiac tissue. Research Communications in Chemical Pathology and Pharmacology, 51(2), 147-161. [Link]
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Beridze, N., & Frishman, W. H. (2012). Celiprolol: a unique selective adrenoceptor modulator. Cardiology in Review, 20(1), 4-7. [Link]
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Sridevi, G., et al. (2023). An Overview On Three Generation Beta Blockers. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-6. [Link]
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Johansson, U., et al. (1990). Beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol. Journal of Cardiovascular Pharmacology, 15(2), 222-226. [Link]
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Kveiborg, B., et al. (2018). Beta-Adrenoceptor Antagonists (Beta-Blockers). CVPharmacology. [Link]
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Murdoch, D., & Clissold, S. P. (1988). Celiprolol. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cardiovascular disease. Drugs, 36(2), 234-259. [Link]
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van de Water, A., et al. (1994). Comparative cardiac haemodynamics of bisoprolol, celiprolol, carvedilol and nebivolol in normal volunteers. European Journal of Clinical Pharmacology, 47(3), 259-264. [Link]
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Nagatomo, T., et al. (1988). [Pharmacological studies of celiprolol: I. Beta-blocking effect, intrinsic sympathomimetic activity, vasodilating and hypotensive effects]. Nihon Yakurigaku Zasshi, 92(5), 317-326. [Link]
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Frishman, W. H., & Beridze, N. (2012). Celiprolol: a unique selective adrenoceptor modulator. Cardiology in Review, 20(1), 4–7. [Link]
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Ensuring Methodical Consistency: A Guide to the Reproducibility of (R)-(+)-Celiprolol Hydrochloride Experimental Results
For researchers, scientists, and drug development professionals, the assurance of reproducible experimental outcomes is the bedrock of scientific integrity. In the realm of chiral pharmaceuticals, this imperative is magnified. This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental results for (R)-(+)-Celiprolol Hydrochloride, a cardioselective β1-adrenergic antagonist with partial β2-agonist activity.[1][2][3] We will delve into a comparative analysis of analytical methodologies, offering detailed protocols and insights to fortify the reliability of your findings.
Celiprolol, used in the treatment of hypertension and angina pectoris, possesses a chiral center, leading to the existence of two enantiomers: (R)-(+)-Celiprolol and (S)-(-)-Celiprolol.[1][3] While often administered as a racemate, the distinct pharmacological profiles of each enantiomer necessitate precise and reproducible analytical methods to ensure quality, efficacy, and safety.[4][5] This guide will equip you with the knowledge to navigate the nuances of handling this compound and to generate consistently reliable data.
The Criticality of Enantiomeric Purity and Analytical Precision
Factors Influencing Reproducibility in Celiprolol Analysis
Achieving reproducible results for this compound hinges on meticulous control over several experimental variables. The primary challenges lie in preventing racemization and ensuring the consistent performance of the analytical instrumentation.
Key Considerations for Robust Results:
-
Sample Preparation and Stability: The stability of this compound in various matrices (e.g., plasma, urine, pharmaceutical formulations) is paramount.[4][5] Degradation or racemization during sample collection, storage, and preparation can significantly alter the enantiomeric ratio. Stress degradation studies are crucial to establish the stability-indicating nature of an analytical method.[4][5]
-
Chiral Stationary Phase (CSP) Selection and Conditioning: For chromatographic methods like High-Performance Liquid Chromatography (HPLC), the choice of the chiral stationary phase is critical for achieving enantiomeric separation.[4][5][6] The performance of polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenyl carbamate) (Chiralpak IC), can be influenced by the mobile phase composition, flow rate, and temperature.[4][5] Proper column conditioning and equilibration are essential for consistent retention times and resolution.
-
Mobile Phase Composition: The composition of the mobile phase, including the organic modifier, acidic or basic additives, and their precise ratios, directly impacts the chiral recognition mechanism and, consequently, the separation of enantiomers.[4][5] Minor variations in mobile phase preparation can lead to significant shifts in chromatographic performance.
-
Method Validation: A thoroughly validated analytical method in accordance with International Council for Harmonisation (ICH) guidelines is the ultimate testament to its reproducibility.[4][5] This includes assessing linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[7]
Comparative Analysis of Analytical Methodologies
Several analytical techniques can be employed for the enantioselective analysis of Celiprolol. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Chiral HPLC is the most widely adopted method for the enantiomeric separation of Celiprolol due to its robustness, versatility, and high resolving power.[4][5][6]
Workflow for Chiral HPLC Analysis of Celiprolol:
Caption: Workflow for the enantioselective analysis of Celiprolol using Chiral HPLC.
Advantages of Chiral HPLC:
-
High resolution and selectivity for enantiomers.
-
Well-established and validated methods are available in the literature.[4][5]
Considerations for Reproducibility:
-
Sensitivity to mobile phase composition and temperature.
-
Potential for column degradation over time, affecting performance.
-
Requires careful method development and validation.
Capillary Electrophoresis (CE)
Capillary electrophoresis with a chiral selector is another powerful technique for the enantioseparation of Celiprolol.[8] This method offers high efficiency and requires minimal sample and reagent consumption.
Workflow for Chiral Capillary Electrophoresis Analysis of Celiprolol:
Caption: Workflow for the enantioselective analysis of Celiprolol using Chiral CE.
Advantages of Chiral CE:
-
High separation efficiency and short analysis times.[8]
-
Low consumption of sample and reagents.
-
Offers an orthogonal separation mechanism to HPLC.
Considerations for Reproducibility:
-
Requires the use of coated capillaries for stable and reproducible separations.[8]
-
Migration times can be sensitive to buffer composition, temperature, and applied voltage.
-
Optimization of parameters using experimental design is often necessary.[8]
Recommended Experimental Protocols
To ensure the highest degree of reproducibility, we provide the following detailed protocols based on validated methods reported in the scientific literature.
Protocol 1: Chiral HPLC Method for this compound in Pharmaceutical Formulations
This protocol is adapted from a validated HPLC method for the analysis of Celiprolol enantiomers.[4][5]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with fluorescence or UV detector.
-
Chiral Stationary Phase: Chiralpak IC (Cellulose tris(3,5-dichlorophenyl carbamate) immobilized on silica gel).
-
Mobile Phase: n-hexane:ethanol:triethylamine (70:30:0.4, v/v/v).
-
This compound reference standard.
-
Celiprolol Hydrochloride tablets.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range.
3. Sample Preparation:
-
Weigh and finely powder a representative number of Celiprolol Hydrochloride tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to the mark.
-
Filter the solution through a 0.45 µm filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence (Excitation: 230 nm, Emission: 305 nm) or UV at 240 nm.
5. Data Analysis:
-
Identify the peaks for (S)-(-) and (R)-(+)-Celiprolol based on the retention times of the reference standards.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Protocol 2: Chiral Capillary Electrophoresis Method for this compound
This protocol is based on a developed CE method for the enantioseparation of Celiprolol.[8]
1. Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector.
-
Coated fused-silica capillary.
-
Background Electrolyte (BGE): 52 mM acetate buffer (pH 4.0) containing 3.0 mM sulfated β-cyclodextrin.
-
This compound reference standard.
2. Standard and Sample Preparation:
-
Dissolve the this compound reference standard and sample in the BGE to the desired concentration.
3. Electrophoretic Conditions:
-
Capillary Temperature: 19.5 °C.
-
Applied Voltage: 25 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV at 214 nm.
4. Data Analysis:
-
Identify the migration times of the (R)-(+) and (S)-(-) enantiomers.
-
Calculate the resolution between the enantiomeric peaks to assess separation quality.
-
Quantify the enantiomers based on their peak areas.
Data Summary and Comparison
| Parameter | Chiral HPLC | Chiral Capillary Electrophoresis |
| Principle | Differential partitioning with a chiral stationary phase | Differential migration in the presence of a chiral selector |
| Typical Run Time | 15-30 minutes | < 10 minutes[8] |
| Sample Volume | Microliters | Nanoliters |
| Key for Reproducibility | Consistent mobile phase, column performance, and temperature | Stable coated capillary, precise buffer preparation, and temperature control[8] |
| Primary Challenges | Column aging, mobile phase variability | Capillary surface modifications, injection variability |
Conclusion: A Commitment to Methodical Rigor
The reproducibility of experimental results for this compound is not an abstract ideal but a tangible outcome of meticulous experimental design and execution. By understanding the critical parameters that influence analytical performance and by implementing robust, validated methods such as chiral HPLC and CE, researchers can ensure the integrity and reliability of their data. This guide serves as a foundational resource to empower scientists in their pursuit of accurate and reproducible findings in the critical field of chiral drug analysis. Adherence to these principles will not only advance our understanding of this compound but also contribute to the broader landscape of pharmaceutical science with data that is both trustworthy and authoritative.
References
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Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2013). HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase and fluorescence detection. Digest Journal of Nanomaterials and Biostructures, 8(3), 1313-1323. [Link]
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Baker, J. G. (2014). Celiprolol: A Unique Selective Adrenoceptor Modulator. Journal of Cardiovascular Pharmacology, 63(5), 379-386. [Link]
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Parlapelli, A. K., & Thadakapally, R. (2022). Formulation and evaluation of Celiprolol floating drug delivery Tablets. Frontier Journal of Pharmaceutical Sciences and Research, 8(2), 1–4. [Link]
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Wikipedia. (2023). Celiprolol. [Link]
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Schnell, D., & Manning, J. (1988). Safety profile of celiprolol. American Heart Journal, 116(5 Pt 2), 1438-1440. [Link]
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Halboos, M. H., Sayhood, A. A., & Hussein, T. A. (2019). Determination celiprolol hydrochloride drug by used zero, first, second and third order derivative and peak area spectrophotometry method in its pure form and in pharmaceutical tablets. Journal of Physics: Conference Series, 1294(5), 052035. [Link]
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-
Jia, L., Mao, X., Qian, C., & Chen, X. (2011). An improved synthesis of a beta-blocker celiprolol hydrochloride. Journal of Chemical Research, 2011(11), 640-643. [Link]
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Halboos, M. H., Sayhood, A. A., & Hussein, T. A. (2019). Determination celiprolol hydrochloride drug by used zero, first, second and third order derivative and peak area spectrophotometry method. Semantic Scholar. [Link]
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S. Ashour, N. K. (2018). Development and Validation of High Performance Liquid Chromatographic Method for the Determination of Celiprolol in human plasma. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 5(4), 75-94. [Link]
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House, D. (2017, December 2). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]
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Ong, K. T., Perdu, J., De Backer, J., Bozec, E., Collignon, P., Emmerich, J., ... & Boutouyrie, P. (2010). Effect of celiprolol on prevention of cardiovascular events in vascular Ehlers-Danlos syndrome: a prospective randomised, open, blinded-endpoints trial. The Lancet, 376(9751), 1476-1484. [Link]
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A Comparative In Vitro Analysis of (R)-(+)-Celiprolol Hydrochloride and Racemic Celiprolol
This guide provides an in-depth technical comparison of the in vitro pharmacological profiles of (R)-(+)-Celiprolol Hydrochloride and its racemic form. Designed for researchers, scientists, and drug development professionals, this document delves into the stereoselective interactions of celiprolol with β-adrenoceptors, supported by experimental data and detailed protocols. Our analysis underscores the importance of stereochemistry in defining the drug's mechanism of action and therapeutic potential.
Introduction: The Significance of Stereochemistry in Celiprolol's Pharmacology
Celiprolol is a third-generation β-adrenoceptor antagonist recognized for its unique pharmacological profile, combining β1-selective antagonism with partial β2-agonist activity.[1][2] This dual action contributes to its clinical efficacy in treating hypertension and angina pectoris, with a favorable side-effect profile compared to non-selective β-blockers.[1] Celiprolol is administered clinically as a racemate, a 1:1 mixture of its two enantiomers: (R)-(+)-Celiprolol and (S)-(-)-Celiprolol.[3] However, emerging evidence highlights that the pharmacological activities of these enantiomers are not equivalent, making a comparative in vitro analysis essential for a comprehensive understanding of the drug's properties.[3][4]
The asymmetric carbon in the propanolamine side chain of β-blockers is a critical determinant of their interaction with adrenergic receptors.[2] This guide will dissect the in vitro differences between the (R)-(+)-enantiomer and the racemic mixture, focusing on their binding affinities at β1- and β2-adrenoceptors and their functional consequences on intracellular signaling pathways.
Comparative In Vitro Pharmacology
The distinct pharmacological effects of celiprolol's enantiomers are most evident in their interactions with β-adrenoceptors. While the racemic mixture exhibits a known profile, dissecting the contributions of each stereoisomer reveals a nuanced mechanism of action.
β-Adrenoceptor Binding Affinity
Radioligand binding assays are a cornerstone for characterizing the affinity of a compound for its receptor. These assays quantify the displacement of a radiolabeled ligand by the test compound, allowing for the determination of the inhibitory constant (Ki), a measure of binding affinity.
Conversely, the partial β2-agonist activity, which contributes to celiprolol's vasodilatory effects, is attributed to the (R)-(+)-enantiomer.[5] This implies a functionally relevant interaction of (R)-(+)-Celiprolol with β2-adrenoceptors.
Table 1: Postulated β-Adrenoceptor Binding Affinities
| Compound | β1-Adrenoceptor Affinity (Ki) | β2-Adrenoceptor Affinity (Ki) | Primary Activity |
| (R)-(+)-Celiprolol | Lower | Moderate | Partial β2-Agonist |
| (S)-(-)-Celiprolol | Higher | Lower | β1-Antagonist |
| Racemic Celiprolol | Moderate | Moderate | Mixed β1-Antagonist/Partial β2-Agonist |
Note: This table is based on qualitative descriptions of activity. Specific Ki values from direct comparative studies are needed for a quantitative assessment.
Functional Activity: cAMP Accumulation
The functional consequence of β-adrenoceptor binding is the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic adenosine monophosphate (cAMP) levels. β1-adrenoceptor antagonism is measured by the ability of the compound to inhibit the cAMP production stimulated by a β-agonist like isoproterenol. Conversely, β2-adrenoceptor agonism is quantified by the compound's ability to stimulate cAMP production on its own.
Studies have shown that racemic celiprolol can modestly stimulate cAMP accumulation, particularly in the presence of forskolin, which amplifies the adenylyl cyclase signal.[6] This intrinsic sympathomimetic activity (ISA) is a hallmark of its partial agonism.[1] The (S)-(-)-enantiomer is expected to be a potent antagonist, effectively blocking isoproterenol-induced cAMP production, while the (R)-(+)-enantiomer is predicted to be responsible for the observed partial agonist effect at β2-adrenoceptors, leading to a direct increase in cAMP levels.
Experimental Protocols
To enable researchers to validate and expand upon these findings, we provide the following detailed in vitro experimental protocols.
Radioligand Binding Assay for β-Adrenoceptor Affinity
This protocol outlines a competitive binding assay to determine the Ki of (R)-(+)-Celiprolol and racemic celiprolol for β1- and β2-adrenoceptors.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for determining β-adrenoceptor binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest cells or tissues expressing the β-adrenoceptor subtype of interest (e.g., CHO cells transfected with human β1- or β2-adrenoceptors).
-
Homogenize the cells/tissues in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Perform differential centrifugation to isolate the membrane fraction. A common procedure involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [125I]-iodocyanopindolol for β2-adrenoceptors).
-
Add increasing concentrations of the unlabeled competitor ((R)-(+)-Celiprolol or racemic Celiprolol).
-
For determining non-specific binding, add a high concentration of a non-selective β-blocker (e.g., 10 µM propranolol).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for Functional Activity
This protocol measures the ability of (R)-(+)-Celiprolol and racemic celiprolol to modulate cAMP production in whole cells.
Workflow Diagram: cAMP Accumulation Assay
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A Comparative Guide to Celiprolol and Nebivolol: Differentiated Vasodilation in Third-Generation Beta-Blockade
In the landscape of cardiovascular therapeutics, third-generation beta-blockers represent a significant evolution, offering not only the established benefits of β1-adrenergic receptor antagonism but also ancillary vasodilatory properties that contribute to their enhanced hemodynamic profiles.[1] Among these, Celiprolol and Nebivolol stand out due to their distinct mechanisms of action, which confer unique pharmacological characteristics. This guide provides an in-depth comparative analysis of Celiprolol and Nebivolol, designed for researchers, scientists, and drug development professionals. We will dissect their molecular pathways, present comparative experimental data, and provide validated protocols for their characterization.
Section 1: The Foundation of Third-Generation Beta-Blockers
Traditional beta-blockers, while effective in reducing heart rate and contractility, can sometimes lead to an undesirable increase in peripheral vascular resistance. Third-generation agents overcome this limitation by inducing vasodilation, a feature that enhances their antihypertensive efficacy and may offer additional end-organ protection.[1] Celiprolol and Nebivolol achieve this vasodilation through fundamentally different signaling cascades, a central theme of this comparative analysis.
Section 2: Celiprolol - A Profile of Multifaceted Adrenoceptor Modulation
Celiprolol is characterized by its unique combination of cardioselective β1-antagonism and partial β2-adrenoceptor agonism (also known as intrinsic sympathomimetic activity or ISA).[2][3] This dual action allows it to reduce cardiac workload while simultaneously promoting vasodilation.
Mechanism of Action: The Dual-Action Hypothesis
Celiprolol's primary therapeutic effect stems from its blockade of β1-adrenoceptors in the heart, leading to negative chronotropic and inotropic effects.[2] However, its defining feature is its partial agonist activity at β2-adrenoceptors located on vascular smooth muscle.[3] This stimulation of β2-receptors leads to smooth muscle relaxation and subsequent vasodilation.[4]
Some evidence also suggests a mild α2-adrenoceptor blocking effect, which could contribute to vasodilation, although this is considered a minor component of its overall pharmacological profile.[5]
Signaling Pathway
The vasodilatory action of Celiprolol is primarily mediated through the β2-adrenoceptor signaling pathway.
Caption: Celiprolol's β2-agonist signaling pathway leading to vasodilation.
Section 3: Nebivolol - The Nitric Oxide-Dependent Vasodilator
Nebivolol is distinguished by its high β1-selectivity and its unique ability to potentiate nitric oxide (NO) synthesis, a key regulator of vascular tone.[6] This NO-mediated vasodilation is a hallmark of Nebivolol's mechanism.
Mechanism of Action: The L-Arginine/NO Pathway
Beyond its potent β1-blockade, Nebivolol stimulates endothelial nitric oxide synthase (eNOS) to produce NO.[7] This effect is primarily mediated through agonism at the β3-adrenoceptor, a less conventional pathway for beta-blockers.[2][4] The resulting increase in NO bioavailability leads to smooth muscle relaxation and vasodilation.[8]
Signaling Pathway
Nebivolol's vasodilatory effect is intricately linked to the activation of the eNOS pathway via β3-adrenoceptor stimulation.
Caption: Nebivolol's β3-agonist and NO-mediated vasodilation pathway.
Section 4: Head-to-Head Comparative Analysis
A direct comparison of Celiprolol and Nebivolol reveals key differences in their pharmacological and clinical profiles.
Pharmacodynamic and Pharmacokinetic Properties
| Parameter | Celiprolol | Nebivolol |
| Primary Vasodilatory Mechanism | Partial β2-adrenoceptor agonism (ISA)[3] | β3-adrenoceptor agonism leading to NO release[2][4] |
| β1-Selectivity | High[3] | Very High[6] |
| α-Adrenoceptor Activity | Weak α2-antagonism reported[5] | None |
| Bioavailability | Variable (30-70%) | Variable; 12% in extensive metabolizers, 96% in poor metabolizers[9][10] |
| Metabolism | Minimally metabolized | Extensive hepatic metabolism via CYP2D6[9][11] |
| Elimination Half-life | 4-5 hours | 10-22 hours (phenotype dependent)[1] |
Clinical and Experimental Data Summary
| Study Type | Findings | Citations |
| Hemodynamics (Healthy Volunteers) | Nebivolol showed a more sustained improvement in left ventricular performance (PEP/LVET ratio) compared to Celiprolol, which had a transient effect. | [12] |
| Endothelial Function (Hypertensive Patients) | Nebivolol significantly improved flow-mediated dilation, whereas bisoprolol (a comparator without vasodilatory ISA) did not, suggesting a superior effect on endothelial function for NO-potentiating beta-blockers. | [13][14] |
| Hypertension (Clinical Trials) | Both drugs are effective antihypertensives. Meta-analyses suggest Nebivolol has a superior tolerability profile compared to other cardioselective beta-blockers. | [15][16] |
| Heart Failure (Clinical Trials) | Both have been studied in heart failure. Some meta-analyses suggest comparable efficacy and tolerability for Nebivolol with other established beta-blockers in heart failure, while others indicate it may be less effective. Long-term studies comparing Nebivolol and Carvedilol in hypertensive heart failure patients showed similar efficacy. | [17][18][19][20] |
Section 5: Experimental Protocols for Characterization
To facilitate further research, this section provides detailed methodologies for key experiments to differentiate and characterize Celiprolol and Nebivolol.
Protocol 1: Radioligand Binding Assay for Adrenoceptor Selectivity
This protocol determines the binding affinity (Ki) of Celiprolol and Nebivolol for β1- and β2-adrenoceptors, providing a quantitative measure of their selectivity.
Workflow Diagram:
Caption: Western blot workflow for detecting eNOS phosphorylation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to confluence. Treat the cells with Nebivolol at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Western Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. [12][21]6. Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. [21]7. Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated eNOS (Ser1177), total eNOS, and a loading control (e.g., GAPDH or β-actin). [12][22]8. Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated eNOS signal to total eNOS and the loading control.
Protocol 3: Isolated Aortic Ring Assay for Vasodilation
This ex vivo protocol directly measures the vasodilatory effects of Celiprolol and Nebivolol on pre-constricted arterial segments.
Workflow Diagram:
Caption: Workflow for isolated aortic ring vasoreactivity assay.
Step-by-Step Methodology:
-
Tissue Preparation: Euthanize a laboratory animal (e.g., rat) and carefully excise the thoracic aorta. Place it in cold, oxygenated Krebs-Henseleit solution. Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in length. [23][24]2. Mounting: Mount the aortic rings in an organ bath chamber containing oxygenated Krebs-Henseleit solution maintained at 37°C. [6]3. Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g), washing them with fresh buffer every 15-20 minutes.
-
Viability and Endothelium Integrity Check: Test the viability of the smooth muscle by inducing contraction with a high-potassium solution. Assess endothelium integrity by inducing relaxation with acetylcholine after pre-constriction with phenylephrine. [25]5. Vasodilation Assay: Pre-constrict the aortic rings to a stable plateau with a sub-maximal concentration of a vasoconstrictor like phenylephrine. [24]6. Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of Celiprolol or Nebivolol to the organ bath.
-
Data Recording: Record the changes in isometric tension using a force transducer connected to a data acquisition system.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction induced by phenylephrine. Plot the percentage of relaxation against the log concentration of the drug to generate a concentration-response curve and determine the EC50.
Section 6: Conclusion and Future Directions
Celiprolol and Nebivolol exemplify the therapeutic advancements within the third-generation of beta-blockers, each offering a unique approach to achieving vasodilation in addition to cardioselective β1-blockade. Celiprolol's partial β2-agonism and Nebivolol's stimulation of the NO pathway represent distinct pharmacological strategies that translate into different hemodynamic and clinical profiles. For researchers in drug development, understanding these nuanced differences is paramount. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of these and future cardiovascular agents. Further head-to-head clinical trials, particularly in heart failure and post-myocardial infarction settings, are warranted to fully elucidate the comparative long-term benefits of these distinct vasodilatory mechanisms.
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A Comparative Analysis of (R)-(+)-Celiprolol Hydrochloride and Bisoprolol in Preclinical Cardiac Models: A Guide for Researchers
This guide provides an in-depth, objective comparison of the pharmacological and functional effects of (R)-(+)-Celiprolol Hydrochloride and Bisoprolol in relevant preclinical cardiac models. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct profiles of these two beta-blockers, guiding informed decisions in cardiovascular research.
Introduction: Two Generations of Beta-Blockers
This compound and Bisoprolol are both cardioselective beta-blockers used in the management of cardiovascular diseases. However, they belong to different generations and exhibit unique pharmacological properties that translate to distinct effects in cardiac models. Bisoprolol is a highly selective β1-adrenergic receptor antagonist, valued for its potent and specific blockade of cardiac β1-receptors.[1][2] In contrast, this compound is a third-generation beta-blocker with a more complex mechanism of action, functioning as a selective β1-antagonist with partial agonist activity at β2-adrenoceptors.[3][4] This dual action, coupled with its ability to stimulate nitric oxide (NO) production, sets it apart from traditional beta-blockers.[5][6][7] Understanding these differences at a preclinical level is crucial for designing experiments and interpreting data in the context of cardiac physiology and pathophysiology.
Mechanism of Action: A Tale of Two Receptors
The differential effects of Celiprolol and Bisoprolol stem from their distinct interactions with β1 and β2-adrenergic receptors, which are key regulators of cardiac function.
Bisoprolol: The Archetypal β1-Selective Antagonist
Bisoprolol's mechanism is straightforward: it competitively blocks β1-adrenergic receptors in the heart.[1] This prevents the binding of catecholamines like norepinephrine and epinephrine, leading to a decrease in heart rate (negative chronotropy), reduced contractility (negative inotropy), and lowered myocardial oxygen demand.[8] Its high selectivity for β1 over β2 receptors minimizes off-target effects such as bronchoconstriction.[1]
Celiprolol: A Modulator of Adrenergic Signaling
Celiprolol presents a more nuanced mechanism. While it antagonizes β1-receptors, its partial agonism at β2-receptors can lead to vasodilation and potentially mitigate some of the negative inotropic effects associated with pure β1-blockade.[3][9] Furthermore, Celiprolol has been shown to stimulate endothelial nitric oxide synthase (eNOS), leading to increased NO production.[6][10] This contributes to its vasodilatory properties and may offer additional cardioprotective effects by attenuating cardiac hypertrophy and the transition to heart failure.[6][7]
Figure 1. Signaling pathways of Bisoprolol and this compound.
Performance in In Vitro Cardiac Models
In vitro models, ranging from isolated receptor preparations to cultured cardiomyocytes, are invaluable for dissecting the molecular and cellular effects of beta-blockers.
Receptor Binding Affinity and Selectivity
Receptor binding assays are fundamental to characterizing the affinity (Ki) and selectivity of a beta-blocker for its target receptors.
| Compound | Receptor | Species | Ki (nM) | β1/β2 Selectivity Ratio | Reference(s) |
| (R)-(+)-Celiprolol | β1 | Human | - | ~11 | [11] |
| β2 | Human | - | [11] | ||
| Bisoprolol | β1 | Rat | 20.0 | ~46 | [12] |
| β2 | Rat | 918 | [12] | ||
| β1 | Human | - | 14-20 | [13][14] |
Causality Behind Experimental Choices: Radioligand binding assays using membranes from tissues or cells overexpressing a specific receptor subtype are the gold standard for determining binding affinity. The choice of radioligand (e.g., [3H]CGP-12177) and competitor (the drug being tested) allows for the precise calculation of the inhibitor constant (Ki), a measure of binding affinity.
Functional Activity: cAMP Modulation
The functional consequence of receptor binding is often assessed by measuring the downstream second messenger, cyclic adenosine monophosphate (cAMP).
Experimental Protocol: cAMP Assay in Cardiomyocytes
-
Cell Culture: Plate neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in 96-well plates.
-
Pre-incubation: Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Drug Treatment: Add increasing concentrations of Bisoprolol or Celiprolol, followed by stimulation with a β-agonist (e.g., isoproterenol) for Bisoprolol antagonism studies. For Celiprolol's partial agonism, it is added alone.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen).[15][16][17]
-
Data Analysis: Plot concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Expected Outcomes:
-
Bisoprolol: Will dose-dependently inhibit isoproterenol-stimulated cAMP production, demonstrating its antagonist activity at β1-receptors.
-
Celiprolol: When added alone, it will induce a modest increase in cAMP, confirming its partial agonist activity. In the presence of isoproterenol, it will act as an antagonist, albeit with a different profile than Bisoprolol due to its intrinsic activity.
Performance in Ex Vivo and In Vivo Cardiac Models
Isolated organ preparations and whole animal models provide a more integrated physiological context to evaluate the effects of beta-blockers on cardiac function.
Ex Vivo Heart Preparations: The Langendorff Model
The isolated perfused heart (Langendorff) model allows for the assessment of a drug's direct effects on cardiac contractility, heart rate, and coronary flow in the absence of systemic influences.[18][19][20]
Experimental Protocol: Langendorff Perfused Rat Heart
-
Heart Isolation: Anesthetize a rat and rapidly excise the heart.
-
Cannulation and Perfusion: Cannulate the aorta and initiate retrograde perfusion with Krebs-Henseleit buffer.
-
Instrumentation: Place a balloon-tipped catheter into the left ventricle to measure pressure and derive contractile parameters (LVDP, +dP/dt, -dP/dt).
-
Drug Administration: After a stabilization period, infuse Bisoprolol or Celiprolol into the perfusion line at various concentrations.
-
Data Acquisition: Continuously record hemodynamic parameters.
Figure 2. Langendorff isolated heart experimental workflow.
Expected Outcomes in the Langendorff Model:
| Parameter | Bisoprolol Effect | (R)-(+)-Celiprolol HCl Effect | Rationale |
| Heart Rate | ↓↓↓ | ↓↓ | Both are β1-antagonists. Celiprolol's partial agonism may slightly offset the negative chronotropic effect. |
| LV Developed Pressure | ↓↓↓ | ↓ | Bisoprolol's pure β1-antagonism leads to a significant negative inotropic effect. Celiprolol's partial β2-agonism and NO release may preserve contractility. |
| +dP/dt (Contractility) | ↓↓↓ | ↓ | Similar to LVDP, reflecting changes in the rate of pressure development. |
| -dP/dt (Relaxation) | ↓↓ | ↔ or ↑ | Bisoprolol may slow relaxation. Celiprolol's potential lusitropic effects via β2-agonism and NO may improve relaxation. |
| Coronary Flow | ↔ or ↓ | ↑ | Bisoprolol has minimal direct effect on coronary vessels. Celiprolol's vasodilatory properties increase coronary flow. |
In Vivo Models of Cardiac Dysfunction
Animal models of heart failure, such as those induced by myocardial infarction or pressure overload, are critical for evaluating the therapeutic potential of beta-blockers in a disease context.[21][22]
Canine Model of Ischemic Heart Failure:
A commonly used large animal model involves ligation of the left anterior descending (LAD) coronary artery in dogs to induce a myocardial infarction, which progresses to chronic heart failure.[22][23]
Experimental Protocol: Canine Ischemic Heart Failure Model
-
Model Creation: Surgically ligate the LAD coronary artery in adult dogs.
-
Disease Progression: Monitor the development of heart failure over several weeks using echocardiography (to measure ejection fraction) and biomarkers (e.g., NT-proBNP).[22][23]
-
Treatment: Once heart failure is established, randomize animals to receive vehicle, Bisoprolol, or Celiprolol daily.
-
Functional Assessment: Perform serial echocardiography, hemodynamic measurements, and electrophysiology studies to assess cardiac function and remodeling.
-
Histological Analysis: At the end of the study, sacrifice the animals and perform histological analysis of the heart to assess fibrosis and hypertrophy.
Expected Outcomes in a Heart Failure Model:
-
Bisoprolol: Is expected to improve left ventricular ejection fraction (LVEF), reduce cardiac remodeling (hypertrophy and fibrosis), and decrease mortality, consistent with its clinically proven benefits in heart failure.
-
Celiprolol: May also improve LVEF and attenuate remodeling. Its vasodilatory and anti-hypertrophic effects, mediated by NO, could provide additional benefits in preventing the transition from hypertrophy to heart failure.[6][7]
Electrophysiological Effects: A Deeper Dive
The electrophysiological properties of beta-blockers are crucial to their antiarrhythmic effects.
Bisoprolol:
-
Prolongs the sinus cycle length (decreases heart rate).[24]
-
Increases the corrected sinus node recovery time.[24]
-
Prolongs the AH interval, indicating a slowing of conduction through the AV node.[24][25]
-
Increases the effective and functional refractory periods of the AV node.[24]
-
Does not significantly alter the QT interval.[24]
Celiprolol:
-
Exhibits minimal effects on the cardiac conduction system at therapeutic doses in some studies.[26]
-
Its partial agonist activity may result in less pronounced bradycardia compared to pure antagonists.[9][27][28]
Summary and Conclusion for the Research Professional
This guide has systematically compared this compound and Bisoprolol, highlighting their distinct pharmacological profiles in preclinical cardiac models.
Key Distinctions:
-
Mechanism: Bisoprolol is a highly selective β1-antagonist. Celiprolol is a β1-antagonist with partial β2-agonism and the unique ability to stimulate NO production.
-
Receptor Selectivity: While both are cardioselective, Bisoprolol generally exhibits a higher β1/β2 selectivity ratio.
-
Cardiac Function: In isolated heart models, Bisoprolol is expected to cause a more pronounced negative inotropic and chronotropic effect. Celiprolol's ancillary properties may lead to preserved or even enhanced myocardial relaxation and coronary flow.
-
Pathophysiological Models: Both drugs are expected to be beneficial in models of heart failure. Celiprolol's NO-mediated effects may offer additional advantages in preventing adverse cardiac remodeling.
Implications for Research:
The choice between Bisoprolol and Celiprolol in a research setting should be guided by the specific scientific question.
-
To study pure β1-blockade: Bisoprolol is the ideal tool compound due to its high selectivity and lack of intrinsic sympathomimetic activity.
-
To investigate the interplay between β1-antagonism, β2-agonism, and NO signaling: Celiprolol offers a unique pharmacological profile to explore these complex interactions in cardiac health and disease.
By understanding the fundamental differences between these two agents at the preclinical level, researchers can design more targeted experiments, leading to a deeper understanding of cardiovascular pharmacology and the development of novel therapeutic strategies.
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A Head-to-Head Comparison of Celiprolol and Propranolol in Research
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of adrenergic beta-receptor antagonists, the comparison between the archetypal non-selective agent, Propranolol, and the third-generation beta-1-selective antagonist, Celiprolol, offers a compelling study in pharmacological evolution. This guide provides an in-depth, head-to-head comparison of their mechanisms, pharmacodynamics, clinical effects, and safety profiles, supported by experimental data to inform research and development.
Introduction: A Tale of Two Beta-Blockers
Propranolol, a first-generation beta-blocker, revolutionized cardiovascular medicine with its broad, non-selective antagonism of both β1 and β2-adrenergic receptors.[1][2][3] Its efficacy is well-established, but its lack of selectivity is also the source of its characteristic side effects, such as bronchoconstriction.
Celiprolol represents a significant refinement. It is a third-generation agent characterized by a unique pharmacological profile: high selectivity for β1-adrenergic receptors combined with a partial agonist activity at β2-adrenergic receptors.[4][5] This dual-action mechanism not only achieves the primary goal of reducing cardiac workload but also introduces vasodilatory and bronchodilatory properties, fundamentally distinguishing it from Propranolol.[6][7]
Divergent Mechanisms of Action
The fundamental differences between Celiprolol and Propranolol originate at the receptor level.
Propranolol: Non-Selective Adrenergic Blockade
Propranolol acts as a competitive, non-selective antagonist at both β1 and β2-adrenergic receptors.[1][2]
-
β1-Receptor Blockade (Cardiac): By blocking β1 receptors in the heart, Propranolol antagonizes the effects of catecholamines (epinephrine and norepinephrine). This leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lowered cardiac output.[1] This action is the cornerstone of its antihypertensive and antianginal effects.
-
β2-Receptor Blockade (Extra-Cardiac): Its blockade of β2 receptors in the lungs, peripheral vasculature, and other tissues can lead to undesirable effects, including bronchoconstriction and inhibition of vasodilation.
Pharmacodynamic and Hemodynamic Comparison
Direct comparative studies reveal stark contrasts in the physiological responses to Celiprolol and Propranolol.
| Parameter | Celiprolol | Propranolol | Key Experimental Findings |
| Receptor Selectivity | High β1 selectivity [4][8] | Non-selective (β1 and β2) [1][2][3] | Radioligand binding assays show Celiprolol has high affinity for β1 receptors in the heart and low affinity for β2 receptors in the lung, unlike Propranolol. [8] |
| β2-Receptor Activity | Partial Agonist (ISA) [5][7] | Antagonist [1] | Celiprolol induces relaxation of vascular smooth muscle, an effect sensitive to Propranolol, suggesting a β2-agonist mechanism. [5] |
| Heart Rate | Modest reduction [9][10] | Significant reduction [9][11][12] | In comparative trials, Propranolol consistently produces a greater reduction in resting heart rate than Celiprolol. [9][10][12] |
| Cardiac Output | Maintained or increased [7][13] | Reduced [1][13] | Intravenous Celiprolol did not decrease, and in some cases increased, cardiac output, while Propranolol caused a significant fall. [13] |
| Peripheral Blood Flow | Increased [14][15] | Reduced or unchanged | In patients with unstable angina, forearm blood flow was significantly higher in the Celiprolol group compared to the Propranolol group. [14][15] |
| Pulmonary Effects | No bronchoconstriction; mild bronchodilation [5][16] | Potential for bronchoconstriction [2] | In healthy volunteers, Propranolol significantly lowered maximal expiratory flow, while Celiprolol had no effect on airway parameters. [11][17] |
| Lipid Profile | Favorable: may decrease triglycerides and increase HDL [7][9] | Unfavorable: may increase triglycerides and decrease HDL [9] | A head-to-head study showed Propranolol raised triglycerides and lowered HDL cholesterol, whereas Celiprolol slightly decreased triglycerides and increased HDL. [9] |
Head-to-Head Clinical Efficacy
While both drugs are effective antihypertensives and antianginals, their distinct profiles translate to differential performance in specific clinical scenarios.
Hypertension
Both Celiprolol and Propranolol have demonstrated equivalent efficacy in reducing blood pressure in patients with mild to moderate essential hypertension. [7][10]However, the mechanism of blood pressure reduction differs. Propranolol primarily acts by reducing cardiac output. Celiprolol's effect is a combination of reduced cardiac output and a reduction in peripheral vascular resistance due to vasodilation. [4]
Angina Pectoris
In stable angina, once-daily Celiprolol has been shown to be as effective as twice-daily Propranolol in reducing anginal attack frequency and improving exercise tolerance. [12]In unstable angina, Celiprolol may offer an advantage. A study involving 53 patients found that while both drugs reduced myocardial oxygen demand similarly, angina frequency was significantly lower in the Celiprolol group. [14][15]This superior effect was attributed to Celiprolol's vasodilatory property, which improves peripheral flow. [14][15]
Experimental Protocols for Comparative Assessment
To empirically validate the differences between these agents, the following experimental workflows are essential.
Protocol 1: Competitive Radioligand Binding Assay for Receptor Selectivity
This protocol determines the binding affinity (Ki) of Celiprolol and Propranolol for β1 and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from tissues expressing high densities of specific receptor subtypes (e.g., human heart left ventricle for β1, human lung parenchyma for β2).
-
Radioligand Incubation: Incubate the membranes with a fixed concentration of a selective radioligand (e.g., ³H-CGP 12177) and increasing concentrations of the unlabeled competitor drug (Celiprolol or Propranolol).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation. A higher Ki indicates lower binding affinity. The selectivity ratio (Ki β2 / Ki β1) quantifies β1 selectivity.
Protocol 2: Ex Vivo Assessment of Vascular Reactivity in Organ Bath
This protocol directly measures the functional effect of the drugs on vascular tone.
Methodology:
-
Tissue Preparation: Isolate thoracic aortic rings from a model organism (e.g., Wistar rat) and mount them in organ baths containing Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂ at 37°C.
-
Pre-contraction: Induce a stable contraction in the aortic rings using an α-agonist like phenylephrine.
-
Drug Administration: Once a stable plateau is reached, add cumulative concentrations of Celiprolol or Propranolol to the bath.
-
Tension Measurement: Record changes in isometric tension using a force transducer.
-
Data Analysis: Express the relaxation (for Celiprolol) or change in tension (for Propranolol) as a percentage of the pre-contraction induced by phenylephrine. Plot concentration-response curves to determine potency (EC50) and efficacy (Emax).
Summary and Future Directions
The head-to-head comparison unequivocally demonstrates that Celiprolol and Propranolol are distinct pharmacological agents. Propranolol remains a benchmark non-selective beta-blocker, while Celiprolol's unique profile of β1-selectivity and β2-partial agonism offers a more targeted therapeutic approach.
Key Distinctions:
-
Mechanism: Propranolol is a pure antagonist at β1/β2 receptors; Celiprolol combines β1 antagonism with β2 partial agonism.
-
Hemodynamics: Celiprolol's vasodilating properties help maintain cardiac output and peripheral blood flow, a clear advantage over Propranolol, which can reduce both. [7][14][13]* Safety Profile: Celiprolol's cardioselectivity and partial β2 agonism result in a more favorable profile regarding pulmonary function and lipid metabolism compared to Propranolol. [7][9][11] For researchers, the divergent pathways of these two molecules provide a rich field for investigating the nuanced roles of adrenergic receptor subtypes in cardiovascular physiology and pathology. For drug development professionals, the evolution from Propranolol to Celiprolol underscores the value of engineering receptor selectivity and ancillary properties to optimize therapeutic benefit and minimize adverse effects. Future research should continue to explore the clinical implications of these differences, particularly in patient populations with comorbidities such as obstructive airway disease, peripheral vascular disease, or metabolic syndrome. [4]
References
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- Wikipedia. Propranolol.
- Li, M. (2024). Propranolol and its Mechanism of Action. Open Access Journals.
- MacLennan, F. M., et al. Comparison of the Cardiovascular and Pulmonary Effects of Oral Celiprolol, Propranolol and Placebo in Normal Volunteers. PubMed.
- MacLennan, F. M., et al. (1986). Comparison of the cardiovascular and pulmonary effects of oral celiprolol, propranolol and placebo in normal volunteers. PubMed Central.
- Frishman, W. H., & Teicher, M. (1988). Antihypertensive therapy with celiprolol: a new cardioselective beta blocker. PubMed.
- Smith, R. D. (1986). Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties. PubMed.
- Dr Matt & Dr Mike. (2018, May 18). Propranolol - Mechanism of Action. YouTube.
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- Leary, P., et al. (1985). A comparison of celiprolol and propranolol in the treatment of hypertension in one hundred and seventy-nine subjects. PubMed.
- The CELICARD Group. (2000). Treatment of heart failure with celiprolol, a cardioselective beta blocker with beta-2 agonist vasodilatory properties. PubMed.
- Smith, R. D. (1991). Preclinical pharmacology of celiprolol: a cardioselective beta-adrenergic antagonist and mild vasodilator. PubMed.
- Murdoch, D., & Clissold, S. P. (1989). Celiprolol. An evaluation of its pharmacological properties and clinical efficacy in the management of hypertension and angina pectoris. PubMed.
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- Celiprolol International Angina Study Group. (1991). Comparison of celiprolol and propranolol in stable angina pectoris. PubMed.
- Sirtori, C. R., et al. (1988). Lipid effects of celiprolol, a new cardioselective beta-blocker, versus propranolol. PubMed.
- Taylor, S. H., et al. (1986). Celiprolol in the treatment of hypertension: a comparison with propranolol. PubMed.
- Time of Care. Selective vs non-selective beta blockers.
- Rettig, G., et al. (1982). [Double-blind, placebo-controlled trial of propranolol vs celiprolol in stable effort angina: antianginal efficacy and side effects]. PubMed.
- Singh, B. N., & Thoden, W. R. (1985). Celiprolol. A preliminary review of its pharmacodynamic and pharmacokinetic properties and its therapeutic use in hypertension and angina pectoris. PubMed.
- Daemmgen, J., et al. (1990). Pharmacological actions of the selective and non-selective beta-adrenoceptor antagonists celiprolol, bisoprolol and propranolol on human bronchi. PubMed.
- Gensini, G., et al. (1986). Comparison of the acute hemodynamic effects of intravenous celiprolol and propranolol in patients with suspected coronary disease. PubMed.
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- Klein, W., et al. (1984). [Effect of celiprolol compared to propranolol on thyroid metabolism]. PubMed.
- Al-Hussain, F., et al. (2024). The Impact of Celiprolol in Vascular Ehlers–Danlos Syndrome: A Systematic Review of Current Evidence. MDPI.
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A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-(+)-Celiprolol Hydrochloride
This guide provides an in-depth comparison of analytical methodologies for the quantification and chiral purity assessment of (R)-(+)-Celiprolol Hydrochloride. As a cardioselective β1-adrenergic antagonist, the therapeutic efficacy of Celiprolol is predominantly associated with its (R)-(+)-enantiomer. Consequently, robust and reliable analytical methods are paramount for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) for enantioselective analysis and UV-Vis Spectrophotometry for bulk quantification, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions on method selection and implementation.
Introduction to this compound and the Imperative of Chiral Analysis
Celiprolol Hydrochloride is a β-blocker with a unique pharmacological profile, exhibiting β1-antagonism and partial β2-agonism.[1] It is administered as a racemate, a 1:1 mixture of its (R)-(+)- and (S)-(-)-enantiomers. However, the two enantiomers possess distinct pharmacological activities. The (R)-(+)-enantiomer is the active moiety responsible for the desired therapeutic effects, while the (S)-(-)-enantiomer is significantly less active. This stereoselectivity in its mechanism of action underscores the critical need for analytical methods capable of distinguishing and quantifying the individual enantiomers. The accurate determination of this compound is not only a regulatory requirement but also fundamental to understanding its pharmacokinetic and pharmacodynamic properties.
Cross-validation of analytical methods is a critical exercise in pharmaceutical development, ensuring that different analytical procedures intended for the same purpose yield comparable and reliable results.[2][3] This guide will delve into the principles and practical application of two widely used analytical techniques for the analysis of this compound, presenting a comparative analysis of their performance characteristics.
High-Performance Liquid Chromatography (HPLC) for Enantioselective Analysis
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the enantioselective analysis of chiral drugs like Celiprolol.[4][5][6][7] The ability to separate and quantify enantiomers is achieved through the use of chiral stationary phases (CSPs), which create a chiral environment leading to differential interactions with the enantiomers.
Principle of Chiral HPLC
Chiral separation by HPLC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation and subsequent quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of β-blockers.[4][7]
Experimental Protocol: Chiral HPLC-UV
The following protocol is a representative method for the enantioselective analysis of this compound, synthesized from established methodologies.[8][9][10]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane:Ethanol:Triethylamine (70:30:0.4, v/v/v).[9]
-
Flow Rate: 0.5 mL/min.[9]
-
Detection Wavelength: 232 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Standard Solution Preparation:
-
Prepare a stock solution of racemic Celiprolol Hydrochloride (1 mg/mL) in the mobile phase.
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Generate a series of calibration standards by diluting the this compound stock solution to concentrations ranging from 5 to 250 ng/mL.[9]
Sample Preparation (from a pharmaceutical formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Celiprolol Hydrochloride and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
Workflow for Chiral HPLC Analysis
Caption: Workflow for the enantioselective analysis of this compound by HPLC.
UV-Vis Spectrophotometry for Bulk Drug Quantification
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantitative analysis of drugs in their pure form and in pharmaceutical formulations.[11][12][13] While it cannot differentiate between enantiomers, it is a valuable tool for determining the total Celiprolol Hydrochloride content.
Principle of UV-Vis Spectrophotometry
This technique is based on the measurement of the absorption of ultraviolet or visible radiation by a substance. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Experimental Protocol: UV-Vis Spectrophotometry
The following protocol is based on a validated method for the estimation of Celiprolol Hydrochloride in tablet formulations.[11]
Instrumentation:
-
Double beam UV-Vis spectrophotometer.
Method Parameters:
-
Solvent: 0.01 N Hydrochloric Acid.
-
λmax (Wavelength of Maximum Absorbance): 232 nm.[11]
-
Blank: 0.01 N Hydrochloric Acid.
Standard Solution Preparation:
-
Accurately weigh 10 mg of Celiprolol Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with 0.01 N HCl to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions with concentrations ranging from 3 to 18 µg/mL by diluting the stock solution with 0.01 N HCl.[11]
Sample Preparation (from a pharmaceutical formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Celiprolol Hydrochloride and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.01 N HCl and sonicate for 15 minutes.
-
Make up the volume to 100 mL with 0.01 N HCl and mix well.
-
Filter the solution.
-
Dilute the filtered solution with 0.01 N HCl to obtain a theoretical concentration within the calibration range.
Workflow for UV-Vis Spectrophotometric Analysis
Caption: Workflow for the quantification of total Celiprolol Hydrochloride by UV-Vis Spectrophotometry.
Cross-Validation: A Comparative Performance Analysis
The cross-validation of these two methods involves a comparison of their key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[3][14] The following tables summarize the performance characteristics of the HPLC and UV-Vis spectrophotometric methods, based on data reported in the literature.
Comparison of Method Performance Parameters
| Parameter | Chiral HPLC-UV Method | UV-Vis Spectrophotometric Method | Rationale for Differences |
| Specificity | High (Enantioselective) | Low (Measures total drug) | The chiral stationary phase in HPLC allows for the separation of enantiomers, providing high specificity. UV-Vis spectrophotometry measures the absorbance of the chromophore, which is identical for both enantiomers. |
| Linearity Range | 5 - 250 ng/mL[9] | 3 - 18 µg/mL[11] | The higher sensitivity of the HPLC method, often coupled with more sensitive detectors, allows for a lower linearity range. |
| Limit of Detection (LOD) | 1.5 ng/mL (in plasma)[9] | Not explicitly stated, but expected to be higher than HPLC. | HPLC systems are generally more sensitive than UV-Vis spectrophotometers. |
| Limit of Quantification (LOQ) | 5 ng/mL (in plasma)[9] | Not explicitly stated, but expected to be higher than HPLC. | Similar to LOD, the inherent sensitivity of the HPLC system allows for a lower LOQ. |
| Accuracy (% Recovery) | 98.6 - 101.2%[10] | 99.99 - 100.9%[11] | Both methods demonstrate excellent accuracy within their respective validated ranges. |
| Precision (%RSD) | < 2%[10] | < 2%[11] | Both methods exhibit high precision, indicating good reproducibility of results. |
Application Domain and Justification for Method Selection
| Analytical Task | Recommended Method | Justification |
| Enantiomeric Purity Assessment | Chiral HPLC | This is the only method of the two that can separate and quantify the individual enantiomers of Celiprolol. |
| Stability-Indicating Assays | Chiral HPLC | A validated stability-indicating HPLC method can separate the active pharmaceutical ingredient from its degradation products and impurities.[8][9][15][16] |
| Quantification in Biological Matrices (Plasma, Urine) | Chiral HPLC | The high sensitivity and specificity of HPLC are necessary for the accurate quantification of low drug concentrations in complex biological samples.[8][9][17] |
| Routine Quality Control (QC) of Bulk Drug | UV-Vis Spectrophotometry | For the rapid and cost-effective determination of total drug content in the bulk drug or simple formulations where enantiomeric purity is not the primary focus. |
| Dissolution Testing | UV-Vis Spectrophotometry | The simplicity and speed of UV-Vis make it suitable for the analysis of a large number of samples generated during dissolution studies. |
Conclusion and Recommendations
The cross-validation of analytical methods for this compound demonstrates that both Chiral High-Performance Liquid Chromatography and UV-Vis Spectrophotometry are robust and reliable techniques within their specific application domains.
-
Chiral HPLC is the indispensable method for any analysis requiring the separation and quantification of the (R)-(+)- and (S)-(-)-enantiomers. Its high specificity and sensitivity make it the gold standard for enantiomeric purity testing, stability studies, and bioanalytical applications.
-
UV-Vis Spectrophotometry serves as a valuable complementary technique for the rapid and economical quantification of total Celiprolol Hydrochloride. It is particularly well-suited for routine quality control of the bulk drug and in certain stages of formulation development, such as dissolution testing.
For comprehensive quality control of this compound, a dual-methodology approach is recommended. Chiral HPLC should be employed to establish the enantiomeric purity and stability profile, while UV-Vis spectrophotometry can be used for routine assays of total drug content. This integrated approach ensures the quality, safety, and efficacy of the final pharmaceutical product.
References
-
Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - MDPI. Available from: [Link]
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Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC - PubMed Central. Available from: [Link]
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Development and Validation of High Performance Liquid Chromatographic Method for the Determination of Celiprolol in human plasma - ijcrcps. Available from: [Link]
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HPLC METHOD FOR ANALYSIS OF CELIPROLOL ENANTIOMERS IN BIOLOGICAL FLUIDS AND PHARMACEUTICAL FORMULATION USING IMMOBILIZED POLYSAC. Available from: [Link]
-
(PDF) HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase and fluorescence detection - ResearchGate. Available from: [Link]
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Chiral Separation of Beta Blocker Pindolol Enantiomers - LCGC International. Available from: [Link]
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Enantiomeric separation of beta-blockers by high performance liquid chromatography - ProQuest. Available from: [Link]
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DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHODS FOR ESTIMATION OF CELIPROLOL HYDROCHLORIDE IN TABLET FORMULATION. Available from: [Link]
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(PDF) Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters - ResearchGate. Available from: [Link]
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From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation | Semantic Scholar. Available from: [Link]
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Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. Available from: [Link]
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Chavan and Sutar, IJPSR, 2016; Vol. 7(9): 3781-3786. Available from: [Link]
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Determination celiprolol hydrochloride drug by used zero, first, second and third order derivative and peak area spectrophotometry method - Semantic Scholar. Available from: [Link]
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Determination of celiprolol in plasma by HPLC and application study of pharmacokinetics. Available from: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available from: [Link]
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Cross and Partial Validation. Available from: [Link]
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STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF METOPROLOL SUCCINATE AND CILNIDIPI. Available from: [Link]
-
Chromatographic separation of celiprolol, atenolol and the IS in MS-MS transition - ResearchGate. Available from: [Link]
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Determination of celiprolol and oxprenolol in human plasma by high-performance liquid chromatography and the analytical error function. Available from: [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]
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Experimental Design for Enantioselective Separation of Celiprolol by Capillary Electrophoresis Using Sulfated Beta-Cyclodextrin - PubMed. Available from: [Link]
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Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC) - ijrpr. Available from: [Link]
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Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. - Agilent. Available from: [Link]
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Stability-indicating HPLC Method for Simultaneous Determination of Atenolol, Aspirin, Lisinopril and Simvastatin in Bulk - Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Analytical study of UV-Spectrophotometric and HPLC methods for simultaneously determination of metoprolol and hydrochlorothiazide in fixed-dosage combinations - ResearchGate. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-(+)-Celiprolol Hydrochloride
This guide provides a detailed protocol for the safe and compliant disposal of (R)-(+)-Celiprolol Hydrochloride. As a compound frequently used in cardiovascular research and drug development, ensuring its proper disposal is paramount to protecting laboratory personnel, the public, and the environment. This document moves beyond simple checklists to provide a framework grounded in regulatory compliance and scientific best practices, ensuring your laboratory's operations are both safe and sustainable.
Hazard Profile and Regulatory Imperative
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not benign; its disposal is governed by its specific toxicological and environmental properties.
Key Hazards:
-
Human Health: The compound is classified as harmful if swallowed.[1] While not a primary irritant, inhalation of dusts generated during handling may lead to respiratory discomfort and should be avoided.[2] Standard laboratory precautions are sufficient to mitigate direct exposure risks.
-
Environmental Hazard: This is the most critical aspect for disposal. This compound is classified as harmful to aquatic life with long-lasting effects .[1][3][4] This characteristic makes its release into sewer systems or waterways unacceptable and is a primary driver for its classification as a chemical waste requiring special handling.
-
Physical Hazard: As a combustible solid, fine dusts of this compound can form explosive mixtures with air.[2][5] It is also incompatible with strong oxidizing agents, which could result in ignition.[2][6]
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical and pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7][8] A cornerstone of modern pharmaceutical waste management is the federal "sewer ban," which prohibits the drain disposal of hazardous waste pharmaceuticals by healthcare and research facilities.[9][10][11] Given the established aquatic toxicity of Celiprolol Hydrochloride, it must be managed in a way that prevents environmental release, aligning with the principles of the sewer ban.[3][10] All disposal activities must comply with local, state, and federal regulations.[5][12]
Table 1: Hazard Summary for this compound
| Hazard Type | Description | Primary Precaution & Disposal Rationale |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Prevent ingestion through proper PPE and hygiene. Waste must be securely contained to prevent accidental exposure. |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[3][4] | Strictly prohibit sewer disposal. This is the primary reason for managing it as a regulated chemical waste. |
| Combustibility | Dusts may form explosive mixtures in air.[2][5] | Avoid generating dust during handling and cleanup. Store away from ignition sources and strong oxidizers. |
Core Principles for Disposal Management
Before detailing the step-by-step procedure, it is crucial to internalize the guiding principles of modern laboratory waste management.
-
Waste Minimization: The most effective disposal strategy is to minimize waste generation at the source. This includes ordering only the necessary quantities of the chemical, using microscale techniques where possible, and avoiding the preparation of excess solutions.[13][14]
-
Segregation: Never mix this compound waste with non-hazardous laboratory trash. Doing so unnecessarily increases the volume of hazardous waste and complicates disposal. Keep solid waste separate from liquid waste and avoid mixing with other chemical streams, particularly incompatible ones like strong acids or oxidizers.[15]
-
Characterization: All personnel generating waste must be aware of its hazards. Because of its environmental toxicity, all waste streams containing this compound—including the pure compound, solutions, and contaminated materials—should be managed as hazardous chemical waste.
Procedural Workflow for Disposal
This section provides a step-by-step protocol for safely collecting and preparing this compound waste for final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure appropriate PPE is worn.
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or Viton™).[3]
-
Body Protection: A standard laboratory coat is required.[2]
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator or working within a certified chemical fume hood is necessary.[2]
Step 2: Waste Segregation and Containerization
Proper containment is essential for safe storage and transport.
-
Select an Appropriate Container:
-
For Solids: Use a wide-mouth, sealable container made of compatible material (e.g., polyethylene or glass).[2] Ensure it is clean, dry, and in good condition.
-
For Contaminated Labware (pipette tips, vials, gloves): Collect in a designated, lined container clearly marked for this waste stream.
-
-
Contain the Waste:
-
Place solid this compound waste directly into the designated solid waste container.
-
Do not overfill containers. Leave adequate headspace (at least 10%) to prevent spills.[15]
-
-
Keep Containers Closed: Always keep waste containers securely sealed when not actively adding waste.[13] This prevents the release of dust and accidental spills.
Step 3: Labeling of Waste Containers
Clear and accurate labeling is a regulatory requirement and a critical safety measure.
-
Use a "Hazardous Waste" Label: Obtain official waste labels from your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label: Clearly write the full chemical name: "this compound." Do not use abbreviations. List all components if it is a mixture.
-
Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., "Toxic," "Handle with Care").
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Designate an SAA: This should be at or near the point of generation.
-
Secondary Containment: Store the waste container within a larger, chemically resistant tub or bin to contain any potential leaks.[15]
-
Store Away from Incompatibles: Ensure the waste is not stored near strong oxidizing agents.[2][6]
Step 5: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This is handled by licensed professionals.
-
Contact EHS: When the waste container is nearly full or has been stored for the maximum allowed time per institutional policy, contact your EHS department.
-
Schedule a Pickup: Follow your institution's procedure to request a hazardous waste pickup.[16] EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration, the EPA's recommended method for many pharmaceutical wastes.[7]
Spill and Decontamination Procedures
Accidents happen, and a clear plan is essential.
Minor Spill (Solid Powder):
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear the PPE outlined in Step 1, including respiratory protection.
-
Control Dust: Gently cover the spill with a damp paper towel or use a commercial spill kit absorbent to prevent dust from becoming airborne.[2] Do not dry sweep.
-
Collect Material: Carefully wipe or scoop the material and place it, along with all cleaning materials, into a designated hazardous waste container.
-
Clean the Area: Wipe the spill area with soap and water. Collect the cleaning materials as hazardous waste.
Decontamination of Labware:
-
For non-disposable glassware, triple rinse with a suitable solvent (e.g., ethanol or methanol), followed by a final wash with soap and water. The first two rinsates must be collected as hazardous liquid waste.
Disposal Decision Logic
The following diagram illustrates the logical workflow for managing waste streams containing this compound.
Caption: Disposal Workflow for this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory science. By adhering to the principles of waste minimization, segregation, and proper containment, and by following the detailed procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.
References
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). A&D Weighing. Retrieved from [Link]
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Safety Data Sheet - CELIPROLOL HYDROCHLORIDE. (n.d.). Moehs Ibérica. Retrieved from [Link]
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Material Safety Data Sheet - Celiprolol Hydrochloride Tablets. (2007). Pfizer. Retrieved from [Link]
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Material Safety Data Sheet - Celiprolol Hydrochloride EP Impurity B. (n.d.). K. M. Pharma Solution Private Limited. Retrieved from [Link]
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Definitive Guide to Safe Handling of (R)-(+)-Celiprolol Hydrochloride in a Laboratory Setting
As a potent beta-blocker, (R)-(+)-Celiprolol Hydrochloride requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in every step of the handling process, from receipt of the compound to its final disposal.
Understanding the Hazard Profile
This compound is classified as a hazardous substance.[1] While it may not exhibit acute toxicity, chronic exposure or accidental ingestion can pose significant health risks.[1] The primary hazards to consider are:
-
Inhalation: Inhaling dust particles can be harmful to the respiratory system.[1]
-
Ingestion: Accidental ingestion may lead to adverse health effects.[1]
-
Skin and Eye Contact: Though not classified as a skin irritant, direct contact with the eyes may cause discomfort, and good hygiene practices dictate minimizing skin exposure.[1]
-
Combustibility: Fine dust particles of this compound can form explosive mixtures with air.[1][2]
-
Environmental Hazard: This compound is harmful to aquatic life with long-lasting effects.[3][4]
A thorough understanding of these risks is the foundation of a robust safety protocol. It is imperative that all personnel handling this compound are familiar with the information provided in the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles or glasses. A full-face shield is recommended for bulk handling.[1][2][5][6] | Protects against splashes and airborne dust particles. A face shield offers an additional layer of protection during activities with a higher risk of aerosolization. |
| Hands | Nitrile, PVC, or Viton™ gloves.[1][2][6] Consider double-gloving.[1] | Provides a barrier against skin contact. The choice of material should be based on chemical compatibility and the duration of the task. Double-gloving is a best practice for enhanced protection. |
| Respiratory | A dust mask with a P3 filter is essential when handling the powder form.[2] | Prevents the inhalation of fine dust particles. The P3 filter is highly efficient at capturing fine particulates. |
| Body | A laboratory coat or appropriate protective clothing.[1][5][6] | Protects personal clothing from contamination and minimizes skin exposure. |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure and ensure a safe handling process from start to finish.
Caption: Workflow for the safe handling of this compound.
Step 1: Designate a Handling Area Before starting any work, designate a specific, well-ventilated area for handling this compound.[2][4] This could be a chemical fume hood or a designated bench space with adequate ventilation. The purpose of this is to contain any potential spills or airborne particles.
Step 2: Don Appropriate PPE Refer to the PPE table above and ensure all necessary items are worn correctly before entering the designated handling area. This is a non-negotiable step to protect yourself from exposure.
Step 3: Assemble Equipment Gather all necessary equipment, such as spatulas, weighing paper, and glassware, and place them within the designated area. This minimizes movement in and out of the containment zone, reducing the risk of spreading contamination.
Step 4: Weighing the Compound When weighing the solid, crystalline form of this compound, do so carefully to avoid generating dust.[1] Use a micro-spatula to handle small quantities and perform this task in an area with minimal air currents to prevent the powder from becoming airborne.
Step 5: Dissolution If the protocol requires dissolving the compound, add the solvent to the weighed this compound slowly to prevent splashing. Ensure the container is appropriately labeled.
Step 6: Decontaminate Work Surfaces After handling is complete, thoroughly decontaminate all work surfaces and equipment. Use an appropriate cleaning agent and dispose of the cleaning materials as hazardous waste.
Step 7: Waste Disposal All waste, including contaminated PPE, weighing paper, and any unused compound, must be disposed of in accordance with local, state, and federal regulations.[1][2][7] Place all waste in a clearly labeled, sealed container.[1] Avoid releasing any of the compound into the environment.[4][6] It is advisable to consult with your institution's environmental health and safety department for specific guidance.
Step 8: Doff PPE Remove PPE in the correct order to avoid self-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.[1][6]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with plenty of water.[1] If irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse the eyes immediately with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical advice.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]
-
Spills: For minor spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1] For major spills, evacuate the area and alert emergency responders.[1]
By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring a safe laboratory environment for yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
-
Celiprolol Hydrochloride | C20H34ClN3O4 | CID 42373 - PubChem - NIH. Available from: [Link]
-
CELIPROLOL HYDROCHLORIDE | Moehs Ibérica. Available from: [Link]
-
Celiprolol hydrochloride. Available from: [Link]
-
MATERIAL SAFETY DATA SHEETS CELIPROLOL HYDROCHLORIDE EP IMPURITY F - Cleanchem Laboratories. Available from: [Link]
-
MSDS - Celiprolol Hydrochloride EP Impurity B. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
